Medetomidine Hydrochloride
Description
See also: Medetomidine (has active moiety).
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-14-0 (Parent) | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045691 | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-15-1 | |
| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Medetomidine Hydrochloride Pharmacokinetics in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of medetomidine hydrochloride in various rodent species, including rats, mice, and guinea pigs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.
Introduction to this compound
This compound is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine as a sedative and analgesic.[1] Its pharmacological effects are primarily mediated through the activation of presynaptic and postsynaptic alpha-2 adrenoceptors in the central and peripheral nervous systems.[2][3] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.[2][3]
Pharmacokinetics of Medetomidine in Rodents
The pharmacokinetic profile of medetomidine, encompassing its absorption, distribution, metabolism, and excretion (ADME), varies across different rodent species and is influenced by the route of administration.
Absorption
Medetomidine is rapidly absorbed following parenteral administration in rodents.
-
Rats: Following subcutaneous (SC) administration in Sprague-Dawley rats, medetomidine is rapidly absorbed, with peak serum concentrations (Cmax) observed within minutes.[4][5] For instance, after a 0.05 mg/kg SC dose, the time to reach Cmax (Tmax) was approximately 10 minutes.[4] Intravenous (IV) administration results in an immediate high peak concentration.[6][7]
-
Mice: Intraperitoneal (IP) administration is a common route in mice, leading to rapid onset of effects.[7][8][9]
-
Guinea Pigs: Intramuscular administration in guinea pigs also results in a relatively rapid onset of action.[10][11]
Distribution
Medetomidine exhibits a wide distribution throughout the body, including the central nervous system.
-
Rats: Studies using radiolabelled medetomidine in rats have shown rapid and extensive distribution to various tissues, including the brain.[12] The apparent volume of distribution at pseudo-equilibrium (Vdarea) in Sprague-Dawley rats after SC administration has been calculated to be approximately 3.6 L/kg.[13]
Metabolism
The liver is the primary site of medetomidine metabolism in rodents. Biotransformation occurs mainly through hydroxylation of the methyl group on the imidazole ring, followed by conjugation with glucuronic acid.[14]
-
Rats: The major metabolites found in rat urine are hydroxymedetomidine glucuronide and medetomidine carboxylic acid.[14]
Excretion
The metabolites of medetomidine are primarily excreted in the urine.
-
Rats: In rats, a significant portion of the administered dose is excreted in the urine as metabolites, with a smaller fraction eliminated in the feces.[12]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of medetomidine in different rodent species.
Table 1: Pharmacokinetic Parameters of Medetomidine in Rats (Sprague-Dawley)
| Parameter | Value | Route of Administration | Dose | Reference |
| Cmax | 754.6 ± 672.5 ng/mL | Intravenous (IV) | 0.05 mg/kg | [6][7] |
| Tmax | 2 min | Intravenous (IV) | 0.05 mg/kg | [6][7] |
| Cmax | ~15 ng/mL | Subcutaneous (SC) | 0.05 mg/kg | [6] |
| Tmax | ~10 min | Subcutaneous (SC) | 0.05 mg/kg | [4] |
| t½β (Elimination Half-life) | 65.2 ± 9.0 min | Subcutaneous (SC) | 0.05 mg/kg | [13] |
| Cl (Total Body Clearance) | 40.5 ± 8.0 mL/min/kg | Subcutaneous (SC) | 0.05 mg/kg | [13] |
| Vdarea (Volume of Distribution) | 3.6 ± 0.8 L/kg | Subcutaneous (SC) | 0.05 mg/kg | [13] |
| AUC₀→∞ | 1297 ± 254 ng·min/mL | Subcutaneous (SC) | 0.05 mg/kg | [13] |
Table 2: Pharmacokinetic Parameters of Medetomidine in Mice and Guinea Pigs (Limited Data)
| Species | Parameter | Value | Route of Administration | Dose | Reference |
| Mouse | Duration of Anesthesia | 20-30 min | Intraperitoneal (IP) | 1-2 mg/kg (in combination) | [7][9] |
| Guinea Pig | Onset of Action (Loss of Righting Reflex) | 7.20 ± 2.05 min | Intramuscular (IM) | "2MS" dose | [10][11] |
| Guinea Pig | Awakening Time | 53.80 ± 7.19 min | Intramuscular (IM) | "2MS" dose | [10][11] |
Note: Comprehensive pharmacokinetic data for mice and guinea pigs is limited in the currently available literature. The data for guinea pigs refers to doses calculated by interspecific allometric scaling from dogs ("MS" being the calculated dose).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are outlines of common experimental protocols.
Drug Administration
-
Intravenous (IV) Injection (Mice/Rats):
-
Subcutaneous (SC) Injection (Mice/Rats):
-
Intraperitoneal (IP) Injection (Mice/Rats):
Blood Sampling
-
Serial Sampling in Mice: Due to the small blood volume of mice, serial sampling from a single animal requires specialized techniques.
-
Submandibular Vein: A lancet is used to puncture the submandibular vein for small volume blood collection (e.g., 30 µL) at early time points.[21]
-
Retro-orbital Plexus: Under light anesthesia, a heparinized capillary tube can be used to collect blood from the retro-orbital plexus.[21]
-
Tail Vein: Small nicks or cannulation of the lateral tail vein can be used for repeated small volume sampling.[22][23]
-
Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect a larger volume of blood at the final time point.[21]
-
-
Sampling Schedule: The timing of blood sample collection is critical for accurately defining the pharmacokinetic profile. A typical schedule for an IV dose might include samples at 2, 5, 15, 30, 60, 120, 180, and 240 minutes post-administration.[24]
Bioanalytical Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of medetomidine in biological samples due to its high sensitivity and selectivity.[6][9][14][22][25][26][27]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph for separation of the analyte from other components.
-
The separated analyte is then introduced into a mass spectrometer for detection and quantification.[25]
-
Signaling Pathways and Experimental Workflows
Medetomidine Signaling Pathway
Medetomidine exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase.
Figure 1: Medetomidine's alpha-2 adrenergic receptor signaling pathway.
Typical Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Figure 2: A generalized workflow for a rodent pharmacokinetic study.
Metabolism and Excretion Logical Relationship
The biotransformation and subsequent elimination of medetomidine follow a logical sequence primarily in the liver and kidneys.
Figure 3: The primary metabolic and excretory pathway of medetomidine.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics of this compound in rodents. The data and protocols presented are essential for the design and interpretation of preclinical studies involving this compound. While comprehensive data is available for rats, further research is warranted to fully characterize the pharmacokinetic profile of medetomidine in other rodent species such as mice and guinea pigs to refine dose selection and improve the translation of preclinical findings.
References
- 1. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. research.vt.edu [research.vt.edu]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 10. revistas.unipar.br [revistas.unipar.br]
- 11. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA | MDPI [mdpi.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. bioscmed.com [bioscmed.com]
- 17. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. einsteinmed.edu [einsteinmed.edu]
- 23. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 24. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Medetomidine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding affinity of Medetomidine Hydrochloride, a potent and selective alpha-2 adrenergic agonist. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in pharmacology and drug design.
Core Tenet: High Affinity and Selectivity for Alpha-2 Adrenergic Receptors
This compound is a well-characterized alpha-2 adrenoceptor agonist renowned for its sedative and analgesic properties.[1] Its pharmacological effects are primarily mediated by its high binding affinity for and activation of alpha-2 adrenergic receptors, which leads to a reduction in the release of norepinephrine in the central nervous system.[2] A key characteristic of medetomidine is its remarkable selectivity for the alpha-2 adrenoceptor over the alpha-1 subtype, which contributes to its specific and predictable pharmacological profile.[3][4]
Quantitative Receptor Binding Data
The binding affinity of this compound has been quantified in numerous studies, primarily through radioligand binding assays. The data presented below is a summary of these findings, with the inhibition constant (Ki) being the primary metric for affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| Alpha-2 Adrenergic Receptor | Medetomidine | 1.08 | Rat Brain Membranes | [3][5][6] |
| Alpha-1 Adrenergic Receptor | Medetomidine | 1750 | Rat Brain Membranes | [5] |
Selectivity Ratios:
| Compound | Alpha-2/Alpha-1 Selectivity Ratio | Reference |
| Medetomidine | 1620:1 | [3][4][7] |
| Clonidine | 220:1 | [7] |
| Detomidine | 260:1 | [7] |
| Xylazine | 160:1 | [4][7] |
Studies have also indicated that medetomidine does not possess significant affinity for a wide range of other receptors, including beta-1, beta-2, H1, H2, 5-HT1, 5-HT2, muscarinic, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors, highlighting its specificity as an alpha-2 adrenergic agonist.[3] While some binding to imidazoline receptors has been noted, the pharmacological significance of this interaction is not fully established.[8] Furthermore, research suggests that medetomidine does not discriminate between the four known alpha-2 adrenergic receptor subtypes (A, B, C, and D).[9][10]
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinity (Ki) for medetomidine is typically accomplished through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting alpha-2 adrenergic receptors.
Principle:
This assay quantifies the ability of an unlabeled compound (medetomidine) to compete with a radiolabeled ligand for binding to a specific receptor within a cell membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, which reflects the affinity of the unlabeled compound for the receptor, is then derived from the IC50 value using the Cheng-Prusoff equation.[11]
Materials:
-
Receptor Source: Cell membrane preparations from tissues expressing the target receptor (e.g., rat brain cortex for alpha-2 and alpha-1 adrenergic receptors).[3]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor.
-
Test Compound: this compound of varying concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Generalized Procedure:
-
Membrane Preparation: The tissue of interest is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.[12]
-
Assay Setup: The assay is conducted in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (medetomidine).[11]
-
Incubation: The microplates are incubated for a specific duration at a controlled temperature to allow the binding reaction to reach equilibrium.[11]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[11][12]
-
Washing: The filters are washed with ice-cold assay buffer to remove any residual unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Visualizations: Pathways and Workflows
To further elucidate the mechanisms and methodologies associated with medetomidine's receptor binding, the following diagrams have been generated using Graphviz (DOT language).
Caption: Receptor binding profile of this compound.
Caption: Generalized workflow for a competitive radioligand binding assay.
Caption: Downstream signaling of the alpha-2 adrenergic receptor.
References
- 1. Medetomidine:Clinical Pharmacology, Indications and Adverse Reactions_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 10. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Medetomidine Hydrochloride: A Technical Guide to its Alpha-2 Adrenoceptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic receptor (α2-AR) agonist, widely utilized in veterinary medicine for its sedative and analgesic properties. Its pharmacological effects are primarily mediated through the activation of α2-adrenoceptors, leading to a reduction in norepinephrine release and a subsequent decrease in sympathetic tone. This technical guide provides an in-depth analysis of the α2-adrenoceptor selectivity of medetomidine, presenting quantitative data on its binding affinity and functional activity. Detailed experimental protocols for assessing adrenoceptor binding and downstream signaling are provided, along with visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Introduction
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmission in the central and peripheral nervous systems.[1][2] Agonism at these receptors, which are typically coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][3] Medetomidine, a synthetic imidazole derivative, exhibits a remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor subtype, which contributes to its potent sedative and analgesic effects with a favorable safety profile.[4][5][6] Understanding the molecular basis of this selectivity is paramount for the rational design of novel α2-AR agonists with improved therapeutic indices.
Medetomidine is a racemic mixture containing the active enantiomer, dexmedetomidine, and the inactive enantiomer, levomedetomidine.[7][8] Dexmedetomidine is responsible for the majority of the pharmacological activity and exhibits an even higher α2/α1 selectivity ratio than the parent compound.[7][9]
Quantitative Analysis of Alpha-2 Adrenoceptor Selectivity
The selectivity of medetomidine and its active enantiomer, dexmedetomidine, for the α2-adrenoceptor has been quantified through various in vitro studies. The key parameters used to define this selectivity are the inhibition constant (Ki) from radioligand binding assays and the α2/α1 selectivity ratio.
Binding Affinity (Ki) Data
The following table summarizes the binding affinities of medetomidine and other relevant α-adrenergic agonists for α2 and α1-adrenoceptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Source | Reference |
| Medetomidine | Alpha-2 | 1.08 | Rat brain membranes | [10][11] |
| Medetomidine | Alpha-1 | 1750 | Rat brain membranes | [10] |
| Dexmedetomidine | Alpha-2 | - | - | - |
| Clonidine | Alpha-2 | 3.20 | Rat brain membranes | [10] |
| Clonidine | Alpha-1 | 704 | - | [4] |
| Xylazine | Alpha-2 | 194 | Rat brain membranes | [10] |
| Xylazine | Alpha-1 | 31040 | - | [5] |
Note: Data for dexmedetomidine's specific Ki value was not explicitly found in the provided search results, though its high selectivity is consistently reported.
Alpha-2/Alpha-1 Selectivity Ratio
The α2/α1 selectivity ratio is a critical measure of a compound's specificity. It is calculated from the ratio of the Ki values for the α1 and α2 receptors (Ki α1 / Ki α2). A higher ratio signifies greater selectivity for the α2-adrenoceptor.
| Compound | Alpha-2/Alpha-1 Selectivity Ratio | Reference |
| Medetomidine | 1620:1 | [4][5][6][10] |
| Dexmedetomidine | 1620:1 | [9] |
| Clonidine | 220:1 | [4][6] |
| Xylazine | 160:1 | [5][6] |
| Detomidine | 260:1 | [6] |
Alpha-2 Adrenoceptor Signaling Pathway
Activation of α2-adrenoceptors by an agonist like medetomidine initiates a cascade of intracellular events, primarily through the Gi protein pathway.
Caption: Alpha-2 adrenoceptor signaling cascade initiated by medetomidine.
Experimental Protocols
The determination of a compound's affinity and functional activity at a specific receptor requires standardized and rigorous experimental procedures. The following sections detail the methodologies for key assays used in the characterization of medetomidine's α2-adrenoceptor selectivity.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[12] It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest and a test compound (e.g., medetomidine) that competes for the same binding site.
4.1.1. Membrane Preparation
-
Tissue/Cell Homogenization: Tissues (e.g., rat cerebral cortex) or cells expressing the target adrenoceptor subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[13]
-
Differential Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[13]
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[13]
-
Washing and Storage: The membrane pellet is washed with fresh buffer, resuspended, and the protein concentration is determined using a suitable method (e.g., Bradford or BCA assay).[12][13] Aliquots are stored at -80°C.
4.1.2. Competitive Binding Assay Procedure
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [3H]clonidine for α2-AR, [3H]prazosin for α1-AR), and assay buffer.[10][12]
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound (medetomidine).[12]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[12]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by the binding of an agonist to its receptor. For Gi-coupled receptors like the α2-adrenoceptor, common functional assays include cAMP inhibition assays and GTPγS binding assays.
4.2.1. cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.[14][15][16][17][18]
4.2.1.1. Assay Principle
Alpha-2 adrenoceptor activation by medetomidine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is often stimulated with forskolin, and the reduction in the forskolin-stimulated cAMP level in the presence of the agonist is quantified.[15][18]
4.2.1.2. Assay Procedure (using a competitive immunoassay format)
-
Cell Culture: Culture cells expressing the α2-adrenoceptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment:
-
Pre-incubate the cells with the test compound (medetomidine) at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection:
-
Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure the cAMP concentration in the cell lysates.[15][18] These kits typically involve a competition between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).
-
Caption: Workflow for a cAMP inhibition functional assay.
4.2.2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[19][20][21][22]
4.2.2.1. Assay Principle
In the inactive state, the α-subunit of the G protein is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. The [35S]GTPγS binding assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measure of G protein activation.[20]
4.2.2.2. Assay Procedure
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the following in an assay buffer containing GDP and MgCl2:
-
Membrane preparation.
-
Test compound (medetomidine) at various concentrations.
-
[35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [35S]GTPγS binding.[19]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of the test compound.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.
-
Conclusion
This compound's high selectivity for the alpha-2 adrenoceptor is the cornerstone of its pharmacological profile, enabling potent sedative and analgesic effects with a reduced incidence of side effects associated with alpha-1 adrenoceptor activation. The quantitative data presented in this guide, along with the detailed experimental protocols and visual aids, provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of the methodologies for assessing receptor binding and functional activity is essential for the discovery and development of the next generation of selective α2-AR agonists with enhanced therapeutic potential.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 4. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VASG Alpha-2 Agonists [vasg.org]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magonlinelibrary.com [magonlinelibrary.com]
- 8. magonlinelibrary.com [magonlinelibrary.com]
- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP-Glo™ Assay [promega.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purity of Medetomidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine hydrochloride, a potent and selective α2-adrenergic agonist, is a cornerstone sedative and analgesic in veterinary medicine. Its synthesis and the stringent control of its purity are critical for its safe and effective clinical application. This technical guide provides an in-depth overview of the prevalent chemical synthesis routes for this compound and the analytical methodologies employed to ensure its purity, targeting researchers, scientists, and professionals in drug development.
Chemical Synthesis of this compound
The synthesis of medetomidine, chemically known as (±)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, typically involves the construction of the imidazole ring and the formation of the carbon-carbon bond linking the phenyl and imidazole moieties. Several synthetic strategies have been developed, with a focus on improving yield, scalability, and safety.
Commercially Viable Synthesis: Kumada Cross-Coupling and Weidenhagen Imidazole Synthesis
A modern and efficient approach for large-scale production combines a Kumada cross-coupling reaction with the classical Weidenhagen method for imidazole ring formation.[1] This route offers the advantage of utilizing readily available starting materials and avoiding hazardous reagents.[1]
The key steps are:
-
Formation of the Grignard Reagent: 2,3-dimethylbromobenzene is reacted with magnesium to form 2,3-dimethylphenylmagnesium bromide.
-
Kumada Cross-Coupling: The Grignard reagent is then coupled with a suitable electrophile, such as 1-(4-bromo-1H-imidazol-1-yl)ethan-1-one, in the presence of a palladium or nickel catalyst.[2][3][4][5] This step forms the crucial carbon-carbon bond.
-
Weidenhagen Imidazole Synthesis: The resulting intermediate undergoes cyclization to form the imidazole ring.[1][6]
-
Formation of Hydrochloride Salt and Purification: The medetomidine free base is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified by crystallization.[7]
Diagram 1: Synthetic Pathway of this compound via Kumada Coupling and Weidenhagen Reaction
A schematic of a common synthesis route for Medetomidine HCl.
Classical Synthesis via Grignard Reactions
Older, yet still relevant, synthetic routes often rely on multiple Grignard reactions.[8] A typical sequence involves:
-
First Grignard Reaction: A Grignard reagent prepared from an imidazole derivative is reacted with 2,3-dimethylbenzaldehyde.
-
Oxidation: The resulting secondary alcohol is oxidized to a ketone.
-
Second Grignard Reaction: A second Grignard reaction, typically with methylmagnesium bromide, converts the ketone to a tertiary alcohol.
-
Dehydration and Reduction: The tertiary alcohol is then dehydrated to an alkene, followed by hydrogenation to yield medetomidine.[8]
While effective, this route can be lengthy and may require challenging purification steps.
Purity of this compound
The purity of the final Active Pharmaceutical Ingredient (API) is paramount. For this compound, a purity of >99.5% is often required.[9] Impurities can arise from starting materials, intermediates, by-products, or degradation products.
Common Impurities
Commonly encountered impurities in this compound synthesis include:
-
Residual Solvents: Ethanol, methanol, acetone, and dichloromethane are often used during synthesis and purification and must be removed to acceptable levels.[10]
-
Unreacted Intermediates: Starting materials and intermediates that have not fully reacted can persist in the final product.
-
Synthetic By-products: Side reactions can lead to the formation of structurally related impurities.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and quantifying its impurities.[9][11]
Table 1: Typical RP-HPLC Parameters for this compound Purity Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11][12] |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer)[13] |
| Mobile Phase B | Acetonitrile or Methanol[11][14] |
| Gradient | Gradient elution is often employed for optimal separation of impurities.[11] |
| Flow Rate | 1.0 - 1.5 mL/min[12][15] |
| Detection Wavelength | 220 nm[12][13] |
| Column Temperature | 30-40 °C[12][15] |
Experimental Protocols
Illustrative Synthesis and Purification Protocol
The following is a generalized protocol for the final steps of this compound synthesis and purification, based on publicly available information.[7][10] Specific quantities and conditions may vary based on the specific synthetic route and scale.
-
Neutralization and Extraction: The medetomidine free base, obtained from the preceding synthetic steps, is dissolved in a suitable organic solvent like dichloromethane. The pH is adjusted to 8-9 with an aqueous sodium hydroxide solution.[10] The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Solvent Exchange: The dichloromethane is removed under reduced pressure, and the residue is dissolved in ethyl acetate.[10]
-
Salt Formation: The solution is heated to 70-80 °C, and a solution of hydrogen chloride in ethyl acetate is added dropwise until the pH is ≤ 3.[10]
-
Crystallization: The mixture is cooled to induce crystallization. The cooling profile can be critical for crystal size and purity, for instance, cooling to below 30 °C and then holding at a lower temperature.[10]
-
Isolation and Drying: The crystalline this compound is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to a constant weight.[10]
Protocol for RP-HPLC Purity Assay
The following protocol outlines a typical method for the determination of this compound purity by RP-HPLC.[11][12][13][14][15]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Solution: Prepare the this compound sample to be tested in the same diluent and at the same concentration as the standard solution.
-
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of medetomidine in the sample chromatogram to that in the standard chromatogram. Impurities are quantified based on their peak areas relative to the main peak, often using response factors if available.
Mechanism of Action: α2-Adrenergic Receptor Signaling
Medetomidine exerts its sedative and analgesic effects by acting as a potent agonist at α2-adrenergic receptors.[16][17] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.[16][18]
Diagram 2: Medetomidine's α2-Adrenergic Receptor Signaling Pathway
The inhibitory signaling cascade initiated by medetomidine binding.
The binding of medetomidine to the α2-adrenergic receptor activates the associated inhibitory G-protein (Gi).[16][19] This causes the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase.[16] The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[20] Reduced cAMP levels result in decreased activation of protein kinase A (PKA), ultimately leading to a reduction in neuronal firing and the observed sedative and analgesic effects.[16][21]
Conclusion
The chemical synthesis of this compound has evolved to more efficient and scalable methods, with a strong emphasis on achieving high purity. Rigorous analytical testing, primarily using RP-HPLC, is essential to ensure the quality and safety of this important veterinary drug. A thorough understanding of its synthesis, purification, and mechanism of action is crucial for professionals involved in its development and application.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2009053709A1 - Process for the preparation of medetomidine - Google Patents [patents.google.com]
- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. wjpps.com [wjpps.com]
- 13. Determination of the related substances in dexmedetomidine hydroc...: Ingenta Connect [ingentaconnect.com]
- 14. ijcpa.in [ijcpa.in]
- 15. ijrpr.com [ijrpr.com]
- 16. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
Medetomidine Hydrochloride: A Technical Guide to Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine hydrochloride is a potent and selective α2-adrenergic agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Its efficacy and safety are intrinsically linked to its physicochemical characteristics, particularly its solubility and stability in various formulations. This technical guide provides an in-depth analysis of the solubility and stability of this compound in solution, offering critical data and methodologies for researchers and professionals in drug development.
Physicochemical Properties
This compound is the hydrochloride salt of medetomidine, presenting as a white or off-white crystalline powder.[2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, monohydrochloride | [3] |
| CAS Number | 86347-15-1 | [2] |
| Molecular Formula | C₁₃H₁₆N₂ · HCl | [3] |
| Molecular Weight | 236.74 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 176-179°C | [2] |
| pKa | 7.1 (for dexmedetomidine) | [4] |
Solubility Profile
The solubility of this compound is a critical factor in its formulation for administration. As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ≥ 50 mg/mL (211.20 mM) | [5] |
| Water | Soluble to 100 mM | [2] |
| Water (at 20°C, pH 7) | 19,800 mg/L | [1] |
| PBS (pH 7.2) | Approximately 2 mg/mL | [3] |
| Ethanol | Approximately 30 mg/mL | [3] |
| Ethanol | 100 mg/mL (422.40 mM; requires ultrasound) | [5] |
| DMSO | Approximately 25 mg/mL | [3] |
| DMSO | 100 mg/mL (422.40 mM; requires ultrasound) | [5] |
| Dimethylformamide (DMF) | Approximately 25 mg/mL | [3] |
| Methanol | Soluble | [2] |
pH-Dependent Aqueous Solubility: The imidazole moiety in medetomidine has a pKa value around 7.1 (reported for its enantiomer, dexmedetomidine).[4] This indicates that in acidic to neutral pH, the molecule will be predominantly in its protonated, more water-soluble hydrochloride salt form. As the pH increases above the pKa, the un-ionized, less soluble free base form will predominate, leading to a decrease in aqueous solubility.
Stability in Solution
The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The solid crystalline form is stable for at least four years when stored at -20°C.[3]
For its enantiomer, dexmedetomidine, studies have shown that it is more susceptible to degradation under basic conditions.[6] Forced degradation studies on dexmedetomidine have indicated that significant degradation occurs in the presence of peroxide, while it is relatively stable to acid, heat, and humidity.[6]
Table 3: Summary of Stability Information for Medetomidine/Dexmedetomidine in Solution
| Condition | Observation | Reference(s) |
| Aqueous Solution (PBS, pH 7.2) | Recommended not to store for more than one day. | [3] |
| Acidic Conditions (5N HCl, 70°C, 3 hours) | No significant degradation observed for dexmedetomidine. | [6] |
| Basic Conditions (2N NaOH, 70°C, 3 hours) | No significant degradation of dexmedetomidine itself, but this is where degradation is generally expected. | [6] |
| Oxidative Stress (50% H₂O₂, 70°C, 3 hours) | 1.751% of impurity 1 formed for dexmedetomidine. | [6] |
| Thermal Stress (60°C, 72 hours) | No significant degradation observed for dexmedetomidine. | [6] |
| Photolytic Degradation (1.2 million lux hours) | No significant degradation observed for dexmedetomidine. | [6] |
Signaling Pathway of Medetomidine
Medetomidine exerts its effects by acting as a selective agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7] The primary signaling pathway involves the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8] Other signaling cascades can also be activated.
Experimental Protocols
Solubility Determination (Kinetic Shake-Flask Method)
This protocol provides a general framework for determining the kinetic solubility of this compound.
Stability Testing (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocol is based on ICH guidelines.[9][10]
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound in solution. The compiled data and outlined experimental protocols serve as a valuable resource for researchers and formulation scientists. A thorough understanding of these physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical products containing this compound. Further studies to definitively elucidate the degradation pathways and to establish a complete pH-solubility profile would be beneficial for optimizing liquid formulations.
References
- 1. Medetomidine [sitem.herts.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dexmedetomidine | C13H16N2 | CID 5311068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. snscourseware.org [snscourseware.org]
An In-Depth Technical Guide to the Enantiomers of Medetomidine Hydrochloride and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine hydrochloride, a potent and selective α2-adrenergic receptor agonist, is a racemic mixture of two enantiomers: dexmedetomidine and levomedetomidine. This technical guide provides a comprehensive analysis of the stereospecific interactions of these enantiomers with α2-adrenergic receptors. It delves into their binding affinities, functional potencies, and the downstream signaling pathways they modulate. Detailed experimental protocols for key assays are provided, alongside visualizations of cellular mechanisms and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
Medetomidine is a cornerstone in veterinary medicine for its reliable sedative and analgesic properties.[1] Chemically, it possesses a chiral center, leading to the existence of two stereoisomers: the (S)-enantiomer, dexmedetomidine, and the (R)-enantiomer, levomedetomidine. It is well-established that the pharmacological activity of medetomidine resides almost exclusively in dexmedetomidine, which is also utilized in human medicine as a sedative and analgesic agent.[2] Levomedetomidine is generally considered the inactive enantiomer.[3][4] This guide will explore the profound differences in the molecular interactions and biological activities of these two enantiomers.
Stereoselectivity at the Alpha-2 Adrenergic Receptor
The primary molecular target for medetomidine and its enantiomers is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) with three main subtypes: α2A, α2B, and α2C.[5] The significant difference in pharmacological effect between dexmedetomidine and levomedetomidine is a direct consequence of their stereoselective binding to these receptors.
Binding Affinity and Potency
Dexmedetomidine exhibits a markedly higher binding affinity and potency for α2-adrenergic receptors compared to levomedetomidine. While specific Ki values for levomedetomidine are not widely reported in scientific literature due to its low activity, it is understood to have a significantly lower affinity than dexmedetomidine.[6][7] The high α2/α1 selectivity ratio of racemic medetomidine, which is approximately 1620:1, is almost entirely attributed to the dexmedetomidine enantiomer.[1]
Table 1: Comparative Binding Affinity and Functional Potency of Medetomidine Enantiomers
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Notes |
| Medetomidine | α2A | Radioligand Binding | Ki | 1.08 | Racemic mixture, data from rat brain membranes.[7] |
| Dexmedetomidine | α2A | Radioligand Binding | Ki | ~1 | [7] |
| Levomedetomidine | α2A | Radioligand Binding | Ki | Significantly > Dexmedetomidine | Considered the inactive enantiomer.[6][7] |
| Medetomidine | α2-Adrenoceptor | Functional Assay | pD2 | 9.0 | Data from electrically stimulated mouse vas deferens.[8] |
Signaling Pathways
Activation of the α2-adrenergic receptor by an agonist like dexmedetomidine initiates a well-defined intracellular signaling cascade. As a GPCR, the α2-adrenoceptor is coupled to an inhibitory G-protein (Gi).
Upon agonist binding, the Gi protein is activated, leading to the dissociation of its αi subunit. This αi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately causing the physiological effects of sedation and analgesia through mechanisms such as the inhibition of neurotransmitter release.
Experimental Protocols
The characterization of the binding and functional activity of medetomidine enantiomers relies on established in vitro assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the α2-adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[9] Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine), and varying concentrations of the unlabeled test compound (dexmedetomidine or levomedetomidine).[10]
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like phentolamine).[10]
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[10]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the α2-adrenergic receptor subtype of interest as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.[12]
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[12]
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).[12]
-
Conclusion
The pharmacological activity of this compound is overwhelmingly attributed to its (S)-enantiomer, dexmedetomidine. This stereoselectivity is a result of its high binding affinity and functional potency at α2-adrenergic receptors. In contrast, the (R)-enantiomer, levomedetomidine, is largely inactive at these receptors. A thorough understanding of these enantiomeric differences, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design and development of novel α2-adrenergic receptor modulators with improved therapeutic profiles. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for researchers in visualizing and implementing these key concepts and methodologies.
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the History and Discovery of Medetomidine Hydrochloride
This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of this compound, a potent and selective α2-adrenergic receptor agonist. It details the compound's synthesis, mechanism of action, pharmacological profile, and the key experimental methodologies used in its characterization.
Discovery and History
Medetomidine, chemically known as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole, was first disclosed in a patent filed by the Finnish pharmaceutical company Farmos Group Ltd. in 1981 and published in 1983.[1] The patent detailed the synthesis of various substituted imidazoles and explored their potential antihypertensive properties.[1] Developed by Orion Pharma, medetomidine emerged from a research program seeking novel imidazole-based compounds.[2][3]
Marketed as its hydrochloride salt, medetomidine is a racemic mixture of two stereoisomers: the pharmacologically active S-enantiomer, dexmedetomidine, and the less active R-enantiomer, levomedetomidine.[1][2] Dexmedetomidine is approximately twice as active as the racemic medetomidine mixture.[1]
Medetomidine was approved for veterinary use in dogs in the United States and is sold under the brand name Domitor for its potent sedative and analgesic effects.[2][3] Its active isomer, dexmedetomidine (marketed as Precedex), was later approved by the FDA in 1999 for human use as a sedative for intensive care unit patients.[1][4]
Chemical Synthesis
The synthesis of medetomidine has been approached through various methods, from classical imidazole ring formation to more modern cross-coupling reactions.
Weidenhagen-Based Synthesis
A commercially viable synthesis combines a modern C-C bond formation with a classical approach to creating the imidazole ring.[5]
-
Kumada Cross-Coupling: The synthesis of the key intermediate, 3-(2,3-dimethylphenyl)butan-2-one, is achieved via a one-pot Kumada cross-coupling reaction. This involves the reaction of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane with 2,3-dimethylphenyl magnesium bromide.[5]
-
Deprotection: This is followed by a one-pot deprotection of the resulting ethylene ketal.[5]
-
Imidazole Ring Formation: The imidazole ring is then formed using the Weidenhagen reaction.[5]
Alternative Synthesis Route
Another patented method involves a nucleophilic addition reaction:
-
Nucleophilic Addition: 1-trityl imidazole-4-formaldehyde reacts with 2,3-dimethyl phenyl magnesium bromide.[6]
-
Olefin Generation: An olefin is then generated through a phosphoylide reaction.[6]
-
Hydrogenation Reduction: The final step is a hydrogenation reduction to yield medetomidine.[6]
The free base is then typically converted to its hydrochloride salt by reacting it with concentrated hydrochloric acid in a suitable solvent like toluene.[7][8]
Mechanism of Action and Signaling Pathway
Medetomidine is a potent and highly selective agonist for α2-adrenergic receptors (α2-ARs).[9][10][11] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[1]
Central Nervous System Effects: In the central nervous system (CNS), particularly in the locus coeruleus, medetomidine's agonism of presynaptic α2-ARs inhibits the release of norepinephrine.[1][9] This reduction in noradrenergic activity is the primary mechanism behind its profound sedative, anxiolytic, and analgesic effects.[1][9][10]
Peripheral Effects: In the periphery, activation of postsynaptic α2-ARs on vascular smooth muscle leads to vasoconstriction, which can cause an initial increase in blood pressure.[12][13] The central sympatholytic effect, however, typically leads to an overall decrease in heart rate and blood pressure.[10][13]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by medetomidine binding to the α2-adrenergic receptor.
Caption: Medetomidine's α2-AR signaling pathway.
Pharmacological Data
Medetomidine is characterized by its high potency and remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor.
Receptor Binding Affinity
The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
| Receptor | Ki (nM) | Reference |
| α2-Adrenoceptor | 1.08 | [11][12] |
| α1-Adrenoceptor | 1750 | [11] |
Receptor Selectivity
Selectivity is often expressed as a ratio of the Ki values for different receptors.
| Parameter | Value | Comparison Agents (α2/α1 Ratio) | Reference |
| α2/α1 Selectivity Ratio | 1620 | Clonidine: 220, Xylazine: 160 | [1][11] |
A higher ratio indicates greater selectivity for the α2-adrenoceptor.
Pharmacokinetics
Pharmacokinetic parameters describe the disposition of a drug in the body. Studies in dogs and cats following subcutaneous administration have shown:
| Species | Apparent Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Elimination Half-life (h) | Reference |
| Dog | 2.8 | 27.5 | 0.97 | [1] |
| Cat | 3.5 | 33.4 | 1.6 | [1] |
Key Experimental Protocols
The characterization of medetomidine's pharmacology relies on established in vitro and in vivo experimental models.
In Vitro: Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of medetomidine for α2-adrenergic receptor subtypes.
Objective: To quantify the affinity of medetomidine for α2A, α2B, α2C, and α2D receptor subtypes.
Materials:
-
Tissues/Cells: Membranes from tissues or cell lines expressing a single α2-AR subtype (e.g., HT29 cells for α2A, neonatal rat lung for α2B, OK cells for α2C, transfected PC12 cells for α2D).[14]
-
Radioligand: A high-affinity α2-AR radiolabeled antagonist, such as [3H]-MK-912.[14]
-
Competitor: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation: Homogenize cells/tissues in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet to a known protein concentration.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]-MK-912, and varying concentrations of medetomidine (from ~10⁻¹¹ to 10⁻⁵ M). Include tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of medetomidine. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of medetomidine that inhibits 50% of specific radioligand binding) and subsequently the Ki value.
Experimental Workflow Diagram
Caption: Workflow for a competitive receptor binding assay.
In Vivo: Sedation and Analgesia Model (Rodent)
This protocol assesses the sedative and analgesic effects of medetomidine in a living organism.
Objective: To measure the dose-dependent sedative and analgesic response to medetomidine administration.
Materials:
-
Animals: Male Sprague-Dawley rats or mice.
-
Drug: this compound dissolved in sterile saline.
-
Administration: Syringes for subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Sedation Assessment: Righting reflex test (time until the animal can right itself after being placed on its back).
-
Analgesia Assessment: Hot plate test or tail-flick test (measuring latency to response from a thermal stimulus).
Methodology:
-
Acclimation: Acclimate animals to the testing environment to reduce stress-induced variability.
-
Baseline Measurement: Record baseline response latencies for the analgesia test before drug administration.
-
Drug Administration: Administer different doses of medetomidine (e.g., 0.05-0.3 mg/kg, s.c.) to separate groups of animals.[12] A control group receives saline.
-
Sedation Assessment: At fixed time points post-injection (e.g., 15, 30, 60, 90 minutes), test the righting reflex. The duration of the loss of the righting reflex is recorded as a measure of sedation.
-
Analgesia Assessment: At the same time points, perform the hot plate or tail-flick test. Record the latency to lick a paw or flick the tail. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the duration of sedation and the increase in pain response latency across different dose groups and against the control group using appropriate statistical tests (e.g., ANOVA). Plot dose-response curves to determine the ED50 (effective dose for 50% of the maximal response).
Logical Relationship of Discovery to Application
The development of medetomidine followed a logical progression from initial chemical synthesis to widespread clinical application.
Caption: Logical flow from discovery to clinical use.
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medetomidine - Wikipedia [en.wikipedia.org]
- 3. Medetomidine | C13H16N2 | CID 68602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dexmedetomidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 7. Medetomidine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2009053709A1 - Process for the preparation of medetomidine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Medetomidine Hydrochloride: An In-depth Technical Guide on its Effects on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine hydrochloride is a potent and highly selective α2-adrenergic receptor agonist, widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1] Its pharmacologically active enantiomer, dexmedetomidine, is also approved for use in human medicine. The profound physiological effects of medetomidine are primarily mediated by its interaction with the central and peripheral nervous systems, leading to significant alterations in the release of key neurotransmitters. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a specific focus on its quantitative effects on norepinephrine, dopamine, and serotonin release. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development in this area.
Mechanism of Action: The Alpha-2 Adrenergic Receptor
Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors.[2] These receptors are located both presynaptically on noradrenergic neurons and postsynaptically in various tissues. The α2/α1 selectivity ratio for medetomidine is exceptionally high at 1620:1, contributing to its specific pharmacological profile.[3]
Presynaptic activation of α2-adrenoceptors on noradrenergic nerve terminals inhibits the release of norepinephrine (NE) through a negative feedback mechanism.[1] This inhibition is the primary driver of the sedative and sympatholytic effects of medetomidine. Postsynaptic α2-adrenoceptor activation in the central nervous system, particularly in the locus coeruleus, contributes to these effects.[4]
Effects on Neurotransmitter Release
The administration of this compound leads to a dose-dependent modulation of several key neurotransmitters.
Norepinephrine
As a direct consequence of its mechanism of action, medetomidine profoundly and dose-dependently suppresses the release of norepinephrine.[5] Studies in humans have demonstrated that intravenous administration of dexmedetomidine can decrease plasma norepinephrine concentrations by up to 92%.[6] In rats, medetomidine has been shown to dose-dependently decrease norepinephrine turnover.[5] This reduction in noradrenergic activity in brain regions like the locus coeruleus is central to the sedative and analgesic effects of the drug.[1][4]
Dopamine
The effect of medetomidine on dopamine release is more complex and appears to be region-dependent. Research on dexmedetomidine has shown a dose-dependent decrease in extracellular dopamine concentrations in the nucleus accumbens of rats.[7] A low dose resulted in a modest decrease, while a high dose produced a more significant and rapid reduction.[7] However, other studies have reported that dexmedetomidine can increase dopamine transmission in the medial prefrontal cortex and nucleus accumbens, an effect potentially linked to its arousal-promoting properties at certain doses.[8][9] This suggests a multifaceted interaction between the noradrenergic and dopaminergic systems following medetomidine administration.
Serotonin
Medetomidine has been shown to decrease the turnover of serotonin (5-hydroxytryptamine, 5-HT).[5][10] This effect is believed to be an indirect consequence of the modulation of noradrenergic pathways that influence serotonergic neurons. The reduction in serotonin turnover may contribute to the overall sedative and behavioral effects of medetomidine.[5]
Quantitative Data on Neurotransmitter Release
The following tables summarize the quantitative effects of medetomidine and its active enantiomer, dexmedetomidine, on neurotransmitter release from various studies.
| Neurotransmitter | Species | Brain Region/Sample | Dosage | Effect | Reference |
| Norepinephrine | Human | Plasma | 12.5, 25, 50, 75 µg (IV) | Dose-dependent decrease up to 92% | [6] |
| Norepinephrine | Rat | Brain | Dose-dependent | Decreased turnover | [5] |
| Dopamine | Rat | Nucleus Accumbens | Low Dose (2 µg/kg bolus + 0.1 µg/kg/min infusion) | Significant decrease | [7] |
| Dopamine | Rat | Nucleus Accumbens | High Dose (20 µg/kg bolus + 1 µg/kg/min infusion) | Greater and more rapid decrease | [7] |
| Serotonin | Rat | Brain | Dose-dependent | Significantly depressed turnover | [5] |
Signaling Pathways
The binding of medetomidine to the α2-adrenergic receptor initiates a downstream signaling cascade. As the receptor is coupled to an inhibitory G-protein (Gi), its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A and various ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability and neurotransmitter release.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 5. Behavioural and neurochemical effects of medetomidine, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexmedetomidine, a selective alpha 2-adrenoceptor agonist, on hemodynamic control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexmedetomidine decreases extracellular dopamine concentrations in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexmedetomidine Activation of Dopamine Neurons in the Ventral Tegmental Area Attenuates the Depth of Sedation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduced turnover of dopamine and 5-hydroxytryptamine in discrete dopaminergic, noradrenergic and serotonergic rat brain areas after acutely administered medetomidine, a selective alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Medetomidine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Molecular Structure, Properties, and Pharmacological Profile of a Potent α2-Adrenergic Agonist
Introduction
Medetomidine Hydrochloride is a potent and highly selective synthetic α2-adrenergic receptor agonist widely utilized in veterinary medicine for its reliable sedative and analgesic properties.[1][2][3] As a racemic mixture of dexmedetomidine and levomedetomidine, its pharmacological activity is primarily attributed to the dexmedetomidine enantiomer.[4] For researchers, scientists, and drug development professionals, medetomidine serves as a critical pharmacological tool for studying the α2-adrenergic system, developing novel therapeutics, and understanding the physiological mechanisms of sedation and analgesia. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, pharmacology, and key experimental methodologies.
Molecular Structure and Identification
Medetomidine is an imidazole derivative, characterized by a substituted imidazole ring linked to a dimethylphenyl group.[5] This structure is crucial for its high-affinity binding to α2-adrenergic receptors.
| Identifier | Value |
| IUPAC Name | 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride |
| CAS Number | 86347-15-1 |
| Molecular Formula | C₁₃H₁₇ClN₂ |
| Molecular Weight | 236.74 g/mol |
| Synonyms | MPV 785, Domitor |
| InChI Key | VPNGEIHDPSLNMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Physicochemical Properties
This compound is typically supplied as a white or off-white crystalline powder. Its solubility and stability are key considerations for formulation and experimental design.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Water: Soluble (up to 100 mM) DMSO: Soluble (up to 100 mM) Ethanol: Soluble (~30 mg/ml) |
| Purity | Typically ≥98% |
| Storage | Desiccate at room temperature or store at -20°C for long-term stability. Hygroscopic. |
Pharmacology
Mechanism of Action
Medetomidine is a potent and selective α2-adrenoceptor agonist.[6][7] Its primary mechanism involves binding to and activating presynaptic α2-receptors in the central nervous system, particularly in the locus coeruleus.[8] These receptors are coupled to inhibitory G-proteins (Gi/o).[9] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This cascade ultimately inhibits the release of the neurotransmitter norepinephrine, reducing sympathetic outflow from the central nervous system.[1][7] This reduction in noradrenergic activity produces the characteristic sedative, analgesic, anxiolytic, and muscle relaxant effects of the drug.[1][2][7]
Signaling Pathway
The activation of the α2-adrenergic receptor by medetomidine initiates a well-defined intracellular signaling cascade.
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Medetomidine sedation in dogs and cats: a review of its pharmacology, antagonism and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Medetomidine Hydrochloride for Rodent Anesthesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine is the racemic mixture of two optical isomers, dexmedetomidine and levomedetomidine, with dexmedetomidine being the pharmacologically active component.[8][9] Its mechanism of action involves binding to α2-adrenergic receptors in the central and peripheral nervous systems, which leads to a reduction in the release of norepinephrine.[2][3] This decreased sympathetic outflow results in sedation, analgesia, and muscle relaxation.[1][3]
Data Presentation
The following tables summarize recommended dosages for medetomidine hydrochloride, commonly used anesthetic combinations, and the reversal agent atipamezole for mice and rats. Dosages can vary based on the strain, age, sex, and health status of the animal, as well as the desired depth and duration of anesthesia. Therefore, these tables should be used as a guide, and dosages should be titrated to effect for each individual animal.
Table 1: this compound Anesthesia Dosages for Mice
| Anesthetic Agent/Combination | Dosage (mg/kg) | Route of Administration | Expected Duration of Anesthesia | Notes |
| Medetomidine | 0.5 - 1.0 | IP, SC | 20-30 minutes | Often used in combination for surgical anesthesia. |
| Medetomidine + Ketamine | 1.0 (Medetomidine) + 50-75 (Ketamine) | IP | 20-30 minutes | A common combination for surgical procedures. The ketamine dosage may differ for male and female mice.[10] |
| Medetomidine + Midazolam + Butorphanol | 0.2-0.3 (Medetomidine) + 4.0-6.0 (Midazolam) + 5.0-10.0 (Butorphanol) | IP, SC | ~40 minutes | Provides a balanced anesthetic state.[11] |
| Reversal Agent | ||||
| Atipamezole | 1.0 - 2.5 | IP, SC | N/A | Typically administered at a dose 1-5 times that of the medetomidine dose.[7] Hastens recovery.[5][6] |
IP: Intraperitoneal; SC: Subcutaneous
Table 2: this compound Anesthesia Dosages for Rats
| Anesthetic Agent/Combination | Dosage (mg/kg) | Route of Administration | Expected Duration of Anesthesia | Notes |
| Medetomidine | 0.2 - 0.8 | IP | Duration is dose-dependent | Often combined with ketamine for surgical anesthesia.[12] |
| Medetomidine + Ketamine | 0.5 (Medetomidine) + 75 (Ketamine) | IP | 20-30 minutes | A widely used combination for surgical procedures in rats.[13] |
| Medetomidine Infusion (for fMRI) | 100 - 300 µg/kg/hr | IV | Prolonged | Used for maintaining a stable level of sedation during imaging studies. |
| Reversal Agent | ||||
| Atipamezole | 0.5 - 1.0 | SC, IP | N/A | The dose is often 3 to 5 times the medetomidine dose. |
IP: Intraperitoneal; IV: Intravenous; SC: Subcutaneous
Signaling Pathway
The sedative and analgesic effects of medetomidine are mediated through its action as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors associated with the Gi subunit.[12] Activation of the α2-adrenergic receptor by medetomidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This reduction in cAMP inhibits the release of norepinephrine from presynaptic neurons, leading to a decrease in sympathetic tone and subsequent sedation, analgesia, and muscle relaxation.[2][3]
Caption: Signaling pathway of Medetomidine.
Experimental Protocols
Protocol 1: General Surgical Anesthesia in Mice
This protocol describes the induction of surgical anesthesia in mice using a combination of medetomidine and ketamine, followed by reversal with atipamezole.
Materials:
-
This compound (1 mg/mL)
-
Ketamine hydrochloride (100 mg/mL)
-
Atipamezole hydrochloride (5 mg/mL)
-
Sterile saline or water for injection
-
1 mL syringes with 25-27G needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the correct drug dosages.
-
Anesthetic Cocktail Preparation: Prepare a fresh mixture of medetomidine and ketamine. For a 25g mouse, a common dose is 1 mg/kg medetomidine and 75 mg/kg ketamine. This can be achieved by drawing up the appropriate volumes of each drug into a single syringe. Dilution with sterile saline may be necessary for accurate dosing.
-
Anesthetic Administration: Administer the anesthetic cocktail via intraperitoneal (IP) injection.
-
Monitoring Anesthetic Depth: Place the mouse in a warm, quiet cage and monitor for the loss of the righting reflex. Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch). Anesthesia is typically induced within 5-10 minutes.
-
Surgical Procedure: Perform the surgical procedure once an adequate plane of anesthesia is confirmed.
-
Reversal: Following the procedure, administer atipamezole at a dose of 1 mg/kg IP or SC to reverse the effects of medetomidine.
-
Post-procedural Monitoring: Monitor the mouse until it is fully ambulatory and has resumed normal behavior. Recovery to walking is typically faster with atipamezole reversal.[5]
Caption: Workflow for surgical anesthesia in a mouse.
Protocol 2: Continuous Intravenous Infusion of Medetomidine for Anesthesia in Rats (e.g., for fMRI)
This protocol is adapted for procedures requiring prolonged and stable anesthesia, such as functional magnetic resonance imaging (fMRI).
Materials:
-
This compound (1 mg/mL)
-
Sterile saline
-
Infusion pump
-
Intravenous catheter
-
Heating system
-
Physiological monitoring equipment (e.g., for heart rate, respiration, temperature)
Procedure:
-
Animal Preparation: Induce anesthesia with a short-acting anesthetic (e.g., isoflurane) to allow for intravenous catheter placement. Weigh the rat for accurate dose calculation.
-
Catheterization: Place an IV catheter, typically in the tail vein.
-
Loading Dose: Administer a bolus loading dose of medetomidine to rapidly achieve the desired anesthetic plane.
-
Continuous Infusion: Immediately begin a continuous intravenous infusion of medetomidine at a rate of 100-300 µg/kg/hr. The infusion rate should be adjusted based on the animal's physiological responses.
-
Physiological Monitoring: Throughout the procedure, continuously monitor the rat's vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature at 37°C using a heating system.
-
Imaging/Experimental Procedure: Once a stable plane of anesthesia is achieved, proceed with the experimental protocol.
-
Recovery: At the end of the procedure, discontinue the medetomidine infusion. Administer atipamezole (e.g., 0.5-1.0 mg/kg IV, IP, or SC) to facilitate a more rapid recovery.
-
Post-procedural Care: Monitor the rat closely during recovery until it is fully conscious and mobile.
Caption: Workflow for continuous infusion anesthesia in a rat.
Important Considerations
-
Analgesia: While medetomidine provides analgesia, for painful procedures, it is often combined with other analgesics like ketamine or opioids for a multimodal approach to pain management.
-
Species and Strain Differences: Anesthetic sensitivity can vary between different species and strains of rodents. It is important to be aware of these potential differences and to titrate anesthetic doses accordingly.
-
Mortality: Although generally safe when used correctly, there is a reported mortality risk associated with medetomidine and ketamine anesthesia in rats, which necessitates careful monitoring.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G alpha (i) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 8. Medetomidine - Wikipedia [en.wikipedia.org]
- 9. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Medetomidine Hydrochloride in Rat fMRI Studies
For Researchers, Scientists, and Drug Development Professionals
Medetomidine hydrochloride, a potent and selective α2-adrenergic receptor agonist, is increasingly utilized as a primary anesthetic agent in functional magnetic resonance imaging (fMRI) studies involving rats. Its advantages include the provision of stable, long-lasting sedation and the potential for longitudinal studies due to its reversible nature with α2-adrenergic antagonists like atipamezole.[1][2] Proper dosage and administration are critical for obtaining high-quality, reproducible fMRI data. These notes provide detailed protocols and quantitative data to guide researchers in the effective use of medetomidine for rat fMRI experiments.
Data Presentation: Quantitative Summary of Medetomidine Dosage Regimens
The following tables summarize common dosage protocols for this compound in rat fMRI studies, including monotherapy and combinations with other anesthetic agents.
Table 1: Medetomidine Monotherapy Dosage Regimens
| Route of Administration | Bolus Dose (mg/kg) | Continuous Infusion Rate (mg/kg/h) | Key Findings & Recommendations |
| Intravenous (IV) | 0.05 | 0.1 | Leads to temporally stable stimulus-evoked activity and functional connectivity.[2][3][4][5] This is considered an optimal protocol for stable fMRI readouts over several hours. |
| Intravenous (IV) | None | 0.1 | Omitting the bolus can compromise the stability of fMRI measures in the initial two-hour period.[2][3] |
| Intravenous (IV) | 0.025 | 0.05 | Lowering the dose can lead to a time-dependent decrease in BOLD responses.[2] |
| Subcutaneous (SC) | 0.05 | 0.1 | Compromised the stability of fMRI measures in the initial two-hour period compared to IV administration.[2][3] |
Table 2: Medetomidine Combination Anesthesia Dosage Regimens
| Combination Agent | Medetomidine/Dexmedetomidine Dosage | Combination Agent Dosage | Administration Route & Notes |
| Isoflurane | Dexmedetomidine: 0.015 mg/kg bolus (IP), followed by 0.015 mg/kg/h continuous infusion (SC) | Isoflurane: Initially 2.5% for induction, reduced to 0.5-0.75% during scanning. | This combination allows for spontaneous breathing and near-normal physiology for up to five hours.[6][7] |
| Pancuronium Bromide | Medetomidine: 100 µg/kg/h continuous infusion (IV) | Pancuronium Bromide: 2 mg/kg/h | Pancuronium bromide is added as a muscle relaxant to limit animal motion during long protocols.[8] |
Experimental Protocols
Protocol 1: Intravenous Medetomidine Anesthesia for fMRI
This protocol is adapted from studies demonstrating high temporal stability of fMRI readouts.[2][3]
Materials:
-
This compound solution
-
Isoflurane and vaporizer
-
Intravenous catheterization supplies (e.g., 24G catheter)
-
Infusion pump
-
Physiological monitoring equipment (e.g., pulse oximeter, rectal temperature probe, respiratory sensor)
-
Heating pad
-
Rat restrainer for MRI
Procedure:
-
Induction: Anesthetize the rat with 5% isoflurane in a mixture of oxygen and air. Once induced, reduce isoflurane to 2-3% for animal preparation.
-
Preparation:
-
Place an intravenous catheter in the tail vein for drug administration.
-
Secure a rectal probe for continuous temperature monitoring. Maintain body temperature at 37.0 ± 0.5 °C using a heating pad.
-
Attach a pulse oximeter to a paw to monitor heart rate and oxygen saturation.
-
Place the rat in an MRI-compatible stereotaxic frame or cradle.
-
-
Transition to Medetomidine:
-
fMRI Acquisition:
-
Allow the animal to stabilize on medetomidine for at least 45 minutes before starting functional scans to ensure any lingering effects of isoflurane are negligible.[9]
-
Acquire anatomical and functional MRI scans as per the study design.
-
Continuously monitor physiological parameters throughout the experiment.
-
-
Recovery:
-
Discontinue the medetomidine infusion.
-
Administer an α2-adrenergic antagonist such as atipamezole to reverse the effects of medetomidine for a quick recovery.[1]
-
Monitor the animal until it is fully recovered.
-
Protocol 2: Combined Low-Dose Isoflurane and Dexmedetomidine Anesthesia
This protocol is suitable for resting-state fMRI studies and allows for spontaneous breathing.[6][7] Note that dexmedetomidine is the active d-isomer of medetomidine.
Materials:
-
Dexmedetomidine solution
-
Isoflurane and vaporizer
-
Subcutaneous infusion line
-
Infusion pump
-
Physiological monitoring equipment
-
Heating pad
-
Rat restrainer for MRI
Procedure:
-
Induction: Anesthetize the rat with 2.5% isoflurane in 30% oxygen-enriched air.[6]
-
Preparation:
-
Anesthesia Maintenance and fMRI Acquisition:
-
Reduce isoflurane to 1.5% for the acquisition of anatomical scans.[7]
-
For resting-state fMRI, further reduce isoflurane to 0.5-0.75%, adjusting to maintain a respiration rate of 60-65 breaths per minute.[7]
-
Begin continuous subcutaneous infusion of dexmedetomidine at a rate of 0.015 mg/kg/h.[7]
-
Acquire fMRI data while continuously monitoring the animal's physiological state.
-
-
Recovery:
-
Discontinue the isoflurane and dexmedetomidine administration.
-
Monitor the animal until fully recovered. Reversal with atipamezole can be considered.
-
Mandatory Visualizations
Caption: Experimental workflow for rat fMRI under medetomidine anesthesia.
Caption: Medetomidine's α2-adrenergic receptor signaling pathway.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Temporal stability of fMRI in medetomidine-anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Video: Acquisition of Resting-State Functional Magnetic Resonance Imaging Data in the Rat [jove.com]
- 7. Acquisition of Resting-State Functional Magnet Resonance Imaging Data in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of α-chloralose, medetomidine and isoflurane anesthesia for functional connectivity mapping in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Medetomidine Hydrochloride Continuous Rate Infusion for Long Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Medetomidine Hydrochloride as a continuous rate infusion (CRI) for maintaining sedation and analgesia during lengthy procedures in veterinary research and clinical settings.
Medetomidine, a potent and selective alpha-2 adrenergic agonist, offers significant sedative, analgesic, and muscle relaxant properties.[1] Its use as a CRI allows for a stable plane of sedation and analgesia, which can be particularly advantageous for procedures exceeding the duration of a single bolus dose. This method can also reduce the requirements for injectable and inhalant anesthetics, contributing to a more balanced and controlled anesthetic protocol.[1]
Pharmacological Profile
Medetomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central and peripheral nervous systems. This action inhibits the release of norepinephrine, leading to sedation, analgesia, and a decrease in sympathetic tone. While beneficial for procedural management, it's crucial to be aware of the dose-dependent cardiovascular effects, which include bradycardia, initial hypertension followed by normotension or hypotension, and a decrease in cardiac output.[2][3][4] Careful patient selection and monitoring are paramount.
Quantitative Data Summary
The following tables summarize key quantitative data for Medetomidine and its active enantiomer, Dexmedetomidine, when used as a CRI in various species.
Table 1: Recommended Intravenous Dosages for Medetomidine and Dexmedetomidine CRI in Dogs
| Parameter | Medetomidine | Dexmedetomidine | Reference |
| Loading Dose | 1 - 4 µg/kg | 5 µg/kg | [1][3][5] |
| Infusion Rate | 1 - 3 µg/kg/hr | 1 - 3 µg/kg/hr | [2][3][6][7][8] |
| Isoflurane Sparing Effect | Not specified | A CRI of 0.5 µg/kg/hr (equipotent to 1 µg/kg/hr of medetomidine) decreased the MAC of isoflurane by 18% ± 12%. | [1] |
| Cardiovascular Effects | Dose-dependent decrease in heart rate and cardiac index.[3][8] | Stable arterial blood pressure within clinically acceptable limits.[6] |
Table 2: Recommended Intravenous Dosages for Dexmedetomidine CRI in Cats
| Parameter | Dexmedetomidine | Reference |
| Loading Dose | 5 µg/kg (IM) | [9] |
| Infusion Rate | 1 µg/kg/hr | [9] |
| Cardiovascular Effects | Decreased cardiac output and heart rate.[9] |
Table 3: Recommended Intravenous Dosages for Medetomidine CRI in Horses
| Parameter | Medetomidine | Reference |
| Loading Dose | Not specified as a separate bolus in the study | [10] |
| Infusion Rate | Initial: 3.6 µg/kg/hr, reduced to 2.75 µg/kg/hr after 50 minutes | [10] |
| Isoflurane Sparing Effect | Significantly reduced the required concentration of isoflurane. | [10] |
| Cardiovascular Effects | Reduced the need for dobutamine to support mean arterial pressure. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion
This protocol details the preparation of a Medetomidine solution for continuous infusion.
Materials:
-
This compound (1 mg/mL)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile syringes and needles
-
Sterile fluid bag or syringe for the infusion pump
Procedure:
-
Determine the final concentration required. A common final concentration for ease of calculation is 0.01 mg/mL (10 µg/mL).
-
Calculate the volume of Medetomidine and diluent. To prepare a solution with a concentration of 0.01 mg/mL, add 0.5 mL of Medetomidine (1 mg/mL) to 49.5 mL of 0.9% NaCl.[7] This will result in a total volume of 50 mL.
-
Prepare the infusion. Aseptically withdraw the calculated volume of Medetomidine and inject it into the bag or syringe containing the sterile NaCl solution.
-
Label the infusion. Clearly label the bag or syringe with the drug name, concentration, date, and time of preparation.
Protocol 2: Administration of this compound CRI
This protocol outlines the steps for administering a Medetomidine CRI to a canine patient.
Pre-anesthetic Assessment:
-
Conduct a thorough physical examination and obtain baseline physiological parameters, including heart rate, respiratory rate, and blood pressure.
-
Ensure the patient is a suitable candidate for alpha-2 agonist administration (e.g., healthy, with stable cardiovascular function).[11]
Procedure:
-
Administer a loading dose. To achieve a therapeutic plasma concentration rapidly, administer a loading dose of Medetomidine (e.g., 2 µg/kg IV).[3][5]
-
Initiate the continuous rate infusion. Immediately following the loading dose, begin the CRI using a calibrated syringe pump. Set the infusion rate according to the desired level of sedation and analgesia (e.g., 1-2 µg/kg/hr).[3][5]
-
Monitor the patient closely. Continuously monitor vital signs, including:
-
Heart rate and rhythm (ECG)
-
Arterial blood pressure
-
Respiratory rate and character
-
Body temperature
-
Depth of sedation
-
-
Adjust the infusion rate as needed. Titrate the infusion rate based on the patient's response and the requirements of the procedure. If the patient becomes too light, the infusion rate can be increased. Conversely, if signs of excessive anesthetic depth or significant cardiovascular depression are observed, the rate should be decreased.
-
Discontinuation and Reversal. Once the procedure is complete, the Medetomidine infusion can be discontinued. If a rapid recovery is desired, the effects can be reversed with an alpha-2 antagonist such as Atipamezole.
Visualizations
Caption: Medetomidine's signaling pathway.
Caption: Medetomidine CRI workflow.
References
- 1. Clinical use of a low-dose medetomidine infusion in healthy dogs undergoing ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Effects of Medetomidine [cliniciansbrief.com]
- 3. Effects of 2 different infusion rates of medetomidine on sedation score, cardiopulmonary parameters, and serum levels of medetomidine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexmedetomidine continuous rate infusion during isoflurane anaesthesia in canine surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetapedia.com.au [vetapedia.com.au]
- 8. The hemodynamic effects of medetomidine continuous rate infusions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexmedetomidine low dose followed by constant rate infusion and antagonism by atipamezole in isoflurane-anesthetized cats: an echocardiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medetomidine continuous rate intravenous infusion in horses in which surgical anaesthesia is maintained with isoflurane and intravenous infusions of lidocaine and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
Application Notes and Protocols for Medetomidine Hydrochloride in Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Medetomidine Hydrochloride for anesthesia in transgenic mouse models. Particular attention is given to established protocols, potential complications related to genetic modifications, and appropriate monitoring to ensure animal welfare and data integrity.
Introduction to this compound in Murine Anesthesia
This compound is a potent, selective α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties.[1] In laboratory settings, it is a common component of injectable anesthetic cocktails for mice, valued for its reliable sedation and, critically, its reversibility.[2] Anesthesia induced by medetomidine can be effectively and rapidly reversed by the α2-adrenergic antagonist, atipamezole, allowing for better control over recovery times.[3]
When working with transgenic mouse models, it is crucial to recognize that genetic alterations can influence an animal's response to anesthetic agents. While many transgenic lines on common backgrounds (e.g., C57BL/6J, BALB/c) can be safely anesthetized using standard protocols, some genetic modifications may alter cardiovascular, respiratory, or metabolic function, necessitating careful dose adjustments and vigilant monitoring.[4][5]
Key Considerations for Transgenic Mouse Models
-
Cardiovascular Models: Transgenic mice with cardiovascular phenotypes should be anesthetized with caution. Medetomidine can cause initial hypertension followed by hypotension, as well as significant bradycardia.[6] For models with pre-existing cardiac dysfunction, consider reducing the medetomidine dose and ensure continuous monitoring of heart rate and respiratory function.
-
Neurological Models: While medetomidine is effective for neurological procedures, its effects on neuronal activity should be considered. For instance, studies in Alzheimer's disease models have explored the impact of various anesthetics on disease pathology, highlighting the need to choose agents that minimally interfere with the experimental outcomes.[7][8]
-
Cancer Models (Cre-Lox): A critical consideration is the use of medetomidine in male mice treated with tamoxifen for inducible Cre-LoxP recombination. Research has shown a high incidence of urinary plug formation and subsequent morbidity and mortality in these mice.[9][10][11] Therefore, medetomidine and its active enantiomer, dexmedetomidine, are contraindicated in male mice recently treated with tamoxifen. [9][10] Alternative anesthetic protocols should be considered for these specific models.[10]
-
General Health Status: Transgenic models may have compromised health that can increase anesthetic risk. A thorough assessment of the animal's condition is essential prior to any procedure.[12]
Data Presentation: Anesthetic Dosages and Parameters
The following tables summarize common dosages for medetomidine-based anesthetic cocktails and physiological monitoring parameters for mice. Dosages may need to be adjusted based on the specific transgenic strain, age, sex, and health status of the mouse.[13]
Table 1: Common Injectable Anesthetic Cocktails Using Medetomidine
| Anesthetic Combination | Medetomidine (mg/kg) | Ketamine (mg/kg) | Midazolam (mg/kg) | Butorphanol (mg/kg) | Route of Administration | Typical Duration (Surgical Anesthesia) |
| Medetomidine/Ketamine | 0.5 - 1.0 | 50 - 75 | - | - | Intraperitoneal (IP) | 20 - 30 minutes[14] |
| MMB (Medetomidine/Midazolam/Butorphanol) | 0.3 | - | 4.0 | 5.0 | Intraperitoneal (IP) | ~40 minutes[5] |
| MMB (Alternative Dose) | 0.75 | - | 4.0 | 5.0 | Intraperitoneal (IP) | >45 minutes[4][15] |
Note: There can be sex differences in the required dosage of ketamine when combined with medetomidine, with female mice sometimes requiring a higher dose.[1]
Table 2: Reversal Agent Dosage
| Reversal Agent | Dosage (mg/kg) | Route of Administration | Notes |
| Atipamezole | 1.0 - 2.5 | Subcutaneous (SC) or Intraperitoneal (IP) | The dose of atipamezole is often equivalent to the dose of medetomidine administered.[14] Reversal is typically rapid. |
Table 3: Normal Physiological Parameters for Anesthetized Mice
| Parameter | Normal Range Under Anesthesia |
| Respiratory Rate | 55 - 100 breaths/minute[12] |
| Heart Rate (Pulse) | 300 - 500 beats/minute[12] |
| Body Temperature | 36.0°C - 38.0°C (96.8°F - 100.4°F)[12] |
| Mucous Membrane Color | Pink[12] |
| Capillary Refill Time (CRT) | < 2 seconds[12] |
Experimental Protocols
Protocol 1: Medetomidine/Ketamine Anesthesia
This combination provides a good level of surgical anesthesia for short procedures.
Materials:
-
Ketamine (100 mg/mL)
-
Medetomidine (1 mg/mL)
-
Sterile saline or sterile water for injection
-
1 mL syringes with 27-30G needles
-
Atipamezole (5 mg/mL) for reversal
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation of Anesthetic Cocktail:
-
For a solution delivering 75 mg/kg Ketamine and 1 mg/kg Medetomidine in a 0.1 mL/10g body weight injection volume:
-
Mix 0.75 mL Ketamine (100 mg/mL) and 1.0 mL Medetomidine (1 mg/mL) with 8.25 mL sterile saline.
-
-
Always calculate the required volume for each mouse based on its precise body weight.
-
-
Pre-Anesthetic Preparation:
-
Weigh the mouse accurately.
-
Apply ophthalmic ointment to both eyes to prevent corneal drying.[12]
-
Place the mouse in a clean, warm cage.
-
-
Anesthetic Administration:
-
Administer the prepared cocktail via intraperitoneal (IP) injection.
-
-
Monitoring:
-
Reversal:
-
Post-Anesthetic Recovery:
-
Continue to monitor the mouse on a heating pad until it is fully ambulatory.[12]
-
Protocol 2: Medetomidine/Midazolam/Butorphanol (MMB) Anesthesia
This combination is a common alternative, particularly where the use of ketamine is restricted.[15]
Materials:
-
Medetomidine (e.g., 1 mg/mL)
-
Midazolam (e.g., 5 mg/mL)
-
Butorphanol (e.g., 10 mg/mL)
-
Sterile saline
-
Syringes and needles as above
-
Atipamezole, heating pad, ophthalmic ointment
Procedure:
-
Preparation of Anesthetic Cocktail:
-
To achieve a final dose of Medetomidine (0.3 mg/kg), Midazolam (4.0 mg/kg), and Butorphanol (5.0 mg/kg) in an injection volume of 0.1 mL/10g body weight:
-
Mix 0.3 mL Medetomidine (1 mg/mL), 0.8 mL Midazolam (5 mg/mL), and 0.5 mL Butorphanol (10 mg/mL) with 8.4 mL sterile saline.
-
-
The stability of this mixture when refrigerated at 4°C has been shown to be effective for at least 8 weeks.[4]
-
-
Pre-Anesthetic Preparation, Anesthetic Administration, and Monitoring:
-
Follow steps 2-4 as described in Protocol 1.
-
-
Reversal and Recovery:
-
Follow steps 5-6 as described in Protocol 1. Atipamezole will reverse the sedative effects of medetomidine in this cocktail.
-
Visualizations
Caption: Mechanism of Medetomidine and its reversal by Atipamezole.
Caption: Standard workflow for anesthesia in mice using Medetomidine.
Caption: Decision tree for selecting an anesthetic protocol.
References
- 1. Observations on the use of medetomidine/ketamine and its reversal with atipamezole for chemical restraint in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anesthetic Effects of a Mixture of Medetomidine, Midazolam and Butorphanol in Two Strains of Mice [jstage.jst.go.jp]
- 6. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthetic effects in Alzheimer transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthesia in presymptomatic Alzheimer's disease: a study using the triple-transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Tamoxifen exacerbates morbidity and mortality in male mice receiving medetomidine anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newcastle.edu.au [newcastle.edu.au]
- 15. Combined medetomidine, midazolam, and butorphanol anesthesia in mice has a central stress-relieving effect similar to that of isoflurane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. einsteinmed.edu [einsteinmed.edu]
Medetomidine Hydrochloride: Administration Routes in Laboratory Animals
Application Notes and Protocols for Researchers
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Medetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine and biomedical research for its sedative, analgesic, and muscle relaxant properties.[1][2][3] Its reversible nature, through the administration of an antagonist like atipamezole, makes it a valuable tool for short-term, non-painful, or minimally invasive procedures in laboratory animals.[4] This document provides detailed application notes and protocols for the administration of this compound via various routes in common laboratory animal species.
Medetomidine is a racemic mixture, with its pharmacological effects primarily attributed to the dextro-isomer, dexmedetomidine.[5][6] As an alpha-2 agonist, medetomidine acts on presynaptic and postsynaptic receptors in the central and peripheral nervous systems.[1][7][8] This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and resulting in sedation, analgesia, and anxiolysis.[1][2][6]
Data Presentation: Quantitative Overview
The following tables summarize recommended dosages and pharmacokinetic parameters of this compound for various laboratory animal species and administration routes. It is crucial to note that these are starting points, and dose adjustments may be necessary based on the animal's strain, age, sex, health status, and the desired depth and duration of sedation.[9]
Table 1: Recommended Dosages of this compound
| Species | Route of Administration | Dosage (µg/kg) | Purpose | Reference(s) |
| Mouse | Intraperitoneal (IP) | 500 - 1000 | Sedation/Anesthesia (often in combination) | [9] |
| Intraperitoneal (IP) | 1000 (with Ketamine) | Anesthesia | [10] | |
| Intraperitoneal (IP) | 1000 - 2000 (with Propofol & Fentanyl) | Anesthesia | [11] | |
| Subcutaneous (SC) | 500 - 1000 | Sedation | [12] | |
| Rat | Intravenous (IV) | 50 | Sedation (in combination with isoflurane) | [13] |
| Intramuscular (IM) | 150 - 250 | Sedation | [14] | |
| Subcutaneous (SC) | 50 | Sedation (in combination with isoflurane) | [15][13] | |
| Intraperitoneal (IP) | 100 (with Propofol & Fentanyl) | Anesthesia | [16][17] | |
| Dog | Intravenous (IV) | 10 - 20 | Sedation | [5] |
| Intramuscular (IM) | 20 - 40 | Sedation | [5] | |
| Intravenous (IV) | 750 µg/m² | Sedation | [18] | |
| Intramuscular (IM) | 1000 µg/m² | Sedation | [4][18] | |
| Cat | Intravenous (IV) | 10 - 40 | Sedation | [5] |
| Intramuscular (IM) | 40 - 80 | Sedation | [5] | |
| Intramuscular (IM) | 50 - 150 | Sedation | [18][19] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Tmax (min) | T½ (hours) | Bioavailability (%) | Reference(s) |
| Dog | IV | N/A | 1.2 | 100 | [20] |
| Dog | IM | ~30 | 1.2 | ~80 | [5] |
| Rat | SC | ~30 | - | - | [6] |
| Dog | OTM | 60 | 0.63 | 34.52 | [21] |
Tmax: Time to maximum plasma concentration; T½: Elimination half-life; IV: Intravenous; IM: Intramuscular; SC: Subcutaneous; OTM: Oral-transmucosal.
Signaling Pathway
Medetomidine exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7][22] The binding of medetomidine to these receptors initiates a downstream signaling cascade that ultimately leads to the physiological effects of sedation and analgesia.
Caption: Medetomidine signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the administration of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Intravenous (IV) Administration
Application: Rapid onset of sedation for short procedures.
Materials:
-
This compound solution (1 mg/mL)
-
Sterile saline or water for injection
-
Appropriately sized sterile syringes and needles (e.g., 27-30G)
-
Animal restrainer (as appropriate for the species)
-
Heat source for vasodilation (e.g., heat lamp)
Procedure:
-
Animal Preparation: Acclimatize the animal to the experimental setting. Perform a brief health check and record the animal's body weight.
-
Drug Preparation: Calculate the required dose of medetomidine based on the animal's body weight. Dilute the calculated volume with sterile saline to a volume that can be accurately administered.
-
Restraint and Vein Access: Properly restrain the animal. For rats and mice, the lateral tail vein is commonly used. Warming the tail with a heat lamp can aid in vasodilation and visualization of the vein.
-
Injection: Swab the injection site with an appropriate antiseptic. Insert the needle into the vein and confirm placement by observing a flash of blood in the needle hub. Slowly inject the medetomidine solution.
-
Monitoring: Observe the animal for the onset of sedation, which typically occurs within 1-2 minutes.[5] Monitor physiological parameters such as heart rate, respiratory rate, and body temperature throughout the procedure.
-
Recovery: Place the animal in a clean, warm cage for recovery. If required, an antagonist such as atipamezole can be administered to reverse the effects of medetomidine.
Protocol 2: Intramuscular (IM) Administration
Application: Reliable sedation with a slightly slower onset than IV administration.
Materials:
-
This compound solution (1 mg/mL)
-
Sterile saline or water for injection
-
Appropriately sized sterile syringes and needles (e.g., 25-27G)
-
Animal restrainer
Procedure:
-
Animal Preparation: Follow the same steps as for IV administration.
-
Drug Preparation: Calculate and prepare the dose as described for IV administration.
-
Injection Site: For rodents, the quadriceps or gluteal muscles of the hind limb are common injection sites. For larger animals like dogs and cats, the epaxial (lumbar) muscles or the quadriceps are suitable.
-
Injection: Properly restrain the animal. Insert the needle into the muscle mass. Aspirate to ensure the needle is not in a blood vessel before injecting the solution.
-
Monitoring: Onset of sedation is typically within 5-15 minutes.[4][5] Monitor the animal's vital signs as described for IV administration.
-
Recovery: Provide a warm and quiet environment for recovery.
Protocol 3: Subcutaneous (SC) Administration
Application: Slower onset and longer duration of action compared to IV and IM routes. Often used for less invasive procedures or when a prolonged period of mild sedation is required.
Materials:
-
This compound solution (1 mg/mL)
-
Sterile saline or water for injection
-
Appropriately sized sterile syringes and needles (e.g., 25-27G)
Procedure:
-
Animal Preparation: Follow the same initial steps as for other routes.
-
Drug Preparation: Calculate and prepare the dose.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site for SC injections in most laboratory animals.
-
Injection: Gently lift a fold of skin to create a "tent." Insert the needle into the base of the tented skin, parallel to the body. Aspirate to check for blood before injecting the solution.
-
Monitoring: The onset of sedation is more gradual with SC administration. Monitor the animal until the desired level of sedation is achieved. Continue to monitor vital signs throughout the procedure.
-
Recovery: Ensure the animal is kept warm during recovery.
Protocol 4: Intraperitoneal (IP) Administration
Application: Commonly used in rodents for anesthesia, often in combination with other agents like ketamine. Absorption can be variable.
Materials:
-
This compound solution (1 mg/mL)
-
Sterile saline or water for injection
-
Appropriately sized sterile syringes and needles (e.g., 25-27G)
Procedure:
-
Animal Preparation: Follow the standard preparation steps.
-
Drug Preparation: Calculate and prepare the dose.
-
Restraint and Injection Site: Restrain the animal to expose the abdomen. The injection should be made in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Injection: Tilt the animal's head downwards slightly. Insert the needle at a 15-20 degree angle. Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
Monitoring: Onset of action is variable but generally occurs within 5-10 minutes.[10] Monitor the depth of anesthesia (e.g., using a pedal withdrawal reflex) and vital signs.
-
Recovery: Provide a warm and quiet environment for recovery.
Conclusion
This compound is a versatile and effective sedative and analgesic for use in laboratory animals. The choice of administration route depends on the specific requirements of the experimental protocol, including the desired onset and duration of action, and the species being studied. Adherence to proper technique and careful monitoring of the animal are essential for ensuring safe and effective use of this compound. Researchers should always consult their institution's veterinary staff and IACUC for guidance on specific protocols and dosages.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. droracle.ai [droracle.ai]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 10. newcastle.edu.au [newcastle.edu.au]
- 11. Intraperitoneal anaesthesia with propofol, medetomidine and fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bsavalibrary.com [bsavalibrary.com]
- 13. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dosage and administration - Medetor 1 mg/ml Solution for Injection for Dog and Cat [noahcompendium.co.uk]
- 19. chanellepharma.com [chanellepharma.com]
- 20. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Medetomidine Hydrochloride for Reducing Isoflurane Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic agonist widely utilized in veterinary and research settings for its sedative and analgesic properties.[1] A significant application of medetomidine is its use as an adjunct to general anesthesia, particularly with inhalant anesthetics like isoflurane. The co-administration of medetomidine allows for a substantial reduction in the required concentration of isoflurane to maintain a surgical plane of anesthesia. This anesthetic-sparing effect is primarily mediated by the activation of alpha-2 adrenoceptors in the central nervous system.[1][2]
These application notes provide a comprehensive overview of the use of medetomidine to reduce isoflurane requirements, including its mechanism of action, quantitative data on efficacy, and detailed experimental protocols.
Mechanism of Action: Alpha-2 Adrenergic Agonism
Medetomidine exerts its anesthetic-sparing effect by acting as an agonist at alpha-2 adrenergic receptors. These receptors are located both pre-synaptically and post-synaptically throughout the central and peripheral nervous systems. The sedative and analgesic effects that contribute to the reduction in isoflurane concentration are primarily due to the activation of these receptors in the brain and spinal cord. This activation leads to a decrease in the release of norepinephrine, a key neurotransmitter involved in arousal and nociception. The reduction in sympathetic tone and neuronal activity results in a state of sedation and analgesia, thereby lowering the amount of isoflurane needed to prevent movement in response to a noxious stimulus.[1][2] The effects of medetomidine can be reversed by administering an alpha-2 adrenergic antagonist, such as atipamezole.[2][3]
Data Presentation: Reduction in Isoflurane MAC
The Minimum Alveolar Concentration (MAC) is a standard measure of anesthetic potency, defined as the concentration of an inhalant anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a surgical stimulus. The administration of medetomidine significantly reduces the MAC of isoflurane across various species.
| Species | Medetomidine/Dexmedetomidine Dose | Route | Baseline Isoflurane MAC (%) | Isoflurane MAC with Medetomidine/Dexmedetomidine (%) | MAC Reduction (%) | Reference |
| Dog | 30 µg/kg Medetomidine | IV | 1.18 | Not explicitly stated, but reduction was 47.2% | 47.2 | [3] |
| Dog | 3 µg/kg Dexmedetomidine | IV | 1.3 | 0.37 | ~71.5 | [4] |
| Dog | 20 µg/kg Dexmedetomidine | IV | Not explicitly stated, but reduction was 86% | Not explicitly stated | 86 | [2] |
| Dog | 0.5 µg/kg/hr Dexmedetomidine CRI | IV | Not explicitly stated | Not explicitly stated | 18 | [5] |
| Dog | 3 µg/kg/hr Dexmedetomidine CRI | IV | Not explicitly stated | Not explicitly stated | 59 | [5] |
| Human | 0.3 ng/mL Dexmedetomidine (target plasma conc.) | IV Infusion | 0.85 | 0.55 | ~35.3 | [6] |
| Human | 0.6 ng/mL Dexmedetomidine (target plasma conc.) | IV Infusion | 0.85 | 0.45 | 47 | [6] |
| Horse | 0.03 mg/kg Detomidine | IV | 1.44 | Not explicitly stated, but reduction was 42.8% | 42.8 | [7] |
| Horse | 0.06 mg/kg Detomidine | IV | 1.44 | Not explicitly stated, but reduction was 44.8% | 44.8 | [7] |
| Rat | 0.06 mg/kg/h Medetomidine | IV | 1.3 | 0.5-0.6 | ~54-61.5 | [8][9] |
Note: Dexmedetomidine is the active enantiomer of medetomidine. Detomidine is another alpha-2 adrenergic agonist with similar effects.
Experimental Protocols
Determination of Isoflurane MAC Reduction
This protocol outlines the "up-and-down" method for determining the effect of medetomidine on the MAC of isoflurane.
Materials:
-
Anesthesia machine with a calibrated isoflurane vaporizer
-
Ventilator (optional, but recommended for rodents)
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, temperature probe)
-
Syringes and needles for drug administration
-
This compound solution
-
Isoflurane
-
Experimental subjects (e.g., rats, mice, dogs)
-
Noxious stimulus device (e.g., hemostat for tail clamp, electrical stimulator)
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the laboratory environment.
-
Induce anesthesia with isoflurane in an induction chamber.
-
Intubate the animal (for larger species) or maintain anesthesia via a nose cone.
-
Place intravenous or intraperitoneal catheters for drug administration as required by the study design.
-
Attach all monitoring equipment and allow the animal's physiological parameters to stabilize.
-
-
Baseline Isoflurane MAC Determination:
-
Set the initial end-tidal isoflurane concentration to a value expected to be near the MAC (e.g., 1.3% for rats).
-
Allow for a 15-20 minute equilibration period at this concentration.
-
Apply a standardized noxious stimulus (e.g., tail clamp for 1 minute).
-
Observe for purposeful movement in response to the stimulus.
-
If the animal moves, increase the isoflurane concentration by a set factor (e.g., 10-20%).
-
If the animal does not move, decrease the isoflurane concentration by the same factor.
-
Repeat this process, bracketing the concentration at which the animal responds and does not respond. The MAC is calculated as the average of the concentrations at which a response and no response are observed.
-
-
Medetomidine Administration and Post-Treatment MAC Determination:
-
Once the baseline MAC is established, administer a predetermined dose of this compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Allow a sufficient period for the drug to take effect (e.g., 10-15 minutes for intravenous administration).
-
Repeat the "up-and-down" method described in step 2 to determine the new isoflurane MAC in the presence of medetomidine.
-
-
Data Analysis:
-
Calculate the percentage reduction in isoflurane MAC using the following formula: % MAC Reduction = ((Baseline MAC - MAC with Medetomidine) / Baseline MAC) * 100
-
Anesthetic Protocol for Rodents (Rats) for Extended Studies
This protocol is adapted for studies requiring a stable plane of anesthesia for an extended period, such as in functional magnetic resonance imaging (fMRI).[8][9][10][11]
Materials:
-
As listed in Protocol 4.1
-
MRI-compatible infusion pump
-
Pancuronium bromide (or other neuromuscular blocking agent, optional)
Procedure:
-
Induction and Initial Anesthesia:
-
Induce anesthesia with isoflurane (e.g., 2-3% in oxygen) in an induction chamber.
-
Transfer the rat to an MRI-compatible cradle and maintain anesthesia with isoflurane (e.g., 1.5-2%) via a nose cone.
-
Secure venous access (e.g., tail vein) for drug infusion.
-
-
Transition to Medetomidine Infusion:
-
Discontinue the isoflurane.
-
Immediately begin an intravenous infusion of this compound. A common infusion rate is 100 µg/kg/hr.[10] For subcutaneous administration to achieve a steady state with 0.5% isoflurane, an initial dose of 0.12 mg/kg followed by a 0.08 mg/kg/h infusion can be used.[9]
-
If a neuromuscular blockade is required, a concomitant infusion of pancuronium bromide (e.g., 2 mg/kg/hr) can be started.[10]
-
Allow the animal to equilibrate on the medetomidine infusion for at least 30 minutes before beginning experimental procedures.[10]
-
-
Maintenance and Monitoring:
-
Continuously monitor physiological parameters, including heart rate, respiratory rate (if not ventilated), oxygen saturation, and body temperature.
-
Maintain body temperature using a warming blanket or circulating water pad.
-
The depth of anesthesia can be assessed by monitoring the stability of physiological parameters and, if possible, by observing for responses to minor stimuli (if not using a neuromuscular blocker).
-
-
Recovery:
-
At the end of the experiment, discontinue the medetomidine infusion.
-
Administer an alpha-2 antagonist such as atipamezole (typically at a dose that is 1-5 times the medetomidine dose in mg) to reverse the effects of medetomidine and facilitate recovery.
-
Provide supplemental oxygen and continue to monitor the animal until it is fully ambulatory.
-
Important Considerations
-
Cardiovascular Effects: Medetomidine can cause initial hypertension followed by a more prolonged period of hypotension and bradycardia.[3][12] Careful cardiovascular monitoring is essential.
-
Respiratory Effects: Medetomidine can cause respiratory depression, although this is generally considered mild at clinically relevant doses.[4][13] The combination with isoflurane may have additive effects.
-
Species and Strain Differences: The effective dose of medetomidine and the magnitude of the isoflurane-sparing effect can vary significantly between species and even between different strains of the same species.
-
Reversibility: The ability to reverse the effects of medetomidine with atipamezole is a significant advantage, allowing for a more rapid and controlled recovery from anesthesia.[3]
Conclusion
The use of this compound as an adjunct to isoflurane anesthesia is a well-established and effective method for reducing the required dose of the inhalant anesthetic. This approach offers the benefits of improved hemodynamic stability (by avoiding high concentrations of isoflurane) and provides sedation and analgesia. Researchers and clinicians should be aware of the physiological effects of medetomidine and implement appropriate monitoring to ensure subject safety. The protocols provided herein offer a foundation for the application of this anesthetic combination in a research setting.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthetic and hemodynamic effects of dexmedetomidine during isoflurane anesthesia in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of isoflurane anesthetic requirement by medetomidine and its restoration by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventilatory effects of dexmedetomidine, atipamezole, and isoflurane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexmedetomidine: A New Alpha-2 Agonist for Small Animal Practice - WSAVA2009 - VIN [vin.com]
- 6. Reduction of the minimum alveolar concentration of isoflurane by dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detomidine reduces isoflurane anesthetic requirement (MAC) in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Effect of medetomidine on respiration and minimum alveolar concentration in halothane- and isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Medetomidine Hydrochloride in Neuroscience Research
Introduction
Medetomidine Hydrochloride is a potent, highly selective, and specific α2-adrenoceptor agonist utilized extensively in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2][3] In the field of neuroscience research, it has become an invaluable tool, particularly for non-invasive and longitudinal studies in animal models.[4] Its primary mechanism of action involves binding to α2-adrenergic receptors in the central and peripheral nervous systems, which leads to a reduction in the release of norepinephrine.[5] This action decreases sympathetic nervous system activity, resulting in dose-dependent sedation and analgesia.[1][2][4] Unlike many other anesthetics that can significantly suppress neural activity, medetomidine preserves neural activity and functional connectivity networks, more closely resembling a state of natural sleep or "arousable sedation".[6] The effects of medetomidine are reliably and rapidly reversed by the α2-antagonist, atipamezole, allowing for quick recovery of the animal, which is crucial for survival studies.[4][7][8]
Mechanism of Action
Medetomidine exerts its effects by acting as a full agonist at α2-adrenergic receptors (α2-ARs).[2] These are G-protein coupled receptors of the Gi/o subtype.[1] There are three main isoforms (α2A, α2B, and α2C), with the α2A and α2C subtypes being primarily located in the central nervous system (CNS) and responsible for the sedative and analgesic effects.[1]
The binding of medetomidine to presynaptic α2-ARs, particularly in the locus coeruleus, initiates a negative feedback loop.[1] This triggers a downstream signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and calcium levels.[1] The ultimate physiological result is the hyperpolarization of norepinephrine-producing neurons and the inhibition of norepinephrine release into the synaptic cleft.[1] This reduction in noradrenergic activity throughout the CNS produces the primary effects of sedation, anxiolysis, muscle relaxation, and analgesia.[1][4] Medetomidine has a high selectivity for α2- over α1-receptors, with a selectivity ratio of 1620:1, compared to 220:1 for clonidine.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in neuroscience research.
Table 1: Recommended Dosages for Sedation in Rodents
| Species | Application | Route | Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) | Notes & References |
|---|---|---|---|---|---|
| Rat | fMRI Studies | IV | 0.05 | 0.1 | Provides stable, long-lasting sedation.[7] |
| fMRI (Extended) | IV | - | Start: 0.1, then step up to 0.2-0.3 | Stepping the infusion rate can prolong sedation for studies >3 hours.[4][9] | |
| fMRI Studies | SC | 0.05 | 0.1 | A common protocol for stable fMRI readouts.[10][11] | |
| fMRI (with Isoflurane) | SC | 0.12 | 0.08 | Used with 0.5% isoflurane to achieve steady-state serum concentration.[12][13] | |
| General Sedation | IM | 0.15 - 0.25 | - | Recommended range to avoid significant respiratory depression.[14] | |
| Analgesia/Sedation | IP | 0.4 - 0.8 | - | Provides reliable analgesia and chemical restraint.[15] | |
| Mouse | Anesthesia (with Ketamine) | IP | 1 | - | Combined with Ketamine (50-75 mg/kg).[16] |
| Anesthesia (with Ketamine) | SC | 1 | - | Combined with Ketamine (75 mg/kg).[17] |
| | Anesthesia (Me/Mi/Bu) | IP | 0.3 | - | Part of a Medetomidine/Midazolam/Butorphanol cocktail.[18] |
Table 2: Pharmacokinetic and Physiological Parameters
| Parameter | Species | Value | Conditions | Reference(s) |
|---|---|---|---|---|
| Elimination Half-Life | Dog | 0.97 h | Single subcutaneous dose | [1][19] |
| Cat | 1.6 h | Single subcutaneous dose | [1][19] | |
| Volume of Distribution | Dog | 2.8 L/kg | Single subcutaneous dose | [1][19] |
| Cat | 3.5 L/kg | Single subcutaneous dose | [1][19] | |
| Rat | 8.2 L/kg | Single subcutaneous dose | [19] | |
| Clearance Rate | Dog | 27.5 mL/min/kg | Single subcutaneous dose | [1][19] |
| Cat | 33.4 mL/min/kg | Single subcutaneous dose | [1][19] | |
| Rat | 88.5 mL/min/kg | Single subcutaneous dose | [19] | |
| Peak Brain Concentration | Rat, Dog, Cat | Within 30 min | Single subcutaneous dose (80 µg/kg) | [1] |
| Heart Rate Reduction | Rat | ~30% | 150-500 µg/kg IM | [14] |
| Blood Oxygen Saturation | Rat | 90.9 ± 4.34% | 50-500 µg/kg IM |[14] |
Table 3: Effects on Neurotransmitters and BOLD Signal
| Parameter | Species | Effect | Dose / Condition | Reference(s) |
|---|---|---|---|---|
| Norepinephrine Turnover | Rat | Dose-dependent decrease | >100 µg/kg | [2][8] |
| Dopamine Turnover | Rat | Inhibited at higher doses | >100 µg/kg | [8] |
| Serotonin Turnover | Rat | Significantly depressed | >100 µg/kg | [8] |
| BOLD Signal Increase (fMRI) | Rat | 14 ± 3% | Forepaw stimulation; 50 µg/kg bolus + 100 µg/kg/h infusion | [7] |
| Peak BOLD Response | Rat | 1.25 ± 0.17% | In primary somatosensory cortex (SI) at 9 Hz stimulation |[20] |
Experimental Protocols
Protocol 1: Reversible Sedation for in vivo Functional MRI (fMRI) in Rats
This protocol describes a method for achieving stable and reversible sedation in rats for fMRI studies, allowing for longitudinal experiments.[4][7][10]
Materials:
-
This compound (1 mg/mL solution)
-
Atipamezole Hydrochloride (5 mg/mL solution)
-
Sterile Saline
-
Infusion pump and catheters (IV or SC)
-
Animal monitoring equipment (respiration, temperature, SpO2)
-
Heating pad or circulating water blanket
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (2-3% in O2/air mixture) for initial instrumentation.[7] Place intravenous or subcutaneous catheters for drug delivery. Secure the animal in the MRI-compatible cradle, ensuring the head is fixed.
-
Physiological Monitoring: Place sensors to monitor core body temperature, respiration rate, and blood oxygen saturation (SpO2). Maintain body temperature at 37-38°C using a heating system.[7]
-
Medetomidine Administration:
-
Equilibration: Allow the animal to stabilize under medetomidine sedation for at least 30 minutes before starting fMRI data acquisition.[4]
-
fMRI Data Acquisition: Proceed with the planned fMRI scanning protocol. Monitor physiological parameters throughout the experiment. For studies lasting longer than 3-4 hours, consider increasing the infusion rate to 0.2-0.3 mg/kg/h after the first 2.5 hours to maintain a stable level of sedation.[4][9]
-
Reversal:
-
At the end of the experiment, stop the medetomidine infusion.
-
Administer atipamezole hydrochloride at a dose of 0.25-0.5 mg/kg (IP, SC, or IM). The atipamezole dose is typically 2.5 to 5 times the total amount of medetomidine administered.
-
Monitor the animal closely during recovery. The righting reflex should return within 5-10 minutes.[14]
-
Protocol 2: Medetomidine-Ketamine Anesthesia for Mice
This protocol provides a widely used combination for achieving a surgical plane of anesthesia in mice for 20-40 minutes, with the option of reversal.[16][17]
Materials:
-
This compound (1 mg/mL solution)
-
Ketamine (100 mg/mL solution)
-
Atipamezole Hydrochloride (5 mg/mL solution)
-
Sterile Saline or Water for Injection
-
Syringes (0.3 mL or 1 mL) and needles (29-30G)
-
Ophthalmic ointment
-
Heating pad
Procedure:
-
Drug Preparation (Stock Solution Method):
-
For Female Mice: Mix 1 mL medetomidine (1 mg/mL) and 0.75 mL ketamine (100 mg/mL) in 8.25 mL sterile water. This yields a stock solution of 7.5 mg/mL ketamine and 0.1 mg/mL medetomidine.[16]
-
For Male Mice: Mix 1 mL medetomidine (1 mg/mL) and 0.50 mL ketamine (100 mg/mL) in 8.5 mL sterile water. This yields a stock solution of 5.0 mg/mL ketamine and 0.1 mg/mL medetomidine.[16]
-
Note: It is often preferred to inject medetomidine first, wait 5-10 minutes, and then inject ketamine separately to improve anesthetic induction.[16]
-
-
Anesthetic Administration:
-
Weigh the mouse accurately to calculate the correct dose.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[17]
-
Administer the anesthetic combination via intraperitoneal (IP) injection.[16] The target doses are typically 75 mg/kg ketamine and 1 mg/kg medetomidine .
-
Place the mouse in a warm, quiet cage and monitor for loss of the righting reflex.
-
-
Monitoring Anesthetic Depth: Before beginning the procedure, confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Surgical Procedure: Perform the procedure, keeping the animal on a heating pad to prevent hypothermia. Anesthesia duration is typically 20-30 minutes.[16]
-
Reversal:
-
To facilitate recovery, administer atipamezole at a dose of 1-5 mg/kg via subcutaneous (SC) or IP injection.[17] A common dose is 1 mg/kg.
-
Administer atipamezole no sooner than 40 minutes after the initial anesthetic injection to avoid prolonged or rough recovery.[17]
-
Continue to monitor the mouse until it is fully ambulatory.
-
Logical Relationships and Applications
Medetomidine's specific molecular action translates directly to its utility in sensitive neuroscience applications. Its ability to produce stable, reversible sedation without drastically altering baseline neural activity makes it superior to many other agents for functional studies.
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. High-dose medetomidine increases functional connectivity in the fear-related regions after electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Behavioural and neurochemical effects of medetomidine, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. newcastle.edu.au [newcastle.edu.au]
- 17. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BOLD Study of Stimulation-Induced Neural Activity and Resting-State Connectivity in Medetomidine-Sedated Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reversal of Medetomidine with Atipamezole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing atipamezole to reverse the effects of medetomidine.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for reversing medetomidine with atipamezole?
The standard protocol involves administering atipamezole hydrochloride 15 to 60 minutes after medetomidine injection.[1][2][3][4] The dosage is species-specific and depends on the initial medetomidine dose.
Q2: What is the mechanism of action for atipamezole?
Atipamezole is a selective and specific α2-adrenergic antagonist.[1][4][5] It competitively binds to α2-adrenoceptors, displacing medetomidine, an α2-agonist.[6][7] This action reverses the sedative, analgesic, and cardiorespiratory effects of medetomidine.[4][5][8]
Q3: How quickly does atipamezole work?
Atipamezole is rapidly absorbed after intramuscular injection, with peak concentration in the central nervous system reached within 10-15 minutes.[3] Animals typically show signs of arousal in 3-7 minutes and become mobile in approximately 10-12 minutes.[2][4][9] The recovery time is generally shortened to about 5 minutes.[1][2]
Q4: Can atipamezole be used in species other than dogs and cats?
While licensed for use in dogs and cats, atipamezole has been used in other animals.[1][6] However, dosing recommendations may differ, and caution should be exercised when using it off-label.[4][10]
Q5: What are the potential side effects of atipamezole administration?
Common, though rare, side effects include hyperactivity, vocalization, vomiting, salivation, muscle tremors, and changes in respiratory rate.[1][3] A transient drop in blood pressure may occur within the first 10 minutes post-injection.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Prolonged Recovery or Re-sedation | The elimination half-life of medetomidine may be longer than that of atipamezole, leading to re-sedation as atipamezole is metabolized.[11][12] This is more likely if the reversal agent is given too early.[12] | Monitor the animal closely. If re-sedation occurs, a second, lower dose of atipamezole may be considered. Ensure the animal is in a quiet and safe environment.[4] |
| Over-alertness, Hyperactivity, or Muscle Tremors | This may be a sign of atipamezole overdose.[1] It can also occur if atipamezole is given to an animal not previously treated with an α2-agonist.[1] | These effects are typically transient and may persist for about 15 minutes.[4] Minimize external stimuli. In severe cases, a small dose of medetomidine can be administered to reverse these signs.[1] |
| Cardiovascular Complications (e.g., Hypotension, Tachycardia) | A transient decrease in blood pressure is a known effect of atipamezole, followed by a potential increase in heart rate.[4] Intravenous administration can lead to more abrupt changes and is generally not recommended.[6] | Administer atipamezole via the intramuscular route as recommended.[1] Monitor cardiovascular parameters. The hypotensive effect is usually transient.[4] |
| Lack of Reversal When Other Sedatives are Used | Atipamezole is a specific antagonist for α2-agonists like medetomidine and will not reverse the effects of other classes of sedatives or anesthetics (e.g., ketamine, opioids).[3][4] | Be aware that the effects of other concurrently administered agents will persist after atipamezole administration. Do not administer atipamezole earlier than 30-40 minutes after ketamine administration to avoid potential seizures or cramps.[3] |
| Vomiting | Vomiting is a recognized, though occasional, side effect.[1][10] | Ensure the animal has regained a normal swallowing reflex before offering food or water.[1][4] The vomiting is usually self-limiting. |
Experimental Protocols
Standard Medetomidine Reversal Protocol
-
Medetomidine Administration: Administer medetomidine hydrochloride at the desired dose via the appropriate route for the experimental subject and objectives.
-
Observation Period: Allow 15 to 60 minutes for the sedative effects of medetomidine to establish.[1][2][3][4]
-
Atipamezole Administration: Administer atipamezole hydrochloride via intramuscular injection.[1]
-
Dosage Calculation:
-
Dogs: The atipamezole dose (in µg) is five times the preceding medetomidine dose (in µg).[1][2][8] If using formulations with different concentrations, an equal volume of atipamezole (5 mg/ml) to medetomidine (1 mg/ml) is often used.[1][2]
-
Cats: The atipamezole dose (in µg) is two-and-a-half times the preceding medetomidine dose (in µg).[1][2] This typically corresponds to half the volume of atipamezole (5 mg/ml) compared to the volume of medetomidine (1 mg/ml) administered.[2]
-
-
Post-Reversal Monitoring: Place the animal in a quiet environment to recover.[4] Monitor for signs of arousal, mobility, and any adverse effects as listed in the troubleshooting guide. Animals should not be left unattended during recovery.[4]
Quantitative Dosing Summary
| Species | Medetomidine Dose (µg/kg) | Atipamezole to Medetomidine Dose Ratio (µg:µg) | Notes |
| Dog | Varies by procedure | 5:1[1][2][8] | Optimal reversal has been observed with ratios of 4:1 to 10:1.[9] |
| Cat | Varies by procedure | 2.5:1[1][2][13] | Ratios of 2:1 to 4:1 have been shown to be effective.[13] |
Visualizations
References
- 1. Clinical particulars - Atipam® 5.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 2. fortehealthcare.com [fortehealthcare.com]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. fortehealthcare.com [fortehealthcare.com]
- 5. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atipamezole - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. VETiSearch - Antisedan vet. [vetisearch.co.uk]
- 9. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contra-indications, warnings, etc - Revertor [noahcompendium.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of atipamezole dosage and timing of administration on recovery time and quality in cats following injectable anaesthesia incorporating ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Medetomidine Hydrochloride for Stable Sedation
Welcome to the technical support center for Medetomidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose optimization, troubleshoot common issues, and offer answers to frequently asked questions to ensure stable and reliable sedation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce sedation?
A1: this compound is a potent and highly selective alpha-2 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and stimulating presynaptic alpha-2 adrenergic receptors in the central nervous system, particularly in the locus coeruleus of the brainstem.[3][4] This activation inhibits the release of the neurotransmitter norepinephrine, leading to a decrease in sympathetic nervous system outflow, which results in sedation, analgesia (pain relief), and muscle relaxation.[3][4]
Q2: What are the typical recommended doses of this compound for research animals?
A2: The optimal dose of this compound is dependent on the animal species, the desired depth and duration of sedation, and whether it is used alone or in combination with other agents. It is crucial to start at the lower end of the dose range and titrate to the desired effect.
Q3: What are the common side effects of this compound and how can they be managed?
A3: The most common side effects are cardiovascular and include an initial hypertension due to peripheral vasoconstriction, followed by a more sustained hypotension and significant bradycardia (slowed heart rate).[1][5][6] Respiratory depression, hypothermia, and vomiting (especially in dogs and cats) are also frequently observed.[1][5] Close monitoring of vital signs is essential.[7][8] Bradycardia may be partially prevented by the prior administration of an anticholinergic agent, though this can have other cardiovascular effects.[5] Maintaining the animal's body temperature with a heating pad is recommended.[3]
Q4: Can the effects of this compound be reversed?
A4: Yes, the sedative and analgesic effects of this compound can be effectively reversed using an alpha-2 adrenergic receptor antagonist, most commonly Atipamezole.[9][10] It is important to note that atipamezole will reverse both the sedative and analgesic effects of the drug.[3] The reversal is typically rapid, with signs of arousal seen within minutes.[10][11]
Q5: How does the route of administration affect the efficacy of this compound?
A5: Medetomidine can be administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC). The IV route generally provides the most rapid onset of sedation.[12][13] The IM route is also very effective and is commonly used.[14][15] The SC route may have a slightly slower onset. The choice of administration route can depend on the experimental protocol and the species being used.
Troubleshooting Guide
Issue 1: Inadequate or Unstable Sedation
-
Possible Cause: Incorrect dosage for the specific animal's weight, strain, or age.
-
Solution: Carefully re-calculate the dose based on the animal's precise body weight. Refer to dose recommendation tables and consider starting with a slightly higher dose within the recommended range if the initial dose was at the low end.
-
-
Possible Cause: The animal was stressed or highly aroused before administration.
-
Solution: Allow the animal to acclimate to a quiet environment before drug administration.[16] Handling should be gentle and minimal to reduce stress.
-
-
Possible Cause: Improper administration of the drug (e.g., incomplete injection).
-
Solution: Ensure the full dose is administered correctly into the intended tissue (muscle for IM, vessel for IV).
-
-
Possible Cause: The animal may be resistant to the effects of medetomidine alone.
Issue 2: Severe Bradycardia or Hypotension
-
Possible Cause: The dose of medetomidine is too high for the individual animal.
-
Solution: Immediately administer the reversal agent, Atipamezole, at the recommended dose.[10] In future experiments with the same animal or cohort, use a lower dose of medetomidine.
-
-
Possible Cause: The animal has an underlying cardiovascular condition.
-
Solution: Medetomidine should be used with caution in animals with pre-existing cardiovascular disease.[18] If such an animal must be sedated, use the lowest effective dose and monitor cardiovascular parameters continuously. Have reversal agents and emergency support readily available.
-
Issue 3: Prolonged Recovery Time
-
Possible Cause: The dose administered was at the higher end of the recommended range.
-
Solution: Administer Atipamezole to reverse the effects of medetomidine and shorten the recovery period.[19] For future procedures, consider using a lower dose or a combination of drugs that allows for a lower dose of medetomidine.
-
-
Possible Cause: Hypothermia is slowing drug metabolism.
-
Solution: Provide supplemental heat throughout the sedation and recovery period to maintain normal body temperature.[3]
-
Data Presentation
Table 1: Recommended Intramuscular (IM) Doses of this compound for Sedation
| Animal Species | Sedation Level | Dose Range (µg/kg) | Onset of Action (min) | Duration of Sedation (min) |
| Dog | Mild to Moderate | 10 - 30 | 5 - 15 | 30 - 60 |
| Deep Sedation/Analgesia | 30 - 40 | 5 - 15 | 60 - 120 | |
| Cat | Mild to Moderate | 50 - 80 | 3 - 10 | 30 - 60 |
| Deep Sedation/Analgesia | 80 - 110 | 3 - 10 | 60 - 120 | |
| Mouse | Sedation (often in combination) | 500 - 1000 | 5 - 10 | 30 - 60 |
| Rat | Sedation (often in combination) | 100 - 250 | 5 - 10 | 30 - 60 |
Note: These are general guidelines. Dosages should be adjusted based on the specific strain, age, and health status of the animal, as well as the required depth and duration of sedation. It is recommended to start with the lower end of the dose range and titrate to effect.[11][14][15][18]
Table 2: Common Combination Protocols with this compound (IM)
| Animal Species | Medetomidine (µg/kg) | Ketamine (mg/kg) | Opioid (e.g., Butorphanol mg/kg) | Expected Outcome |
| Dog | 10 - 20 | 2 - 5 | 0.1 - 0.2 | Moderate to deep sedation with good analgesia |
| Cat | 40 - 60 | 5 | 0.2 - 0.4 | Surgical anesthesia for minor procedures |
| Mouse | 500 | 50 - 75 | - | Surgical anesthesia |
| Rat | 150 | 75 | - | Surgical anesthesia |
Note: The addition of other agents can significantly reduce the required dose of medetomidine, potentially lessening its cardiovascular side effects.[13][16][17]
Experimental Protocols
Protocol 1: General Procedure for Sedation with this compound
-
Animal Preparation:
-
Accurately weigh the animal to ensure correct dose calculation.
-
Allow the animal to acclimate in a quiet, low-stress environment for at least 30 minutes prior to injection.
-
-
Drug Preparation:
-
Calculate the required volume of this compound based on the animal's weight and the desired dose.
-
If using a combination, prepare the drug cocktail in a single syringe, ensuring compatibility. A common example for mice is mixing ketamine and medetomidine with sterile saline.[3]
-
-
Administration:
-
Administer the drug via the chosen route (IM is common for stable sedation). For IM injections in rodents, the hind limb muscles are a typical site.
-
-
Monitoring:
-
Place the animal in a clean, quiet cage.
-
Provide a heat source to maintain body temperature.[3]
-
Continuously monitor the depth of sedation by assessing the loss of the righting reflex and response to stimuli (e.g., toe pinch).[3][20]
-
Monitor vital signs including heart rate, respiratory rate, and mucous membrane color.[8][20] Pulse oximetry and non-invasive blood pressure monitoring are recommended for deeper sedation.[20]
-
-
Recovery:
-
Continue to monitor the animal until it is fully ambulatory.
-
Do not leave the animal unattended until it has fully recovered.
-
If a rapid recovery is desired, administer Atipamezole at the appropriate dose.
-
Mandatory Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway of Medetomidine.
Caption: General Experimental Workflow for Medetomidine Sedation.
Caption: Troubleshooting Inadequate Sedation with Medetomidine.
References
- 1. mattersnetwork.org [mattersnetwork.org]
- 2. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Contra-indications, warnings, etc - Domitor 1 mg/ml Solution for Injection (30.10.2023) [noahcompendium.co.uk]
- 6. Medetomidine:Clinical Pharmacology, Indications and Adverse Reactions_Chemicalbook [chemicalbook.com]
- 7. Dexmedetomidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medetomidine - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Studies to determine the optimal dose of medetomidine for the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of medetomidine-based sedation protocols to perform urohydropropulsion and cystoscopy in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinical efficacy of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Evaluation of Medetomidine, a Novel Sedative and Analgesic Drug for Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VASG Preanesthetic Protocols [vasg.org]
- 17. bsavalibrary.com [bsavalibrary.com]
- 18. droracle.ai [droracle.ai]
- 19. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. westernu.edu [westernu.edu]
Technical Support Center: Managing Medetomidine Hydrochloride Side Effects in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of medetomidine hydrochloride in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective alpha-2 adrenergic agonist used in veterinary medicine for its sedative, analgesic (pain-relieving), and muscle relaxant properties.[1][2][3] It exerts its effects by stimulating alpha-2 adrenoceptors in the central and peripheral nervous systems.[1][2][3] In the brain, this stimulation inhibits the release of norepinephrine, leading to sedation and analgesia.[4][5]
Q2: What are the most common side effects of medetomidine in lab animals?
The most frequently observed side effects are related to the cardiovascular and respiratory systems. These include:
-
Cardiovascular Effects: An initial increase in blood pressure (hypertension) followed by a more sustained period of decreased blood pressure (hypotension) and a significant decrease in heart rate (bradycardia) are common.[6][7][8][9] A reduction in cardiac output is also a typical finding.[7][10]
-
Respiratory Depression: Medetomidine can cause a dose-dependent decrease in respiratory rate and depth.[1][2][3][7] This effect is more pronounced when medetomidine is used in combination with other anesthetic agents.[7][10]
-
Hypothermia: A decrease in body temperature is a common adverse effect, particularly in small rodents like mice, due to the depression of thermoregulatory centers in the hypothalamus.[6][11][12][13]
-
Other Side Effects: Vomiting (especially in cats and dogs upon injection), muscle twitching, and changes in blood glucose levels have also been reported.[6][7][10]
Q3: How can I reverse the effects of medetomidine?
The effects of medetomidine can be effectively reversed using a specific alpha-2 adrenergic antagonist, such as atipamezole.[8][14][15] Atipamezole rapidly displaces medetomidine from the alpha-2 receptors, reversing its sedative and cardiorespiratory effects.[16] Yohimbine is another alpha-2 antagonist that can be used.[8]
Q4: When should I consider using a reversal agent?
A reversal agent should be administered in cases of severe cardiorespiratory depression or when a rapid recovery from anesthesia is desired. It is highly recommended to use a reversal agent if the animal's vital signs are unstable or if the procedure is shorter than the expected duration of medetomidine's effects.[7][10]
Troubleshooting Guide
Problem 1: The animal's heart rate and/or respiratory rate are dangerously low.
-
Immediate Action: Administer the reversal agent atipamezole. The appropriate dosage will depend on the species and the dose of medetomidine administered (see dosage tables below).
-
Supportive Care: Provide supplemental oxygen to assist with respiration.[7] Ensure the animal is in a well-ventilated area.
-
Monitoring: Continuously monitor heart rate, respiratory rate, and oxygen saturation using appropriate equipment until the animal's vital signs return to a stable range.[17][18]
Problem 2: The animal has become hypothermic.
-
Immediate Action: Provide an external heat source. This can include circulating warm water blankets, heat lamps (used with caution to avoid burns), or incubators.[11][12][13]
-
Monitoring: Monitor the animal's rectal temperature frequently until it returns to the normal physiological range.[18]
-
Prevention: For small rodents, it is crucial to provide thermal support throughout the anesthetic period and into recovery, as hypothermia can be severe and prolonged.[11][12][13] Studies in mice suggest that thermal support for up to 5 hours may be necessary after medetomidine-based anesthesia.[11][13]
Problem 3: The animal is experiencing muscle twitching.
-
Assessment: Muscle twitching has been observed in some animals sedated with medetomidine.[7][10] It may be more frequent in noisy environments, suggesting a possible hypersensitivity to sound.[7]
-
Management: Ensure the animal is in a quiet recovery area to minimize external stimuli. In most cases, the twitching is self-limiting and resolves as the drug is metabolized or reversed. If twitching is severe or persistent, consider partial or full reversal with atipamezole.
Problem 4: The duration of anesthesia is longer than expected.
-
Action: If a faster recovery is needed, administer a reversal agent like atipamezole.[15]
-
Consideration: Factors such as species, dose, route of administration, and combination with other drugs can influence the duration of action. Ensure accurate dosing and consider the animal's metabolic state.
Data Presentation
Table 1: Recommended Dosages of Medetomidine for Sedation in Common Laboratory Animals
| Animal Species | Medetomidine Dosage (µg/kg) | Route of Administration |
| Mouse | 500 - 1000 | IP, SC |
| Rat | 100 - 500 | IP, SC |
| Dog | 10 - 40 | IM, IV |
| Cat | 50 - 100 | IM |
Note: These are general guidelines. Dosages should be adjusted based on the specific experimental protocol, the health status of the animal, and in combination with other anesthetics. Always consult relevant literature and institutional guidelines.
Table 2: Atipamezole Dosing for Reversal of Medetomidine
| Animal Species | Atipamezole to Medetomidine Dose Ratio (µg:µg) | Route of Administration |
| Mouse | 1:1 to 5:1 | IP, SC |
| Rat | 1:1 to 5:1 | IP, SC |
| Dog | 5:1 | IM |
| Cat | 2.5:1 | IM |
Note: The dose of atipamezole is often calculated based on the preceding dose of medetomidine. Higher ratios may be needed for a more rapid and complete reversal.[19]
Experimental Protocols
Protocol 1: Monitoring and Management of Cardiovascular and Respiratory Side Effects
-
Baseline Monitoring: Before administering medetomidine, record the animal's baseline heart rate, respiratory rate, and body temperature.[17]
-
Drug Administration: Administer this compound at the calculated dose via the appropriate route.
-
Continuous Monitoring: Immediately following administration, begin continuous monitoring of vital signs. For rodents, a pulse oximeter designed for small animals can be used to monitor heart rate and oxygen saturation. Respiratory rate can be monitored by observing chest movements.[20]
-
Intervention Thresholds: Establish clear intervention thresholds. For example, if the heart rate drops below 50% of the baseline or if oxygen saturation falls below 90%, prepare for intervention.
-
Intervention:
-
If respiratory depression is evident, provide supplemental oxygen via a nose cone.
-
If cardiovascular parameters are severely compromised, administer atipamezole according to the recommended dosage (Table 2).
-
-
Post-Reversal Monitoring: Continue to monitor the animal's vital signs for at least 30-60 minutes after reversal to ensure they remain stable.[18]
Protocol 2: Prevention and Management of Medetomidine-Induced Hypothermia in Mice
-
Pre-warming: Before the procedure, pre-warm the surgical area and any fluids that will be administered.
-
Anesthesia Administration: Administer the medetomidine-containing anesthetic cocktail.
-
Immediate Thermal Support: Immediately place the anesthetized mouse on a regulated heating pad set to maintain a body temperature of 37°C.[11][12][13]
-
Temperature Monitoring: Insert a rectal probe to continuously monitor the core body temperature throughout the procedure.
-
Recovery Phase:
-
After the procedure, transfer the mouse to a warmed recovery cage. An incubator or a cage placed partially on a heating pad can be used.
-
Continue to provide thermal support for a minimum of 1-2 hours. For longer procedures or more profound hypothermia, thermal support may be necessary for up to 5 hours.[11][13]
-
Monitor the mouse's body temperature every 15-30 minutes until it has returned to the normal range and the animal is fully ambulatory.
-
Visualizations
Caption: Medetomidine's mechanism of action at the synapse.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Systemic Effects and Clinical Application of Medetomidine in Animals: A Review [arccjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfsre.org [cfsre.org]
- 9. Cardiovascular actions of medetomidine and their reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the physiological effects of alpha2-agonists related to the clinical use of medetomidine in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mixlab.com [mixlab.com]
- 15. Recommended Anesthesia for Some Lab Animals [research.uky.edu]
- 16. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anzcvs.com.au [anzcvs.com.au]
- 18. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting sedation variability with Medetomidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Medetomidine Hydrochloride in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Q: Why am I observing significant variability in the level of sedation between animals receiving the same dose of medetomidine?
A: Variability in sedation is a common challenge and can be attributed to several factors:
-
Physiological State: The stress level of an animal prior to administration can significantly impact the sedative effect.[1] Stressed animals may have higher levels of endogenous catecholamines, which can counteract the effects of medetomidine.
-
Route of Administration: The onset and intensity of sedation are influenced by the administration route. Intravenous (IV) administration typically produces a rapid and profound effect, while intramuscular (IM) and subcutaneous (SC) routes have a slower onset.[2] Intraperitoneal (IP) injections can have variable absorption rates.
-
Genetic Differences: Different strains or breeds of animals can exhibit varied responses to medetomidine due to genetic differences in drug metabolism and receptor sensitivity.[3]
-
Body Composition: The dose of medetomidine is often calculated based on body weight. However, differences in body surface area to body weight ratios, especially in smaller animals, can lead to variations in drug distribution and effect.[4]
-
Underlying Health Conditions: Subclinical health issues can alter an animal's response to anesthesia.
Troubleshooting Steps:
-
Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental environment to minimize stress.
-
Standardize Administration Technique: Use a consistent and appropriate route of administration for all animals. For IV injections, ensure proper catheter placement.
-
Consider Body Surface Area Dosing: For species where it is recommended, such as dogs, dosing based on body surface area rather than body weight can reduce variability.[4]
-
Health Screening: Perform a thorough health check of all animals before the experiment to rule out any underlying conditions.
Q: The duration of sedation is shorter than expected. What could be the reason?
A: A shorter than expected duration of sedation can be due to:
-
Rapid Metabolism: The metabolic rate of medetomidine can vary between species and even individuals. Medetomidine is primarily metabolized by the liver.[5][6]
-
Drug Interactions: Concurrent administration of other drugs can alter the metabolism of medetomidine. Some drugs may induce the cytochrome P450 enzymes responsible for its breakdown.[7]
-
Incorrect Dosage: The administered dose may be too low for the specific animal strain or desired level of sedation.
Troubleshooting Steps:
-
Review Dosage: Double-check the dosage calculations and ensure they are appropriate for the species and desired duration of sedation.
-
Evaluate Concurrent Medications: Review all other substances administered to the animals to identify any potential drug interactions.
-
Consider a Continuous Infusion: For longer procedures, a continuous infusion protocol can provide a more stable and prolonged level of sedation compared to a single bolus dose.[8][9]
Q: My animal is showing adverse effects like severe bradycardia or hypertension. What should I do?
A: Medetomidine can cause significant cardiovascular side effects, including an initial hypertension followed by a more sustained bradycardia and potential hypotension.[2][10][11][12]
Immediate Actions:
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and respiratory rate.
-
Administer a Reversal Agent: The effects of medetomidine can be reversed with a specific α2-adrenergic antagonist such as atipamezole.[2][11]
-
Provide Supportive Care: Ensure the animal's airway is clear and provide supplemental oxygen if necessary.
Preventative Measures:
-
Dose Adjustment: Use the lowest effective dose of medetomidine.
-
Patient Selection: Use medetomidine with caution in animals with pre-existing cardiovascular conditions.[2]
-
Avoid Anticholinergics: The routine use of anticholinergics to counteract bradycardia is controversial as it may worsen hypertension and increase myocardial oxygen demand.[2][12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Medetomidine is a potent and selective alpha-2 adrenergic receptor (α2-AR) agonist.[10][13][14][15] It acts on α2-ARs in the central and peripheral nervous systems.[14] In the brain, particularly in the locus coeruleus, it inhibits the release of norepinephrine, a key neurotransmitter in maintaining wakefulness and alertness.[10][15] This reduction in norepinephrine leads to sedation, analgesia (pain relief), and anxiolysis (anxiety reduction).[10][14][15]
Q2: How should I prepare and store this compound solutions?
-
Storage of Solid Form: this compound as a solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[16][17]
-
Stock Solutions: Stock solutions can be made by dissolving the solid in organic solvents like ethanol or DMSO.[17] For short-term storage, these solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[16]
-
Aqueous Solutions: For experimental use, aqueous solutions are typically prepared by diluting the stock solution in 0.9% sodium chloride.[16][18] It is recommended to prepare these solutions fresh.[16] If storage is necessary, they can be stable for up to 48 hours at room temperature (20-25°C) and for up to 14 days when refrigerated at 5°C.[16][19] Always visually inspect solutions for particulate matter or discoloration before use.[16][18]
Q3: What are the common dosages of medetomidine for different research animals?
Dosages can vary significantly depending on the species, desired depth of sedation, and route of administration. The following table provides a general guideline.
| Animal | Route | Sedative Dose Range | Reference(s) |
| Mouse | SC | 0.05 - 0.3 mg/kg | [13] |
| IP | 1 mg/kg (in combination) | [20] | |
| Rat | SC | 80 µg/kg | [21] |
| IV/SC | 0.05 mg/kg (initial dose) | [22] | |
| IP | 0.1 - 0.3 mg/kg (in combination) | [23] | |
| Dog | IV | 10 - 20 µg/kg | [2] |
| IM | 20 - 40 µg/kg | [2] | |
| Cat | IV | 10 - 40 µg/kg | [2] |
| IM | 40 - 80 µg/kg | [2] |
Note: These are approximate dose ranges. It is crucial to consult specific literature and protocols for your exact experimental needs. Higher doses do not necessarily result in a greater degree of sedation but will prolong the duration and adverse effects.[2]
Q4: Can medetomidine be used in combination with other anesthetic agents?
Yes, medetomidine is frequently used in combination with other agents to enhance sedation and analgesia, and to reduce the required doses of other drugs (dose-sparing effect).[2][12][24][25] Common combinations include:
-
Ketamine: This combination provides a state of injectable anesthesia suitable for minor surgical procedures.
-
Opioids (e.g., fentanyl, butorphanol): Adding an opioid enhances the analgesic effects of medetomidine.[23][26]
-
Propofol: Used for induction and maintenance of anesthesia.[23]
Detailed Experimental Protocols
Protocol 1: Medetomidine/Ketamine Anesthesia in Mice
This protocol is for achieving short-term surgical anesthesia in mice.
Materials:
-
This compound (1 mg/mL solution)
-
Ketamine (100 mg/mL solution)
-
Sterile 0.9% Sodium Chloride
-
1 mL syringes with 29-30G needles
-
Antiseptic wipes
Procedure:
-
Animal Preparation: Weigh the mouse accurately to determine the correct dosage.
-
Drug Preparation: Prepare the anesthetic cocktail fresh daily. For female mice, a common combination is 75 mg/kg ketamine and 1 mg/kg medetomidine administered intraperitoneally (IP).[20] For male mice, a lower dose of ketamine (50 mg/kg) with 1 mg/kg medetomidine is often used.[20]
-
Administration:
-
Monitoring:
-
Place the mouse in a warm, quiet cage and monitor for the loss of the righting reflex.
-
Confirm surgical anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
The duration of surgical anesthesia is typically 20-30 minutes.[20]
-
-
Recovery:
-
Keep the animal warm during the recovery period to prevent hypothermia.
-
To expedite recovery, the effects of medetomidine can be reversed with atipamezole (1 mg/kg, IP).[20]
-
Protocol 2: Continuous Infusion of Medetomidine for fMRI Studies in Rats
This protocol is designed to maintain a stable level of sedation for extended imaging studies.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride
-
Infusion pump
-
IV or SC catheter
Procedure:
-
Induction: Anesthetize the rat with a short-acting inhalant anesthetic (e.g., isoflurane) to allow for catheter placement.
-
Loading Dose: Administer an initial loading dose of medetomidine (e.g., 0.05 mg/kg IV or SC) to rapidly induce sedation.[22]
-
Continuous Infusion: Immediately after the loading dose, begin a continuous infusion of medetomidine. A starting rate of 100 µg/kg/hr is common.[8][9]
-
Maintenance:
-
Monitoring:
-
Continuously monitor physiological parameters such as heart rate, respiratory rate, and body temperature.
-
The depth of anesthesia can be indirectly assessed in fMRI studies by observing the BOLD response to a stimulus.[8]
-
-
Recovery:
-
Discontinue the medetomidine infusion at the end of the experiment.
-
Administer atipamezole to reverse the sedative effects and facilitate a quicker recovery.
-
References
- 1. Some factors influencing the level of clinical sedation induced by medetomidine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA [mdpi.com]
- 6. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. A review of the physiological effects of alpha2-agonists related to the clinical use of medetomidine in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. publications.ashp.org [publications.ashp.org]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. newcastle.edu.au [newcastle.edu.au]
- 21. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bloomtechz.com [bloomtechz.com]
- 25. researchgate.net [researchgate.net]
- 26. pure.rug.nl [pure.rug.nl]
Medetomidine Hydrochloride Drug Interactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on Medetomidine Hydrochloride drug interactions encountered in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the safe and effective use of this potent alpha-2 adrenergic agonist.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inadequate Sedation or Anesthesia | - Incorrect dosage calculation- Individual animal variation in sensitivity- Drug combination providing insufficient potentiation | - Verify Dosage: Double-check all calculations for Medetomidine and co-administered agents.- Consider Supplemental Doses: Administer a small supplemental dose of the anesthetic agent (e.g., ketamine, propofol) and monitor the animal's response closely.- Review Drug Combination: For future experiments, consider adjusting the drug combination or dosages based on the observed response and published literature. Combining medetomidine with agents like ketamine or butorphanol generally results in more reliable sedation than medetomidine alone.[1] |
| Severe Bradycardia (Clinically Significant Slow Heart Rate) | - High dose of Medetomidine- Synergistic effect with other drugs (e.g., opioids)- Pre-existing cardiovascular condition in the animal | - Administer Anticholinergic (with caution): The use of anticholinergics like atropine can counteract bradycardia but may lead to severe hypertension and tachycardia. This should be reserved for life-threatening situations and administered with extreme caution.- Administer Reversal Agent: Atipamezole is the specific antagonist for medetomidine and can effectively reverse bradycardia.[2][3][4] Administer atipamezole according to recommended protocols.- Reduce Medetomidine Dose: In subsequent experiments, consider reducing the medetomidine dosage, especially when used in combination with other drugs known to cause bradycardia. |
| Profound Respiratory Depression | - Synergistic effect with opioids (e.g., fentanyl, butorphanol) or other CNS depressants- High dose of the drug combination | - Provide Ventilatory Support: If necessary, provide supplemental oxygen and assist ventilation.- Administer Reversal Agents: Administer atipamezole to reverse the effects of medetomidine. If an opioid was used, administer an opioid antagonist like naloxone. Note that naloxone will not reverse the effects of medetomidine.[5][6][7][8][9]- Monitor Vital Signs Continuously: Closely monitor respiratory rate, oxygen saturation, and mucous membrane color.- Adjust Dosages: For future studies, consider reducing the dose of the opioid or medetomidine in the combination. |
| Prolonged or Rough Recovery | - Slow metabolism of the anesthetic agents- "Resedation effect" after partial reversal- Presence of longer-acting anesthetic agents in the combination | - Administer Atipamezole: If not already given, or if resedation occurs, administer atipamezole to fully reverse the effects of medetomidine. The timing of atipamezole administration can influence recovery quality.[10][11]- Provide Supportive Care: Keep the animal warm and in a quiet, dark environment to minimize stress. Monitor for and manage any signs of pain.- Review Anesthetic Protocol: Consider the half-lives of all drugs used in the combination. For longer procedures, a continuous infusion or a different combination of drugs might be more appropriate. |
| Unexpected Hypertension | - Initial peripheral vasoconstriction caused by Medetomidine- Co-administration with anticholinergics like atropine | - Monitor Blood Pressure: The initial hypertension is often transient.[9] Continuous monitoring is crucial.- Avoid Routine Anticholinergic Use: Do not use anticholinergics prophylactically to prevent bradycardia, as this can lead to severe and prolonged hypertension.[5]- Administer Atipamezole: Reversal with atipamezole will antagonize the peripheral vasoconstriction and help normalize blood pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Medetomidine is a potent and selective alpha-2 adrenergic receptor agonist. It acts on these receptors in the central and peripheral nervous systems. Centrally, it inhibits the release of norepinephrine, leading to sedation, analgesia (pain relief), and muscle relaxation. Peripherally, it can cause vasoconstriction.[12]
Q2: How does Medetomidine interact with other anesthetics like ketamine or propofol?
A2: Medetomidine has a significant anesthetic-sparing effect. When used as a premedicant, it reduces the required dose of injectable and inhalant anesthetics like ketamine, propofol, and isoflurane to achieve a surgical plane of anesthesia. This allows for a more balanced and potentially safer anesthetic protocol.
Q3: What are the expected cardiovascular effects when combining Medetomidine with other drugs?
A3: Medetomidine alone typically causes an initial increase in blood pressure due to peripheral vasoconstriction, followed by a more sustained period of decreased heart rate (bradycardia) and blood pressure. When combined with other drugs, these effects can be modified:
-
Opioids (e.g., butorphanol, fentanyl): Can potentiate the bradycardia and respiratory depression.
-
Ketamine: May partially counteract the bradycardia due to its sympathomimetic effects, but the combination can still result in significant cardiovascular changes.[13][14]
-
Anticholinergics (e.g., atropine): While they can reverse bradycardia, their use with medetomidine is generally discouraged as it can lead to severe hypertension and tachycardia.[5]
Q4: What are the respiratory effects of Medetomidine drug combinations?
A4: Medetomidine can cause a dose-dependent decrease in respiratory rate. This effect is significantly enhanced when combined with opioids like butorphanol or fentanyl, leading to a greater risk of respiratory depression and hypoxemia.[1][15] Close monitoring of respiratory function is crucial when using these combinations.
Q5: How can the effects of Medetomidine be reversed?
A5: The sedative and cardiovascular effects of Medetomidine can be effectively reversed by the specific alpha-2 adrenergic antagonist, atipamezole.[2][3][4] Atipamezole rapidly displaces medetomidine from its receptors, leading to a quick recovery. It is important to note that atipamezole will not reverse the effects of other drugs used in the combination (e.g., opioids, ketamine).
Q6: Are there any species-specific considerations for Medetomidine drug interactions?
A6: Yes, there can be species-specific differences in sensitivity and metabolism. For example, the optimal dose ratios for medetomidine-ketamine combinations may differ between dogs and cats. It is essential to consult species-specific literature and formularies when designing anesthetic protocols.
Quantitative Data on Drug Interactions
The following tables summarize the quantitative effects of common Medetomidine drug combinations on key physiological parameters.
Table 1: Cardiovascular Effects of Medetomidine Combinations in Dogs
| Drug Combination (Intramuscular) | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Reference |
| Medetomidine (30 µg/kg) | Significant Decrease | Initial Increase, then Decrease | [1] |
| Medetomidine (30 µg/kg) + Butorphanol (0.2 mg/kg) | Significant Decrease | Variable | [1] |
| Medetomidine (30 µg/kg) + Ketamine (3 mg/kg) | Less pronounced decrease compared to Medetomidine alone | Sustained | [1] |
| Medetomidine (5 µg/kg IV) + Butorphanol (0.2 mg/kg IV) + Ketamine (1 mg/kg IV) | Higher than Medetomidine-Butorphanol alone | Not reported | [13] |
Table 2: Respiratory Effects of Medetomidine Combinations in Dogs
| Drug Combination (Intramuscular) | Respiratory Rate (breaths/min) | PaCO2 (mmHg) | PaO2 (mmHg) | Reference |
| Medetomidine (30 µg/kg) | Decrease | ~40 | ~85 | [1] |
| Medetomidine (30 µg/kg) + Butorphanol (0.2 mg/kg) | Significant Decrease | Significantly Higher | Significantly Lower | [1] |
| Medetomidine (30 µg/kg) + Ketamine (3 mg/kg) | Decrease | Significantly Higher | Significantly Lower | [1] |
Table 3: Sedative and Analgesic Effects of Medetomidine Combinations
| Drug Combination | Species | Key Findings | Reference |
| Medetomidine + Opioids (Fentanyl, Morphine, Meperidine) | Rat | Additive antinociceptive effect (IV), Synergistic effect (intrathecal) | [16] |
| Medetomidine (80 µg/kg) + Butorphanol (0.1 mg/kg) or Ketamine (5 mg/kg) | Ferret | Increased duration of analgesia compared to medetomidine alone | [15] |
| Medetomidine (30 µg/kg) + Butorphanol (0.2 mg/kg) or Ketamine (3 mg/kg) | Dog | More reliable and uniform sedation than medetomidine alone | [1] |
Experimental Protocols
Protocol 1: Medetomidine-Ketamine Anesthesia in Mice
This protocol is adapted for short-term surgical procedures in mice.
Materials:
-
Medetomidine (1 mg/mL)
-
Ketamine (100 mg/mL)
-
Atipamezole (5 mg/mL)
-
Sterile saline or water for injection
-
Syringes and needles (29-30G)
Procedure:
-
Anesthetic Preparation: Prepare a fresh solution of ketamine and medetomidine. For female mice, a common combination is 75 mg/kg ketamine and 1 mg/kg medetomidine. For male mice, 50 mg/kg ketamine and 1 mg/kg medetomidine is often used. The drugs can be diluted with sterile saline for accurate dosing.[17]
-
Anesthetic Administration: Administer the ketamine/medetomidine solution via intraperitoneal (IP) injection.
-
Monitoring: Monitor the mouse for loss of the righting reflex to confirm the onset of anesthesia. Check for the absence of a pedal withdrawal reflex (toe pinch) to ensure a surgical plane of anesthesia. This combination typically provides 20-30 minutes of surgical anesthesia.[17]
-
Reversal: To expedite recovery, administer atipamezole (1 mg/kg) via subcutaneous or IP injection.[17] The timing of reversal can impact recovery; late reversal (around 40 minutes post-induction) may lead to a faster return to walking compared to early reversal (10 minutes post-induction).[10][11]
-
Post-Procedure Care: Keep the mouse warm and monitor until it is fully ambulatory.
Protocol 2: Medetomidine Infusion for Extended Studies in Rats
This protocol is designed for longer imaging or electrophysiology studies.
Materials:
-
Medetomidine
-
Infusion pump
-
Intravenous or subcutaneous catheter
Procedure:
-
Induction: Induce anesthesia with a bolus of medetomidine.
-
Maintenance: Maintain anesthesia with a constant rate infusion of medetomidine. A study in rats found that a constant infusion of 100 µg/kg/hr was not sufficient for studies longer than three hours.[18]
-
Dosage Adjustment for Extended Studies: For longer procedures, a step-up in the infusion rate may be necessary to maintain a stable level of anesthesia. For example, after an initial period at 100 µg/kg/hr, the rate may need to be increased.[18]
-
Monitoring: Continuously monitor physiological parameters such as heart rate, respiratory rate, and body temperature.
-
Reversal: At the end of the experiment, administer atipamezole to reverse the effects of medetomidine.
Visualizations
Caption: Medetomidine's mechanism of action via the alpha-2 adrenergic receptor.
Caption: A typical experimental workflow involving Medetomidine.
References
- 1. Sedative and cardiorespiratory effects of medetomidine, medetomidine-butorphanol, and medetomidine-ketamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical effectiveness of atipamezole as a medetomidine antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bccdc.ca [bccdc.ca]
- 6. marylandmacs.org [marylandmacs.org]
- 7. pa.gov [pa.gov]
- 8. Overdoses Involving Medetomidine Mixed with Opioids â Chicago, Illinois, May 2024 | MMWR [cdc.gov]
- 9. cfsre.org [cfsre.org]
- 10. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sedative effects and changes in cardiac rhythm with intravenous premedication of medetomidine, butorphanol and ketamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. Evaluation of the sedative and cardiorespiratory effects of medetomidine, medetomidine-butorphanol, medetomidine-ketamine, and medetomidine-butorphanol-ketamine in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antinociceptive interaction between opioids and medetomidine: systemic additivity and spinal synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. newcastle.edu.au [newcastle.edu.au]
- 18. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hypothermia with Medetomidine Hydrochloride Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and manage hypothermia during experiments involving medetomidine hydrochloride anesthesia.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypothermia?
A1: Medetomidine is a potent α2-adrenergic receptor agonist. Its binding to these receptors in the central nervous system leads to sedation, muscle relaxation, and analgesia.[1] This activation also causes a reduction in the metabolic rate and depresses the thermoregulatory center in the hypothalamus, leading to a dose-dependent decrease in body temperature.[2][3][4] Additionally, peripheral vasoconstriction initially occurs, followed by vasodilation, which can contribute to heat loss.[5]
Q2: How significant is the drop in body temperature with medetomidine anesthesia?
A2: The decrease in body temperature can be significant, particularly in small rodents like mice due to their high surface-area-to-body-mass ratio.[6][7] Without thermal support, the body temperature of mice anesthetized with a medetomidine-midazolam-butorphanol (MMB) combination can drop to around 28.34°C.[6] The extent of hypothermia is dose-dependent.[8][9]
Q3: What are the potential consequences of unmanaged hypothermia during an experiment?
A3: Hypothermia can have severe adverse effects on experimental outcomes and animal welfare. It can lead to cardiovascular and respiratory depression, prolonged drug metabolism and anesthetic recovery, increased risk of infection, and altered physiological responses, potentially confounding experimental data.[6][10][11][12]
Q4: What is the primary method for preventing medetomidine-induced hypothermia?
A4: The primary method is providing an external heat source to the animal throughout the anesthetic period and during recovery.[6][13] Continuous monitoring of the animal's core body temperature is also crucial.[14][15]
Q5: Can atipamezole reversal of medetomidine also help with hypothermia?
A5: Yes, atipamezole, an α2-adrenergic antagonist, reverses the sedative and analgesic effects of medetomidine, which also aids in the recovery from hypothermia by allowing the animal's natural thermoregulatory mechanisms to resume.[1][9] Proper dosing of atipamezole is effective in promoting recovery from medetomidine-induced hypothermia.[1][9]
Troubleshooting Guide
Problem: The animal's body temperature is continuously dropping despite using a heating pad.
-
Possible Cause 1: Inadequate Heat Source. Standard electric heating pads can heat unevenly and may not provide sufficient warmth, or could even cause burns.
-
Solution: Utilize a regulated warming device specifically designed for laboratory animals. Circulating warm-water blankets and forced-air warming systems are more effective at maintaining core body temperature.[16][17] Ensure the device is set to maintain the animal's body temperature between 36.5°C and 37.5°C.
-
-
Possible Cause 2: Significant Heat Loss to the Environment. The animal may be losing heat to cold surfaces or through exposed tissues during surgery.
Problem: The animal's recovery is prolonged even after atipamezole administration.
-
Possible Cause: Early Reversal of Anesthesia. Administering atipamezole too early after the anesthetic induction can paradoxically prolong recovery time, specifically the time to walking.[18][19][20]
-
Solution: For procedures requiring a shorter duration of anesthesia, consider the timing of atipamezole administration carefully. A study in mice showed that reversal at 40 minutes post-induction resulted in a faster return to walking compared to reversal at 10 minutes.[18]
-
Problem: The animal appears to be re-sedated after initial recovery with atipamezole.
-
Possible Cause: Mismatch in Drug Half-life. While uncommon, if the dose of medetomidine is high and the atipamezole dose is insufficient, re-sedation can occur as the antagonist is metabolized.
-
Solution: Ensure the atipamezole dose is appropriate for the medetomidine dose used. Monitor the animal closely for signs of re-sedation, such as lethargy and a drop in body temperature.[15] If re-sedation occurs, provide thermal support and monitor vital signs until the animal has fully recovered.
-
Quantitative Data
Table 1: Comparison of Warming Devices for Maintaining Body Temperature in Anesthetized Mice
| Warming Device | Initial Temperature (°C ± SD) | Final Temperature after 30 min (°C ± SD) | Temperature Change (°C) |
| None (Control) | 36.5 ± 0.45 | 28.5 ± 0.82 | -8.0 |
| Reflective Foil Only | 36.2 ± 0.38 | 28.8 ± 0.78 | -7.4 |
| Circulating Warm Water Blanket (High Setting) | 36.4 ± 0.51 | 38.0 ± 0.63 | +1.6 |
| Thermogenic Gel Pack | 36.3 ± 0.48 | 40.7 ± 0.55 | +4.4 |
| Gel Pack with Reflective Foil | 36.6 ± 0.42 | 41.0 ± 0.35* | +4.4 |
Note: Some procedures were terminated early due to hyperthermia. (Data adapted from a study on C57BL/6 mice under isoflurane anesthesia, which demonstrates the efficacy of different warming modalities applicable to medetomidine protocols)[7]
Table 2: Effect of Medetomidine-Midazolam-Butorphanol (MMB) Dose on Hypothermia in Mice
| MMB Dose (mg/kg) | Anesthetic Duration | Recovery from Hypothermia |
| 0.3 / 4.0 / 5.0 (Original) | 40-50 min | Slower |
| 0.2 / 6.0 / 10.0 (Recommended) | ~40 min | More Rapid |
(This recommended dose adjustment helps to attenuate the development of severe hypothermia while providing a sufficient anesthetic plane.)[1][9]
Experimental Protocols
Protocol 1: Body Temperature Monitoring in Anesthetized Rodents
-
Equipment: Calibrated rectal thermometer with a flexible probe or an implantable telemetry device.
-
Procedure:
-
If using a rectal probe, lubricate the tip with a sterile, water-soluble lubricant.
-
Gently insert the probe into the rectum to a consistent depth (e.g., 2 cm for a mouse).
-
Secure the probe in place with tape to the tail if necessary.
-
Record the baseline body temperature before anesthetic induction.
-
Monitor and record the temperature every 5-15 minutes throughout the anesthetic procedure.[17][21]
-
Continue monitoring during the recovery period until the animal is fully ambulatory and has returned to its normal body temperature.[13][15]
-
Protocol 2: Application of External Heat Support
-
Pre-warming: Place the animal in a pre-warmed cage or on a heating pad for 10-15 minutes prior to anesthetic induction to raise its peripheral temperature.
-
During Anesthesia:
-
Place the anesthetized animal on a circulating warm-water blanket or a forced-air warming system set to maintain a body temperature of 37°C.[6][16]
-
For surgical procedures, place a sterile drape between the animal and the heat source.
-
Covering the animal with a reflective blanket can further reduce heat loss.[7]
-
-
Post-Anesthesia:
-
Recover the animal in a clean, warm cage. A warming cabinet or placing the cage partially on a heating pad can be used.
-
A study on mice anesthetized with an MMB mixture found that thermal support for up to 5 hours was necessary to completely prevent hypothermia.[6]
-
Protocol 3: Atipamezole Reversal of Medetomidine Anesthesia
-
Dosage Calculation: The dose of atipamezole is typically 1-5 times the dose of medetomidine in mg/kg. A common reversal dose for a 0.3 mg/kg medetomidine dose in mice is 0.3 mg/kg of atipamezole.[6]
-
Administration:
-
Administer atipamezole via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Administer the reversal agent at the end of the painful or stimulating part of the procedure.
-
-
Post-Reversal Monitoring:
-
Continue to monitor the animal for recovery of the righting reflex and ambulation.
-
Maintain thermal support as the animal may still be susceptible to hypothermia during the initial recovery phase.
-
Be aware that early reversal (e.g., 10 minutes post-induction) may lead to a longer time to normal walking.[18]
-
Visualizations
Caption: Signaling pathway of medetomidine-induced hypothermia.
Caption: Troubleshooting workflow for managing hypothermia.
References
- 1. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice [jstage.jst.go.jp]
- 2. α2 Adrenergic Receptor-Mediated Inhibition of Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2-adrenergic agonists reduce resting energy expenditure in humans during external cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexmedetomidine-associated hypothermia in critical trauma: A case report and literature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothermia Following Spinal Anesthesia in an Infant: Potential Impact of Intravenous Dexmedetomidine and Intrathecal Clonidine | Arends | Journal of Medical Cases [journalmc.org]
- 6. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 11. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. wowhunts.com [wowhunts.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. Comparison of heating devices for maintaining body temperature in anesthetized laboratory rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of three different methods to prevent heat loss in healthy dogs undergoing 90 minutes of general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice. | Semantic Scholar [semanticscholar.org]
- 20. aalas [aalas.kglmeridian.com]
- 21. newcastle.edu.au [newcastle.edu.au]
Adjusting Medetomidine Hydrochloride dose for different mouse strains
Welcome to the technical support center for the use of Medetomidine Hydrochloride in laboratory mice. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of medetomidine for anesthesia in common mouse strains?
The appropriate dose of medetomidine can vary significantly depending on the mouse strain, the desired depth and duration of anesthesia, and the other agents it is combined with. It is crucial to start with the lower end of the dose range and assess the anesthetic depth before proceeding. The response to anesthetics can vary widely between different strains, stocks, ages, or sexes of mice.[1]
For general guidance, medetomidine is often used in combination with ketamine. A common starting dose for this combination is 50-75 mg/kg of ketamine and 0.5-1.0 mg/kg of medetomidine administered via intraperitoneal (IP) injection.[1] Another recommended combination includes medetomidine, midazolam, and butorphanol (MMB). An original dose of 0.3 mg/kg medetomidine, 4.0 mg/kg midazolam, and 5.0 mg/kg butorphanol has been shown to provide sufficient anesthetic duration of 40–50 minutes in ICR, BALB/c, and C57BL/6 mice.[2][3]
Q2: Are there known differences in medetomidine sensitivity between mouse strains?
Yes, strain-specific differences in response to anesthetics are well-documented.[1] For example, C57BL/6J mice may have a longer anesthetic duration and higher anesthetic scores compared to BALB/c mice when using a medetomidine-midazolam-butorphanol cocktail.[4] BALB/c mice have also been noted to have a higher respiratory rate during anesthesia compared to C57BL/6J mice.[4] Due to this variability, it is essential to adjust dosages accordingly at the beginning of a project and to closely monitor the animals.[1]
Q3: What are the common adverse effects of medetomidine in mice and how can I mitigate them?
Common adverse effects of medetomidine, an α2-adrenoceptor agonist, include hypothermia, bradycardia (slow heart rate), respiratory depression, and hypotension.[5][6] Mice are particularly susceptible to hypothermia during anesthesia due to their large surface-area-to-body-mass ratio.[2]
To mitigate these effects:
-
Maintain Body Temperature: Use a prewarmed heating pad (37°C) during and after the procedure to prevent hypothermia.[7]
-
Monitor Vital Signs: Continuously monitor respiratory rate and heart rate. A drop in respiratory rate of 50% can be normal, but a rate below 55 breaths/min may indicate the animal is too deep.[8]
-
Provide Supportive Care: Administer supplemental fluids subcutaneously to prevent dehydration.[9]
-
Use a Reversal Agent: Atipamezole can be used to reverse the sedative and cardiovascular effects of medetomidine, leading to a faster recovery.[5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inadequate Anesthetic Depth | - Incorrect dosage for the specific mouse strain.- Improper injection technique (e.g., subcutaneous instead of intraperitoneal).- Individual animal variation. | - Confirm the correct dose calculation and administration route.- If redosing, use a fraction of the initial ketamine dose alone if used in combination.[1][9]- Ensure proper IP injection technique to avoid injection into the gut or subcutaneous space. |
| Prolonged Recovery Time | - High dose of medetomidine.- Strain-specific slow metabolism.- Hypothermia slowing down drug metabolism. | - Administer the reversal agent, atipamezole.[7]- Provide thermal support with a heating pad to maintain normal body temperature.[7]- Ensure the animal is in a quiet, clean recovery cage. |
| Respiratory Distress (Shallow/Slow Breathing) | - Anesthetic overdose.- Pre-existing respiratory conditions. | - Immediately administer atipamezole to reverse the effects of medetomidine.[5]- If the animal is too deep, gently stimulate it.- If breathing stops, perform gentle chest compressions. |
| Pale Mucous Membranes (Gums, Ears) | - Poor peripheral circulation due to hypotension and bradycardia. | - Administer atipamezole to reverse cardiovascular depression.[5]- Keep the animal warm to improve circulation.- Administer subcutaneous fluids to support blood pressure. |
| Vocalization or Excitement During Recovery | - Premature administration of the reversal agent (atipamezole) while ketamine is still active. | - This can occur if atipamezole is given too soon after a ketamine-medetomidine injection.[10] Allow for a sufficient interval (e.g., 40 minutes) before reversal.[7]- Provide a quiet and dark environment for recovery. |
Data Summary Tables
Table 1: Recommended this compound Combination Doses for Anesthesia in Mice
| Combination | Medetomidine (mg/kg) | Other Agent(s) (mg/kg) | Route | Target Strains | Anesthetic Duration |
| Medetomidine/Ketamine | 0.5 - 1.0 | Ketamine: 50 - 75 | IP | General Use | 20 - 30 minutes[8] |
| Medetomidine/Midazolam/Butorphanol (MMB) | 0.3 | Midazolam: 4.0, Butorphanol: 5.0 | IP | ICR, BALB/c, C57BL/6 | 40 - 50 minutes[2][3] |
| Medetomidine/Midazolam/Butorphanol (MMB) | 0.5 | Midazolam: 4.0, Butorphanol: 5.0 | IP/SC | C57BL/6J | ~40-60 minutes[11] |
| Medetomidine/Ketamine (Male Mice) | 1.0 | Ketamine: 50 | IP | General Use | 60 - 120 minutes sleep time |
| Medetomidine/Ketamine (Female Mice) | 1.0 | Ketamine: 75 | IP | General Use | 60 - 120 minutes sleep time |
Table 2: Atipamezole Dosing for Reversal of Medetomidine
| Medetomidine Dose (mg/kg) | Atipamezole Dose (mg/kg) | Route | Notes |
| 0.3 - 1.0 | 1.0 - 2.5 | IP, SC | A common recommendation is to use a dose of atipamezole that is 2-4 times the dose of medetomidine.[2] Female Swiss Webster mice may require a higher dose than males.[10] |
| 1.0 | 5.0 | SC | Used to reverse a medetomidine dose of 1 mg/kg.[10] |
| 0.3 | 0.3 - 1.5 | IP | Used to reverse a medetomidine-midazolam-butorphanol combination.[2] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Anesthesia with Medetomidine/Ketamine
-
Animal Preparation:
-
Drug Preparation:
-
Prepare a fresh solution of medetomidine and ketamine. For example, for a 20g mouse using 1 mg/kg medetomidine and 75 mg/kg ketamine, you would administer a specific volume of the prepared drug cocktail.
-
All drugs should be diluted in sterile saline to a final injection volume of approximately 100 µL.[7]
-
-
Administration:
-
Restrain the mouse appropriately.
-
Wipe the abdominal area with an antiseptic.
-
Inject the anesthetic cocktail intraperitoneally into the lower right quadrant of the abdomen.
-
-
Monitoring:
-
Place the mouse in a clean cage on a heating pad to maintain body temperature.[7]
-
Monitor the respiratory rate (should be 55-100 breaths/min during anesthesia).[8]
-
Check for loss of the righting reflex to confirm the onset of anesthesia.
-
Assess anesthetic depth using the pedal withdrawal reflex (toe pinch).
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[8]
-
-
Reversal and Recovery:
-
Once the procedure is complete, administer atipamezole subcutaneously or intraperitoneally.
-
Continue to monitor the mouse every 15 minutes until it is fully ambulatory.[8]
-
Ensure the animal has easy access to food and water upon recovery.
-
Visualizations
Caption: Anesthetic workflow for mice using medetomidine.
Caption: Troubleshooting guide for medetomidine anesthesia in mice.
References
- 1. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 2. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Anesthetic Effects of a Mixture of Medetomidine, Midazolam and Butorphanol in Two Strains of Mice | Semantic Scholar [semanticscholar.org]
- 4. Anesthetic Effects of a Mixture of Medetomidine, Midazolam and Butorphanol in Two Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of anesthetic effects of medetomidine–midazolam–butorphanol and medetomidine–remimazolam–butorphanol administered subcutaneously and intraperitoneally in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Medetomidine Hydrochloride Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Medetomidine Hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
Encountering instability with your this compound solutions can compromise experimental results. This guide provides a systematic approach to identifying and resolving common stability issues.
dot
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1:
-
Solid Form: For long-term storage, this compound as a solid should be stored at -20°C in an airtight container, where it can be stable for at least four years.[1]
-
Stock Solutions (in organic solvents): If a stock solution is prepared in an organic solvent such as DMSO, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Aqueous Solutions: It is advisable to prepare aqueous solutions fresh. For short-term use, store them under refrigeration (2-8°C) and protected from light.[1] A commercially available this compound injection (1 mg/mL) has a shelf-life of 3 years as packaged for sale and should be used within 3 months after first opening the vial.[2] This product should not be frozen.[2]
Q2: How long are diluted aqueous solutions of this compound stable?
A2: While specific long-term stability data for racemic medetomidine is limited, studies on its active enantiomer, dexmedetomidine, provide strong indications of its stability. Due to their identical chemical structures apart from stereochemistry, the stability data for dexmedetomidine is a reliable proxy.
-
A 4 µg/mL solution of dexmedetomidine in 0.9% sodium chloride is stable for at least 48 hours at room temperature (20–25°C) and for up to 14 days when refrigerated at 5°C.[1]
-
Dexmedetomidine solutions at concentrations of 4, 8, 12, and 20 μg/mL in 0.9% sodium chloride stored in PVC bags at 23 ± 2 °C were found to be stable for 48 hours.[3]
Q3: What factors can affect the stability of this compound solutions?
A3: Several factors can influence the stability of this compound in solution:
-
pH: Medetomidine is more susceptible to degradation in basic conditions compared to acidic or neutral conditions.[1]
-
Temperature: Higher temperatures accelerate chemical degradation. Refrigeration is recommended to extend the stability of diluted solutions.[1]
-
Light: Exposure to light can lead to photodegradation. It is best practice to protect solutions from light by using amber vials or storing them in the dark.[1]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[1]
-
Container Type: Some compounds can adsorb to certain types of plastics. Studies on dexmedetomidine have shown good stability in polypropylene syringes and PVC bags.[1][3]
Solution Preparation and Compatibility
Q4: What is the solubility of this compound in aqueous buffers?
A4: The solubility of this compound in PBS (pH 7.2) is approximately 2 mg/mL.[1]
Q5: Are there any known incompatibilities with other drugs or intravenous fluids?
A5: A commercially available this compound injection should not be mixed with other products with the exception of Vetalar (ketamine hydrochloride) and Torbugesic (butorphanol tartrate) injections.[2] For dexmedetomidine, compatibility has been shown with Lactated Ringer's, 5% dextrose in water, and 0.9% sodium chloride in water.[4] However, co-administration with blood or plasma is not recommended as physical compatibility has not been established.[4]
Troubleshooting Common Issues
Q6: My this compound solution has turned yellow. Can I still use it?
A6: No. Discoloration of the solution is an indication of degradation or contamination. The solution should be discarded and a fresh solution should be prepared using aseptic techniques.[1]
Q7: I observed precipitation in my aqueous this compound solution. What could be the cause and how can I fix it?
A7: Precipitation in an aqueous solution can be due to a few factors:
-
Low solubility in the chosen buffer: Ensure the concentration of your solution is within the solubility limits for the chosen solvent. The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[1]
-
Suboptimal pH: The pH of the solution may not be optimal for solubility. A slightly acidic pH may improve solubility.[1]
-
Action: If precipitation is observed, it is recommended to discard the solution. When preparing a new solution, verify the concentration and consider adjusting the pH of the buffer if necessary.
Q8: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A8: Yes, inconsistent experimental results can be a sign of solution instability or adsorption to the container. It is important to verify the stability of your solution under your specific experimental conditions. Using containers made of materials known for low adsorption, such as polypropylene or glass, is recommended.[1]
Quantitative Stability Data
The following tables summarize the stability data for dexmedetomidine, the active enantiomer of medetomidine, in 0.9% sodium chloride solution. These data provide a strong indication of the expected stability of medetomidine under similar conditions.
Table 1: Stability of Dexmedetomidine (4 µg/mL) in 0.9% Sodium Chloride in Polypropylene Syringes
| Storage Condition | Duration | Remaining Concentration (%) |
| Room Temperature (20-25°C) | 48 hours | >90% |
| Refrigerated (5°C) | 14 days | >95% |
Table 2: Stability of Dexmedetomidine in 0.9% Sodium Chloride in PVC Bags at Room Temperature (23 ± 2°C)
| Concentration (µg/mL) | Duration | Remaining Concentration (%) |
| 4 | 48 hours | >97% |
| 8 | 48 hours | >97% |
| 12 | 48 hours | >97% |
| 20 | 48 hours | >97% |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This is an example of a High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the stability of this compound solutions.
dot
Caption: Experimental workflow for HPLC-based stability testing of Medetomidine HCl.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode-Array Detector (DAD).
Materials:
-
This compound reference standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Buffer salts (e.g., sodium phosphate)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 60:40 v/v). The buffer can be a 10 mM sodium phosphate solution with the pH adjusted as needed.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm or 215 nm
-
Injection Volume: 5-20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution being tested and dilute it with the mobile phase to a concentration within the range of the calibration standards.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared test samples.
-
-
Data Evaluation:
-
Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Forced Degradation Studies
To understand the potential degradation pathways, forced degradation studies can be performed. This involves subjecting the this compound solution to stress conditions more severe than those used in long-term stability testing.
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a controlled source of UV and visible light.
The samples from these studies are then analyzed by a stability-indicating method like HPLC to identify and quantify any degradation products.
References
Minimizing cardiovascular effects of Medetomidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the cardiovascular effects of Medetomidine Hydrochloride during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of this compound?
Medetomidine is a potent and highly selective α2-adrenoceptor agonist.[1][2] Its primary cardiovascular effects stem from the stimulation of both central and peripheral α2-adrenoceptors.[1][3] Users can typically expect to observe a biphasic blood pressure response and significant changes in heart rate. The main effects include:
-
Initial Hypertension: Caused by the activation of peripheral postsynaptic α2-adrenoceptors in vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.[1][3][4]
-
Bradycardia: A notable decrease in heart rate, which can be as much as 30-50% below the normal rate.[5] This is a result of both a centrally mediated decrease in sympathetic outflow and a baroreceptor reflex response to the initial hypertension.[5][6][7]
-
Decreased Cardiac Output: A significant reduction in cardiac output, potentially by up to 50%, is a consistent finding.[1] This is a consequence of both the profound bradycardia and the increased afterload from heightened systemic vascular resistance.[8]
-
Potential for Hypotension: Following the initial hypertensive phase, a more prolonged period of normal or low blood pressure may occur due to the centrally mediated reduction in sympathetic tone.[6][9]
-
Arrhythmias: First and second-degree atrioventricular (AV) blocks are commonly observed alongside bradycardia.[1][9]
Q2: How does the dose of Medetomidine impact the severity of cardiovascular side effects?
The cardiovascular effects of medetomidine are dose-dependent.[8] Higher doses generally lead to more profound and prolonged cardiovascular depression.[8] For instance, increasing the dose can cause a more significant decrease in the cardiac index.[8] It is important to note that high doses (> 80 µg/kg BW in dogs) do not produce a greater degree of sedation but will prolong the duration of adverse cardiovascular effects.[1] Lower doses may be associated with more predominant central nervous system effects, while higher doses tend to cause more pronounced peripheral vasoconstriction.[1]
Q3: What is Atipamezole, and when should it be used?
Atipamezole is a potent and selective α2-adrenoceptor antagonist. It is used as a specific reversal agent for the sedative and cardiovascular effects of medetomidine.[6][10] Atipamezole effectively antagonizes both the presynaptic and postsynaptic actions of medetomidine, leading to a rapid increase in a medetomidine-depressed heart rate and normalization of blood pressure.[6][7][10] It is recommended for use when significant cardiorespiratory complications occur or when a rapid recovery from sedation is required.[1] For a more gradual recovery and to minimize abrupt cardiovascular changes, intramuscular (IM) administration is often recommended over intravenous (IV).[1]
Q4: Can anticholinergics like Atropine or Glycopyrrolate be used to prevent bradycardia?
While anticholinergics can counteract medetomidine-induced bradycardia, their use is controversial and can lead to other adverse effects.[11][12]
-
Efficacy: Pre-emptive administration (given before medetomidine) of atropine or glycopyrrolate is more effective at preventing bradycardia than concurrent administration.[11][13]
Q5: How does Dexmedetomidine compare to Medetomidine in terms of cardiovascular profile?
Medetomidine is a racemic mixture containing two enantiomers: dexmedetomidine (the active S-enantiomer) and levomedetomidine (the less active R-enantiomer).[2][6] Dexmedetomidine is the pharmacologically active component responsible for the sedative, analgesic, and cardiovascular effects.[2][6] When administered at half the dose of medetomidine, dexmedetomidine induces similar effects.[16] While some studies suggest dexmedetomidine may offer a better safety profile, the effects of equivalent doses on the cardiovascular system are generally considered similar.[17][18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Steps |
| Severe Bradycardia (Heart Rate < 50% of baseline) | Expected α2-agonist effect due to centrally mediated sympatholysis and baroreflex. | 1. Confirm Vitals: Ensure accurate measurement of heart rate and blood pressure. 2. Assess Patient Stability: If blood pressure and perfusion are adequate, continue close monitoring. Bradycardia is an expected effect. 3. Consider Reversal: If cardiovascular compromise is evident (e.g., severe hypotension, arrhythmias), administer the specific antagonist Atipamezole to reverse the effects of medetomidine.[7][10] 4. Anticholinergic Caution: Use of atropine or glycopyrrolate is not recommended as a first-line response due to the risk of severe hypertension and tachycardia.[1][12] |
| Initial Severe Hypertension (Mean Arterial Pressure > 180 mmHg) | Peripherally mediated vasoconstriction from α2B-adrenoceptor stimulation. | 1. Dose Confirmation: Verify that the correct dose was administered. Hypertension is more profound with higher doses and IV administration.[1] 2. Avoid Anticholinergics: Do not administer atropine or glycopyrrolate, as this will likely worsen hypertension by increasing heart rate against a high systemic vascular resistance.[1][12] 3. Monitor: This phase is typically transient.[12] Monitor blood pressure continuously. 4. Partial Reversal: In extreme cases, a partial reversal with a low dose of Atipamezole could be considered, but full reversal is more common. |
| Prolonged Hypotension | Centrally mediated reduction in sympathetic tone, occurring after the initial hypertensive phase. | 1. Assess Fluid Status: Ensure the subject is normovolemic. Administer isotonic crystalloid fluids if dehydration or hypovolemia is suspected. 2. Reduce Anesthetic Depth: If used in combination with inhalant anesthetics (e.g., isoflurane), which also cause vasodilation, consider reducing the anesthetic concentration.[3] 3. Full Reversal: If hypotension is severe or unresponsive, administer Atipamezole to reverse the central sympatholytic effects of medetomidine.[6] |
| Second or Third-Degree Atrioventricular (AV) Block | Increased vagal tone and decreased sympathetic drive to the heart. | 1. Confirm with ECG: Ensure an accurate diagnosis via electrocardiogram. 2. Assess Hemodynamic Significance: If the AV block leads to severe bradycardia and hypotension, intervention is necessary. 3. Administer Atipamezole: Reversal with atipamezole is the most effective treatment as it addresses the root cause.[10] 4. Pre-emptive Anticholinergics: In future experiments where this is a concern, pre-emptive administration of an anticholinergic 10-15 minutes before medetomidine may prevent AV block, but be prepared to manage the associated hypertension.[3][13] |
Data from Experimental Studies
Table 1: Cardiovascular Effects of Medetomidine in Combination with other Agents in Dogs
| Treatment Protocol | Dose | Key Cardiovascular Findings | Citation(s) |
| Medetomidine alone | 40 µg/kg | Severe bradycardia; mild and transient hypertension. | [12] |
| Medetomidine + Atropine (concurrently) | Med: 40 µg/kgAtr: 30 µg/kg | Initial bradycardia, followed by tachycardia and severe hypertension (Mean Arterial Pressure of 210 mmHg). | [12] |
| Atropine pre-treatment then Medetomidine | Atr: 30 µg/kg (30 min prior)Med: 40 µg/kg | Tachycardia and severe hypertension observed within 5 minutes of medetomidine injection. | [12] |
| Medetomidine + Glycopyrrolate (pre-treatment) | Gly: 10 µg/kg SC (15 min prior)Med: 10 µg/kg IV | Augmented increase in Mean Arterial Pressure and Systemic Vascular Resistance Index. | [3] |
Table 2: Cardiovascular Effects of Medetomidine-Ketamine Combination in Cats
| Time Point | Parameter Change from Baseline | Citation(s) |
| 5 minutes post-injection | Heart Rate: ↓ 31% | [19] |
| Respiratory Rate: ↓ 70% | [19] | |
| Systolic Blood Pressure: ↑ 69% | [19] | |
| Post-Atipamezole Reversal | Decrease in systolic blood pressure; Increase in heart and respiratory rates. | [19] |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in a Medetomidine-Sedated Animal Model (e.g., Dog, Cat)
This protocol outlines the essential steps for monitoring cardiovascular parameters in an animal model sedated with medetomidine, based on methodologies described in cited research.
1. Baseline Data Collection:
-
Acclimatize the animal to the laboratory environment to minimize stress-induced cardiovascular changes.
-
Record baseline measurements for at least 15-30 minutes before any drug administration.
-
Parameters to Measure:
-
Heart Rate (HR) and Rhythm: Use a standard 3-lead or 6-lead electrocardiogram (ECG).
-
Arterial Blood Pressure (ABP): For accurate, continuous readings, place an arterial catheter (e.g., in the dorsal pedal or femoral artery).[2] Measure systolic, diastolic, and mean arterial pressures.
-
Cardiac Output (CO): If available, use methods like thermodilution via a pulmonary artery catheter.
-
Respiratory Rate (RR) and Blood Gases: Monitor respiratory rate and collect arterial blood samples for PaO2 and PaCO2 analysis.[10]
-
2. Drug Administration:
-
Administer the vehicle (control), medetomidine, or medetomidine in combination with a mitigating agent (e.g., pre-treatment with glycopyrrolate) via the desired route (e.g., Intramuscular, IM; Intravenous, IV). Note that the IV route produces a more rapid and pronounced initial hypertensive response.[1]
3. Post-Administration Monitoring:
-
Continuously record all cardiovascular parameters (HR, ECG, ABP).
-
Collect data at specific time points (e.g., 2, 5, 10, 15, 30, 60, 90 minutes post-injection) for later analysis.
-
Observe for any arrhythmias, such as atrioventricular blocks, on the ECG.[9]
4. Reversal (if applicable):
-
Administer atipamezole at a pre-determined time point or if severe adverse effects are noted. A common ratio is a 5-fold larger dose of atipamezole to the medetomidine dose (e.g., 200 µg/kg atipamezole for 40 µg/kg medetomidine).[10]
-
Continue intensive monitoring for at least 60 minutes post-reversal to observe the return toward baseline values. Be aware that a transient hypotension may occur even with IM administration of atipamezole.[1]
Visualizations
Caption: Signaling pathway of Medetomidine's cardiovascular effects.
Caption: Experimental workflow for assessing mitigation strategies.
Caption: Logic for troubleshooting adverse cardiovascular events.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Cardiovascular actions of medetomidine and their reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Cardiovascular Effects of Medetomidine [cliniciansbrief.com]
- 9. Cardiovascular effects of medetomidine, detomidine and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of medetomidine-induced cardiovascular and respiratory changes with atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiopulmonary effects of combinations of this compound and atropine sulphate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Cardiopulmonary effects of combinations of this compound and atropine sulphate in dogs | Semantic Scholar [semanticscholar.org]
- 16. zoetis.com.br [zoetis.com.br]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of medetomidine and dexmedetomidine as premedicants in dogs undergoing propofol-isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular changes associated with anaesthesia induced by medetomidine combined with ketamine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Medetomidine Hydrochloride Dose-Response Curve Analysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Medetomidine Hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist.[1] Its pharmacological activity primarily resides in its dextro-enantiomer, dexmedetomidine. Medetomidine binds to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically associated with inhibitory G-proteins (Gi/o).[2][3] This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in sedative, analgesic, and muscle relaxant effects by reducing the release of norepinephrine from presynaptic nerve terminals.[2]
Q2: Why is my dose-response curve for Medetomidine not a classic sigmoidal shape?
A2: Atypical dose-response curves can arise from several factors. One possibility with α2-adrenergic agonists is a biphasic or "U-shaped" response. This can occur because α2-receptor subtypes can couple to different G-proteins. While typically linked to inhibitory Gi proteins, some subtypes, like the α2B-adrenoceptor, can also couple to stimulatory Gs proteins.[2][4] This dual signaling can lead to complex cellular responses where low concentrations of Medetomidine produce one effect (e.g., cAMP inhibition via Gi), while high concentrations may initiate a different or opposing effect (e.g., cAMP stimulation via Gs), resulting in a non-monotonic curve. In vivo, a biphasic blood pressure response is observed, with initial hypertension due to peripheral vasoconstriction followed by hypotension.[5][6][7][8]
Q3: I am observing high variability between my replicate wells. What are the common causes?
A3: High variability in cell-based assays is a common issue. Key factors to investigate include:
-
Cell Health and Passage Number: Ensure you are using healthy, consistently passaged cells. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable responses. Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions of Medetomidine, can significantly impact the final concentrations in your assay wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and response. It is often recommended to fill the outer wells with sterile buffer or media and not use them for experimental data.
Q4: My Medetomidine solution doesn't seem to be active, or the potency is much lower than expected. What should I check?
A4: If you are experiencing a lack of activity or lower than expected potency, consider the following:
-
Compound Integrity: Ensure your this compound stock has been stored correctly (typically protected from light and moisture) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is at a non-toxic level for your chosen cell line.
-
Receptor Expression: Confirm that the cell line you are using expresses a sufficient level of the target α2-adrenergic receptor. Low receptor density will result in a weaker response.
-
Assay Conditions: The kinetics of Medetomidine binding and subsequent signaling are time-dependent. Ensure your incubation times are sufficient to reach equilibrium.
Troubleshooting Guides
Issue 1: Atypical (Biphasic or U-shaped) Dose-Response Curve
-
Possible Cause 1: Dual G-protein Coupling. As mentioned in the FAQs, α2-adrenoceptors can couple to both Gi (inhibitory) and Gs (stimulatory) G-proteins.[2][4] The net effect on a second messenger like cAMP depends on the relative expression of these G-proteins in your cell system and the concentration of Medetomidine.
-
Troubleshooting Steps:
-
Characterize G-protein Coupling: If possible, use pertussis toxin to inactivate Gi/o proteins. If the inhibitory phase of your curve is lost, it confirms Gi/o involvement.
-
Measure Multiple Endpoints: Analyze different downstream signaling pathways. For example, in addition to cAMP, measure ERK phosphorylation or β-arrestin recruitment, which may not exhibit the same biphasic response.
-
-
-
Possible Cause 2: Off-Target Effects. At very high concentrations, Medetomidine may interact with other receptors or cellular targets, leading to unexpected responses.
-
Troubleshooting Steps:
-
Consult Selectivity Data: Medetomidine has a high selectivity for α2 over α1 receptors (approximately 1620:1).[9] However, at high micromolar concentrations, α1 effects could become apparent.
-
Use a Selective Antagonist: Co-incubate with a selective α2-antagonist like atipamezole. If the entire dose-response curve is shifted to the right, it indicates the effects are mediated by α2-receptors.
-
-
Issue 2: The Dose-Response Curve Does Not Reach a Full Plateau (Low Efficacy)
-
Possible Cause 1: Receptor Desensitization. Prolonged exposure to an agonist like Medetomidine can lead to receptor desensitization, where the receptor is phosphorylated and uncoupled from its G-protein, often followed by internalization.[10] This reduces the maximal response.
-
Troubleshooting Steps:
-
Reduce Incubation Time: Perform a time-course experiment to find the optimal incubation time where a maximal response is achieved before significant desensitization occurs.
-
Use a Phosphodiesterase Inhibitor: In cAMP assays, using a phosphodiesterase inhibitor like IBMX can help to amplify the signal and may reveal a more complete response.
-
-
-
Possible Cause 2: Partial Agonism. In some cellular contexts or at certain receptor subtypes, Medetomidine may act as a partial agonist, meaning it cannot elicit the full biological response of a full agonist.
-
Troubleshooting Steps:
-
Use a Known Full Agonist: Compare the maximal effect of Medetomidine to a known full α2-agonist in your system to determine its relative efficacy.
-
-
-
Possible Cause 3: Cell Health Issues. Unhealthy or dying cells will not respond optimally.
-
Troubleshooting Steps:
-
Perform a Viability Assay: Concurrently run a cell viability assay (e.g., MTT or CCK-8) to ensure that the concentrations of Medetomidine used are not causing cytotoxicity.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for Medetomidine and its enantiomers from various in vitro and in vivo studies.
| Compound | Parameter | Value | Species/System | Reference |
| Medetomidine | α2/α1 Selectivity Ratio | 1620:1 | In vitro receptor binding | [9] |
| Medetomidine | Ki (α2A) | 1.08 nM | Rat Brain Membranes | [1] |
| Dexmedetomidine | EC50 (Anesthesia) | 7.1 µM | Xenopus laevis tadpoles | |
| Levomedetomidine | EC50 (Anesthesia) | 59.3 µM | Xenopus laevis tadpoles | |
| Dexmedetomidine | EC50 (cAMP Inhibition) | 0.09 nM | HEK 293 cells (via Gi) | [11] |
| Dexmedetomidine | EC50 (PLC Activation) | 50 nM | HEK 293 cells (via Gq) | [11] |
| Dexmedetomidine | EC50 (cAMP Stimulation) | 70 nM | HEK 293 cells (via Gs) | [11] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol describes a method to determine the IC50 of Medetomidine by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing α2-adrenergic receptors.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing a human α2-adrenergic receptor subtype.
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit.
-
Plate: 384-well, white, solid-bottom microplate.
Procedure:
-
Cell Plating: Seed cells at a density of 5,000-10,000 cells/well in a 384-well plate and incubate overnight.[1]
-
Compound Preparation: Prepare a serial dilution of Medetomidine in assay buffer to achieve the desired concentration range (e.g., 1 pM to 10 µM).
-
Assay: a. Carefully remove the culture medium from the wells. b. Add diluted Medetomidine or control compounds to the respective wells. c. Incubate for 30 minutes at room temperature.[1] d. Prepare a solution of forskolin in assay buffer (a submaximal concentration, e.g., 1-10 µM, should be optimized for the cell line).[1] e. Add the forskolin solution to all wells except for the basal control wells. f. Incubate for 30 minutes at room temperature.[1]
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the Medetomidine concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation (CCK-8) Assay
This protocol is to assess whether Medetomidine exhibits cytotoxic effects at the concentrations used in functional assays.
Materials:
-
Cell Line: The same cell line used in the functional assay.
-
Culture Medium: As described above.
-
Test Compound: this compound.
-
Assay Reagent: Cell Counting Kit-8 (CCK-8) or similar (e.g., MTT, MTS).
-
Plate: 96-well, clear-bottom plate.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Add serial dilutions of Medetomidine to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[13][14]
-
Assay: a. Add 10 µL of CCK-8 solution to each well.[13] b. Incubate for 1-4 hours at 37°C until a color change is apparent.[13]
-
Detection: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability against the log of the Medetomidine concentration to determine if there is a cytotoxic effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. The effects of the stereoisomers of the alpha 2-adrenergic agonist medetomidine on systemic and coronary hemodynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Coupling of the alpha 2A-adrenergic receptor to multiple G-proteins. A simple approach for estimating receptor-G-protein coupling efficiency in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexmedetomidine Regulates Proliferation, Apoptosis, Migration, and Invasion in Ovarian Cancer Cells via MiR-155-HIF-1α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of dexmedetomidine on biological behavior of osteosarcoma cells through miR-1307 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: Medetomidine Hydrochloride vs. Dexmedetomidine
For researchers and professionals in drug development and pharmacology, a nuanced understanding of alpha-2 adrenergic agonists is critical for selecting the appropriate compound for investigation. This guide provides an objective comparison of Medetomidine Hydrochloride and its active enantiomer, Dexmedetomidine, focusing on their chemical properties, pharmacological profiles, and supporting experimental data.
Chemical and Structural Differences
This compound is a racemic mixture, meaning it is composed of equal parts of two stereoisomers: the dextrorotatory S-enantiomer, dexmedetomidine, and the levorotatory R-enantiomer, levomedetomidine.[1] Dexmedetomidine is the pharmacologically active component responsible for the sedative and analgesic effects, while levomedetomidine is considered largely inactive.[2][3] This fundamental difference in composition is the primary driver of the variations in potency and clinical application between the two compounds.
Pharmacological Comparison
Both medetomidine and dexmedetomidine are potent and highly selective alpha-2 adrenergic receptor agonists.[1] Their mechanism of action involves binding to presynaptic and postsynaptic alpha-2 adrenoceptors in the central and peripheral nervous systems. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and sympatholytic effects.[4]
Receptor Binding and Selectivity
A critical aspect of alpha-2 agonists is their selectivity for the alpha-2 receptor over the alpha-1 receptor, as alpha-1 agonism can lead to undesirable side effects such as vasoconstriction. Both medetomidine and dexmedetomidine exhibit a high selectivity ratio for alpha-2 over alpha-1 receptors, which is approximately 1620:1.[4][5] This high selectivity contributes to their predictable sedative and analgesic effects with fewer alpha-1 mediated side effects.
| Parameter | This compound | Dexmedetomidine | Reference |
| Receptor Target | Alpha-2 Adrenergic Receptor | Alpha-2 Adrenergic Receptor | [1] |
| Mechanism of Action | Agonist | Agonist | [1] |
| Alpha-2:Alpha-1 Selectivity Ratio | ~1620:1 | ~1620:1 | [4][5] |
Potency
Due to medetomidine being a racemic mixture with only one active enantiomer, dexmedetomidine is approximately twice as potent.[6] This means that a lower dose of dexmedetomidine is required to achieve the same level of sedation and analgesia as medetomidine. This difference in potency is a key consideration in both clinical and research settings.
Experimental Data: A Comparative Overview
Numerous studies have compared the effects of medetomidine and dexmedetomidine, primarily in veterinary medicine. The following tables summarize key pharmacokinetic and pharmacodynamic findings from studies in dogs.
Pharmacokinetic Profile in Dogs (Intravenous Administration)
| Parameter | Medetomidine (40 µg/kg) | Dexmedetomidine (20 µg/kg) | Reference |
| Peak Plasma Concentration (Cmax) | 18.5 ± 4.7 ng/mL | 14.0 ± 4.5 ng/mL | [7][8] |
| Time to Peak (Tmax) | Not applicable (IV) | Not applicable (IV) | |
| Elimination Half-Life (t½) | ~1.2 hours | ~1.2 hours | [7] |
| Clearance (CL) | 1.26 ± 0.44 L/h/kg | 1.24 ± 0.48 L/h/kg | [7][8] |
Pharmacodynamic Effects in Dogs
A study comparing equipotent doses of medetomidine and dexmedetomidine as premedicants in dogs undergoing anesthesia found that the degrees of sedation and analgesia were not significantly different between the two drugs at equivalent doses.[1] However, some studies suggest that the analgesic effect of dexmedetomidine may be more prolonged.[7]
The most common side effect for both drugs is a biphasic cardiovascular response characterized by initial hypertension followed by a more sustained period of hypotension and bradycardia.[6][9] Profound bradycardia can be a significant concern, particularly at higher doses.[1][3]
Experimental Protocols
Protocol: Comparison of Sedative Effects in Rats
This protocol outlines a typical experiment to compare the sedative effects of medetomidine and dexmedetomidine in a rodent model using the open field test to assess locomotor activity.
1. Animals:
-
Male Wistar rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Animals are acclimated to the housing facility for at least one week prior to the experiment.
2. Drug Preparation:
-
This compound and dexthis compound are dissolved in sterile 0.9% saline to the desired concentrations.
3. Experimental Groups:
-
Group 1: Vehicle control (0.9% saline)
-
Group 2: Medetomidine (e.g., 0.1 mg/kg, intraperitoneally)
-
Group 3: Dexmedetomidine (e.g., 0.05 mg/kg, intraperitoneally - equipotent dose)
4. Procedure:
-
Rats are habituated to the open field arena (a square box with walls) for 10 minutes one day prior to the experiment.
-
On the day of the experiment, rats are administered their respective treatments via intraperitoneal injection.
-
Immediately following injection, each rat is placed in the center of the open field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 30 minutes using an automated tracking system.
5. Data Analysis:
-
The total distance traveled and the number of rears are calculated for each animal.
-
Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the effects of the different treatments. A p-value of <0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
The primary signaling pathway for alpha-2 adrenergic receptors involves the inhibition of adenylyl cyclase via a Gi protein-coupled receptor. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA).
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 3. zoetis.com.br [zoetis.com.br]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to HPLC and Alternative Methods for Medetomidine Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Medetomidine Hydrochloride is crucial for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary method for quantifying this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and are particularly useful for analyzing biological samples. Below is a comparative summary of these methods.
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2] | LC-MS/MS Method[3] |
| Instrumentation | SHIMADZU 2010 series prominence HPLC with PDA detector | HPLC with UV detection | Waters Xevo TQ-S Micro LC-QQQ-MS |
| Column | X-terra RP-18 (250 x 4.6 mm, 5 µm) | X-terra RP-18 (250 x 4.6 mm, 5 µm) | Agilent InfinityLab Poroshell 120 EC-C18 (150 x 3.0 mm, 2.7 µm) |
| Mobile Phase | Gradient of Mobile Phase A and B | Gradient Program | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 0.4 mL/min |
| Detection | PDA | 220 nm | Mass Spectrometry |
| Retention Time | 18.57 min | 7.53 min | Not specified |
| Linearity Range | LOQ to 150% of specification limit | Not specified | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | Not specified | Not specified | Quality controls at 0.3, 3, 40, and 80 ng/mL |
| Precision (%RSD) | Not specified | Not specified | Not specified |
| LOD/LOQ | Established | Established | Not specified |
Experimental Protocols
RP-HPLC Method for Bulk Drug and Impurities[1]
This method is designed for the determination of Medetomidine and its related impurities in bulk drug samples.
-
Instrumentation: SHIMADZU 2010 series prominence High-Performance Liquid Chromatograph with a PDA detector.
-
Column: X-terra RP-18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mode was used with two mobile phases, A and B. The composition of the mobile phases was a mixture of acetonitrile and methanol (50:50) with pH adjustment to 9.0 using ammonia.
-
Flow Rate: 1.5 mL/min.
-
Detection: Photodiode Array (PDA) detector.
-
Injection Volume: Not specified.
-
Sample Preparation: 10.0 mg of Medetomidine standard was dissolved in 10 mL of diluent (Acetonitrile: Methanol, 65:35). This solution was further diluted for analysis.[1]
Stability-Indicating RP-HPLC Method[2]
This method is suitable for the assay of Medetomidine in pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: X-terra RP-18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient program was employed.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method for Biological Samples[3]
This highly sensitive method is used for the quantification of Medetomidine in biological specimens like blood.
-
Instrumentation: Waters Xevo TQ-S Micro coupled with a Waters Acquity UPLC®.
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (150 x 3.0 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: A single-step basic liquid-liquid extraction was performed on 0.5 mL of the biological matrix.[3]
Visualizing the Methodologies
HPLC Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.
References
Validating the Analgesic Effects of Medetomidine Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic effects of Medetomidine Hydrochloride against other commonly used analgesics. The information presented is supported by experimental data from various preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is a potent and selective alpha-2 adrenergic receptor agonist.[1][2] Its interaction with these receptors in the central and peripheral nervous systems leads to a decrease in the release of norepinephrine, a key neurotransmitter in the stress and pain response.[1][2] This mechanism of action results in significant sedative, anxiolytic, and analgesic effects, making it a valuable compound in veterinary medicine and a subject of interest for pain research.[1][3]
Comparative Analgesic Efficacy
To evaluate the analgesic properties of this compound, its performance has been assessed in several well-established in vivo nociceptive models. These models are designed to measure responses to thermal and chemical pain stimuli. Here, we compare its effects with a standard opioid analgesic, Morphine, and non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the analgesic efficacy of Medetomidine (or its active enantiomer, Dexmedetomidine), Morphine, and NSAIDs in the hot plate, tail-flick, and formalin tests.
Table 1: Hot Plate Test - Latency to Nociceptive Response
The hot plate test assesses the response to a thermal stimulus, primarily reflecting supraspinal (brain-level) analgesic mechanisms. An increase in latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.
| Treatment Group | Dose | Animal Model | Latency (seconds) | Percentage Maximum Possible Effect (%MPE) |
| Saline (Control) | - | Rat | Baseline | 0% |
| Dexmedetomidine | 10 µg/kg (IV) | Rat | Increased latency | Rank Order of Analgesic Effect: Morphine > Dexmedetomidine > Saline[4] |
| Morphine | 3 mg/kg (IV) | Rat | Significantly increased latency | Rank Order of Analgesic Effect: Morphine > Dexmedetomidine > Saline[4] |
| Piroxicam (NSAID) | 10 mg/kg (oral) | Mouse | Significant increase in reaction time compared to control[5] | Not Reported |
Note: Direct head-to-head quantitative latency values for all three drug classes from a single study were not available. The rank order is based on the area under the curve (AUC) analysis of the analgesic effect over time.[4]
Table 2: Tail-Flick Test - Latency to Tail Withdrawal
The tail-flick test also measures the response to a thermal stimulus but is primarily considered a spinal reflex. An increased latency to flick the tail away from the heat source indicates analgesia.
| Treatment Group | Dose | Animal Model | Latency (seconds) | Percentage Maximum Possible Effect (%MPE) |
| Saline (Control) | - | Rat | Baseline | 0% |
| Medetomidine | 0.2 - 1.0 mg/kg (SC) | Rat | Dose-dependent increase in latency[6] | Not Reported |
| Dexmedetomidine | 10 µg/kg (IV) | Rat | Increased latency | Rank Order of Analgesic Effect: Morphine > Dexmedetomidine > Saline[4] |
| Morphine | 3 mg/kg (IV) | Rat | Significantly increased latency | Rank Order of Analgesic Effect: Morphine > Dexmedetomidine > Saline[4] |
| Ketoprofen (NSAID) | 10 mg/mL (oral) | Mouse | Significant analgesia observed[7] | Not Reported |
Note: The rank order for Dexmedetomidine and Morphine is based on AUC analysis.[4]
Table 3: Formalin Test - Nociceptive Behavior (Paw Licking Time)
The formalin test induces a biphasic pain response: an early, acute phase (Phase 1) and a later, inflammatory phase (Phase 2). This model allows for the differentiation of analgesic effects on neurogenic and inflammatory pain.
| Treatment Group | Dose | Animal Model | Effect on Phase 1 (Neurogenic Pain) | Effect on Phase 2 (Inflammatory Pain) |
| Saline (Control) | - | Rat/Mouse | Baseline licking time | Baseline licking time |
| Dexmedetomidine | Intrathecal | Rat | Dose-dependent reduction in flinching[8] | Dose-dependent reduction in flinching[8] |
| Morphine | 0.6 - 10 mg/kg | Mouse | Antinociceptive effect[9] | Antinociceptive effect[9] |
| Indomethacin (NSAID) | - | Mouse | No significant inhibition[9] | Significant inhibition[9] |
| Acetylsalicylic Acid (NSAID) | - | Mouse | Antinociceptive effect[9] | Antinociceptive effect[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).
-
A transparent glass or acrylic cylinder to confine the animal to the heated surface.
-
A stopwatch or automated timer.
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and immediately start the timer. Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping. The time from placement on the hot plate to the first sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer this compound, a comparator drug, or a vehicle control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 2.
-
Data Analysis: The analgesic effect is determined by the increase in reaction latency compared to the baseline and the vehicle-treated group. Data can be expressed as the raw latency time or as the Percentage of Maximum Possible Effect (%MPE).
Tail-Flick Test
Objective: To evaluate the spinal analgesic effect of a compound by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimatization: Acclimate the animals (rats or mice) to the testing environment and the restrainer.
-
Baseline Latency: Gently place the animal in the restrainer with its tail exposed. Position the tail over the radiant heat source. Activate the heat source and start the timer. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue injury.
-
Drug Administration: Administer the test compounds or vehicle to the respective animal groups.
-
Post-treatment Latency: At specific intervals following drug administration, repeat the tail-flick test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to baseline and control values. The results are often presented as the mean latency or %MPE.
Formalin Test
Objective: To assess the analgesic effect of a compound on both acute neurogenic pain and persistent inflammatory pain.
Apparatus:
-
Observation chamber with a mirror placed at an angle to allow for a clear view of the animal's paws.
-
Syringes with fine-gauge needles.
-
Video recording equipment (optional but recommended for unbiased scoring).
-
Stopwatch.
Procedure:
-
Acclimatization: Place the animals (rats or mice) individually in the observation chamber for at least 30 minutes to allow them to acclimate.
-
Drug Administration: Administer this compound, comparator drugs, or vehicle prior to the formalin injection, with the pre-treatment time depending on the route of administration and the pharmacokinetic profile of the compound.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 1-5% in saline, 50 µL) subcutaneously into the plantar surface of one of the hind paws.
-
Observation and Scoring: Immediately after the injection, observe the animal's behavior for a set period (e.g., 60 minutes). Record the total time the animal spends licking or biting the injected paw. The observation period is divided into two phases:
-
Data Analysis: The total time spent licking the paw in each phase is calculated for each animal. The analgesic effect is determined by the reduction in licking time in the drug-treated groups compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Medetomidine's Analgesic Effect
Medetomidine exerts its analgesic effects by acting as an agonist at alpha-2 adrenergic receptors. These G-protein coupled receptors are located both presynaptically on nociceptive neurons and postsynaptically on second-order neurons in the dorsal horn of the spinal cord, as well as in supraspinal pain control centers.
Caption: Medetomidine's analgesic signaling pathway.
General Experimental Workflow for In Vivo Analgesic Testing
The following diagram illustrates a typical workflow for conducting in vivo studies to validate the analgesic effects of a test compound like this compound.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 4. criver.com [criver.com]
- 5. dovepress.com [dovepress.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. Comparison of Dexmedetomidine/Morphine and Xylazine/Morphine as Premedication in Isoflurane-Anesthetized Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of Medetomidine Hydrochloride: A Guide to Behavioral Effects and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the behavioral effects of medetomidine hydrochloride in comparison to other commonly used alpha-2 adrenergic agonists, namely dexmedetomidine and xylazine. The information presented is collated from various experimental studies to aid in the selection of the most appropriate compound for research and preclinical development.
Medetomidine, a potent and selective alpha-2 adrenergic receptor agonist, is widely utilized for its sedative and analgesic properties in veterinary medicine and biomedical research.[1] It is a racemic mixture containing the active enantiomer, dexmedetomidine, and the inactive enantiomer, levomedetomidine.[2] Understanding its pharmacological profile in relation to similar agents is crucial for designing robust and reproducible experimental protocols.
Comparative Efficacy: Sedative and Analgesic Effects
Experimental data from rodent models consistently demonstrate the superior potency of medetomidine compared to xylazine.[3] When compared to its active enantiomer, dexmedetomidine, at equipotent doses (typically half the dose of medetomidine), the clinical advantages are less distinct, with many studies reporting no significant differences in sedative and analgesic outcomes in mice.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the sedative and anesthetic effects of medetomidine, dexmedetomidine, and xylazine in combination with ketamine in rodents.
Table 1: Anesthetic Profile Comparison in Rats
| Parameter | Medetomidine (0.5 mg/kg) + Ketamine (50 mg/kg) | Dexmedetomidine (0.1 mg/kg) + Ketamine (50 mg/kg) | Xylazine (5 mg/kg) + Ketamine (50 mg/kg) |
| Induction Time | Shorter | Shorter | Significantly Longer |
| Duration of Anesthesia | Prolonged | Shorter | Prolonged |
| Data sourced from a comparative study in rats.[6] |
Table 2: Physiological Effects in Rats During Anesthesia
| Parameter | Medetomidine + Ketamine | Dexmedetomidine + Ketamine | Xylazine + Ketamine |
| Heart Rate | Stable | Stable | Pronounced Reduction |
| Respiratory Rate | Stable | Stable | Pronounced Reduction |
| SpO2 | Stable | Stable | Pronounced Reduction |
| Body Temperature | Stable | Stable | Pronounced Reduction |
| Physiological assessments revealed more stable cardiorespiratory function with medetomidine and dexmedetomidine combinations compared to xylazine.[6] |
Table 3: Comparison of Medetomidine and Dexmedetomidine in Mice
| Parameter | Medetomidine (1 mg/kg) + Ketamine (75 mg/kg) | Dexmedetomidine (0.5 mg/kg) + Ketamine (75 mg/kg) |
| Loss of Righting Reflex (Time) | No Significant Difference | No Significant Difference |
| Return of Righting Reflex (Time) | No Significant Difference | No Significant Difference |
| Abolished Pedal Withdrawal Reflex | More Frequent | Less Frequent (P = 0.021) |
| Respiratory Rate | Significantly Higher | Significantly Lower (P ≤ 0.0005) |
| This study in mice failed to demonstrate significant clinical advantages of dexmedetomidine over medetomidine.[4][5][6] |
Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling
Medetomidine and other alpha-2 agonists exert their effects by binding to and activating alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[7][8] This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[9] The primary consequence of this signaling pathway in the central nervous system is the inhibition of norepinephrine release from presynaptic nerve terminals, leading to sedation, analgesia, and anxiolysis.[10]
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of behavioral effects. Below are methodologies for key experiments cited in the comparison of medetomidine and its alternatives.
Sedation Assessment: Loss of Righting Reflex
The loss of the righting reflex is a common indicator of sedation and anesthetic depth in rodents.
Procedure:
-
Administer the test compound (e.g., medetomidine, dexmedetomidine, or xylazine, often in combination with ketamine) via the desired route (e.g., intraperitoneal or subcutaneous injection).[5]
-
Start a timer immediately after administration.
-
Gently place the animal on its back in a clean cage.
-
Observe the animal's ability to right itself (return to a sternal position).
-
The time from injection to the inability of the animal to right itself for a predetermined period (e.g., 30 seconds) is recorded as the time to loss of the righting reflex.[5]
-
The duration of sedation can be measured as the time from the loss of the righting reflex to its spontaneous return.
Analgesia Assessment: Hot Plate Test
The hot plate test is a widely used method to evaluate the analgesic effects of drugs against thermal stimuli.[11][12][13]
Procedure:
-
The hot plate apparatus consists of a heated metal plate enclosed by a transparent cylinder to keep the animal on the surface.[12]
-
The temperature of the plate is maintained at a constant, noxious level (typically 52-55°C).[11]
-
Administer the test compound or vehicle to the animal and allow for a predetermined absorption time.
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[12]
-
The time (latency) from placement on the plate to the first nocifensive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
An increase in latency compared to the control group indicates an analgesic effect.
Caption: General workflow for behavioral assessment.
Logical Comparison of Alpha-2 Agonists
The choice between medetomidine, dexmedetomidine, and xylazine depends on the specific requirements of the research, including the desired potency, duration of action, and side-effect profile.
Caption: Logical comparison of alpha-2 agonists.
Conclusion
This compound is a potent and effective agent for inducing sedation and analgesia in research settings. Its behavioral effects are largely comparable to its active enantiomer, dexmedetomidine, when administered at equipotent doses, with some studies suggesting minor differences in specific parameters. Both medetomidine and dexmedetomidine offer a more stable physiological profile and higher potency and selectivity compared to xylazine. The choice of agent should be guided by the specific experimental needs, considering factors such as desired duration of action, cost, and the specific behavioral endpoints being measured. The detailed protocols and comparative data provided in this guide aim to facilitate informed decision-making for researchers in the field.
References
- 1. Comparison of xylazine and dexmedetomidine as a premedicant for general anaesthesia in dogs | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Comparisons of α2-Adrenergic Agents, Medetomidine and Xylazine, with Pentobarbital for Anesthesia: Important Pitfalls in Diabetic and Nondiabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 10. researchgate.net [researchgate.net]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
A Comparative Analysis of Alpha-2 Adrenergic Agonists in Rodent Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of common alpha-2 adrenergic agonists in rodent models, supported by experimental data. This document provides a detailed examination of clonidine, dexmedetomidine, and guanfacine, focusing on their sedative, analgesic, and cognitive-enhancing effects.
Alpha-2 adrenergic receptors, a class of G protein-coupled receptors, are pivotal in regulating neurotransmitter release and neuronal firing.[1] Agonists targeting these receptors are utilized for a variety of therapeutic applications, and rodent models are instrumental in their preclinical evaluation. This guide synthesizes data from multiple studies to facilitate a comparative understanding of these compounds.
Quantitative Comparison of Alpha-2 Agonists
The following tables summarize the quantitative data on the potency of clonidine, dexmedetomidine, and guanfacine in producing sedation, analgesia, and cognitive enhancement in rodent models.
| Compound | Test | Species/Strain | Route of Administration | ED50 (Effective Dose) | Primary Outcome |
| Clonidine | Tail-Flick Test | Rat | Intrathecal | 5.6 nmol | Analgesia |
| Sedation Assay | Rat | Intracerebroventricular | 126 nmol | Sedation | |
| Dexmedetomidine | Tail-Flick Test | Rat | Intrathecal | 1.2 nmol | Analgesia |
| Sedation Assay | Rat | Intracerebroventricular | 10.5 nmol | Sedation | |
| Guanfacine | 5-Choice Serial Reaction Time Task | Mouse (NK1R-/-) | Intraperitoneal | 0.1 mg/kg | Improved Attention |
| Conditioned Avoidance Response | Mouse (Nf1+/-) | Intraperitoneal | 0.3 mg/kg | Ameliorated Behavioral Deficits | |
| Working Memory Tasks | Rat/Mouse | Systemic/Direct Infusion | 0.1 - 1.0 mg/kg | Cognitive Enhancement |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Tail-Flick Test for Analgesia
This test assesses the analgesic properties of a compound by measuring the latency of a rodent to move its tail from a source of thermal pain.
Apparatus:
-
Tail-flick meter with a radiant heat source or a water bath maintained at a constant temperature (e.g., 52°C).
-
A restraining device to hold the rodent.
Procedure:
-
Acclimatize the animal to the restraining device to minimize stress.
-
Apply the heat stimulus to a specific point on the tail.
-
Record the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
Administer the alpha-2 agonist or vehicle control.
-
At predetermined time points after administration, repeat the heat stimulus and record the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
Rotarod Test for Sedation and Motor Coordination
The rotarod test is used to evaluate the sedative effects and motor coordination by measuring the ability of a rodent to remain on a rotating rod.
Apparatus:
-
A rotarod unit with a textured rod of a standardized diameter.
-
The speed of rotation can be constant or accelerating.
Procedure:
-
Train the animals on the rotarod for a set period before the test day to establish a baseline performance.
-
On the test day, record the baseline latency to fall for each animal.
-
Administer the alpha-2 agonist or vehicle control.
-
At specified intervals post-injection, place the animal back on the rotating rod.
-
Record the latency to fall from the rod. A trial is also considered failed if the animal clings to the rod and makes a full passive rotation.
Morris Water Maze for Cognitive Enhancement
The Morris water maze is a widely used behavioral task to assess spatial learning and memory, key components of cognitive function.
Apparatus:
-
A large circular pool filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting positions and allowed to find the hidden platform. The location of the platform remains constant.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
To assess the effect of a cognitive-enhancing drug like guanfacine, the compound is typically administered before the daily acquisition trials.
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of alpha-2 adrenergic receptors by an agonist initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the canonical Gi-coupled pathway.
Experimental Workflow for Comparative Study
The following diagram outlines a typical workflow for a preclinical comparative study of alpha-2 agonists in rodent models.
References
Comparative Guide to LC-MS/MS Analysis of Medetomidine Hydrochloride in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of medetomidine hydrochloride in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a detailed examination of their experimental protocols and performance characteristics to aid in method selection and development.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the key performance parameters of different validated LC-MS/MS methods for the analysis of medetomidine or its active enantiomer, dexmedetomidine, in plasma. This allows for a direct comparison of their sensitivity, linear range, and sample preparation efficiency.
| Parameter | Method 1 (Chiral) | Method 2 (Non-chiral) | Method 3 (Non-chiral) |
| Analyte(s) | Medetomidine Enantiomers | Dexmedetomidine | Dexmedetomidine |
| Internal Standard (IS) | Racemic medetomidine-d3 | Dexmedetomidine-d4 | Carteolol |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Chromatography Column | Cellulose tris(4-methylbenzoate)-based chiral column | Oasis HLB | Hypersil GOLD C18 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.5 ng/mL | 0.1 ng/mL[2] |
| Linearity Range | 0.1 - 25 ng/mL[1] | 0.5 - 20 ng/mL[3] | 0.1 - 100 ng/mL |
| Recovery | Not explicitly stated | ~86% | High (not quantified)[2] |
| Matrix Effect | Prevented by IS[1] | IS-normalized MF CV <4% | Negligible[2] |
| Run Time | Short[1] | Not explicitly stated | 3.0 min[2][4] |
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the compared LC-MS/MS analyses.
Method 1: Chiral Analysis of Medetomidine Enantiomers
This method focuses on the separation and quantification of the individual enantiomers of medetomidine.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Plasma samples are subjected to a quick liquid-liquid extraction using ethyl acetate.
-
The extracted samples are then filtered prior to injection into the LC-MS/MS system.[1]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Non-chiral Analysis of Dexmedetomidine using SPE
This robust method is designed for the accurate measurement of dexmedetomidine in human plasma, addressing challenges related to its adsorption to surfaces.[3][5]
-
Sample Preparation (Solid-Phase Extraction):
-
50 µL of human plasma is mixed with 100 µL of the internal standard (dexmedetomidine-d4) solution and 50 µL of 0.1% formic acid.[3][5]
-
The mixture is extracted using Oasis HLB 1 cc (30 mg) solid-phase extraction cartridges.[3][5]
-
To prevent adsorption, glass tubes are coated with 0.5% bovine serum albumin (BSA) before eluting the analyte and IS.[3]
-
After evaporation under nitrogen, the residue is reconstituted in 20% acetonitrile in 0.1% formic acid in water and transferred to silanized glass vials.[3]
-
-
Liquid Chromatography:
-
Details of the column and mobile phase are not specified in the provided search results.
-
-
Mass Spectrometry:
Method 3: Rapid Non-chiral Analysis of Dexmedetomidine using LLE
This method provides a simple and fast approach for the simultaneous quantification of dexmedetomidine and other drugs in rat plasma.[2][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
100 µL of rat plasma is mixed with 10 µL of the internal standard solution (carteolol, 1.0 µg/mL) and 550 µL of ethyl acetate.[2][4]
-
The mixture is vortexed for 3 minutes and then centrifuged at 14,000 rpm for 10 minutes.[2][4]
-
The organic layer is transferred and evaporated to dryness under a gentle stream of nitrogen at 40°C.[2][4]
-
After centrifugation at 14,000 rpm for 10 minutes, a 10 µL aliquot of the supernatant is injected into the LC-MS/MS system.[2][4]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray.
-
Detection: Selected Reaction Monitoring (SRM) mode.[4]
-
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation and analysis workflows for the described methods.
Figure 1: Chiral medetomidine analysis workflow.
Figure 2: Dexmedetomidine analysis workflow using SPE.
Figure 3: Rapid dexmedetomidine analysis workflow using LLE.
References
- 1. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Assessing the Depth of Anesthesia with Medetomidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of medetomidine hydrochloride's performance in assessing the depth of anesthesia against other common alternatives. It includes a summary of quantitative data from various experimental studies, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in research and drug development.
Executive Summary
This compound is a potent and highly selective α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Its mechanism of action involves the inhibition of norepinephrine release in the central nervous system, leading to a state of profound sedation and analgesia.[2] This guide compares medetomidine with its active enantiomer, dexmedetomidine, as well as other agents like xylazine and ketamine combinations, to provide a comprehensive overview for assessing anesthetic depth in research settings. The reversibility of medetomidine's effects with α2-adrenergic antagonists like atipamezole offers a significant advantage in controlling the duration of anesthesia.
Mechanism of Action: The Alpha-2 Adrenergic Pathway
Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduced cAMP levels, in turn, inhibit the release of norepinephrine from presynaptic neurons in the locus coeruleus of the brainstem, a key area for regulating wakefulness and arousal.[2] This reduction in noradrenergic activity results in sedation, analgesia, and muscle relaxation.
Caption: Signaling pathway of this compound.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing this compound with other anesthetic agents.
Table 1: Medetomidine vs. Dexmedetomidine in Dogs Undergoing Propofol-Isoflurane Anesthesia
| Parameter | Medetomidine (40 µg/kg) | Dexmedetomidine (20 µg/kg) | Significance |
| Sedation Score (pre-induction) | 15 ± 2.7 | 15 ± 1.3 | Not Significant |
| Analgesia Score (pre-induction) | 2.8 ± 0.4 | 2.8 ± 0.4 | Not Significant |
| Combined Mean End-Tidal Isoflurane (%) | Higher | Lower | P < 0.05 |
| Recovery Time | Prolonged | Shorter | P < 0.05 |
| Blood Pressure | Preserved | Preserved | Not Significant |
| Heart Rate | Profound Bradycardia | Profound Bradycardia | Not Significant |
Data adapted from a study in Beagles. Doses represent the highest levels tested.
Table 2: Medetomidine vs. Xylazine in Horses Undergoing Isoflurane Anesthesia
| Parameter | Medetomidine (7 µg/kg followed by 3.5 µg/kg/h) | Xylazine (1.1 mg/kg followed by 0.69 mg/kg/h) | Significance |
| Mean Arterial Pressure (MAP) | Lower at several time points | Higher at several time points | P < 0.05 |
| Heart Rate (HR) | No significant difference | No significant difference | P = 0.85 |
| Dobutamine Requirement | 36 ± 1.8 µg/kg/h | 24 ± 1.8 µg/kg/h | P = 0.0003 |
| Time to Standing (min) | 62.0 ± 2.86 | 48.8 ± 3.01 | P = 0.002 |
Data adapted from a clinical randomized comparison in horses.[3]
Table 3: Medetomidine-Ketamine vs. Dexmedetomidine-Ketamine in Mice
| Parameter | Medetomidine (1 mg/kg) + Ketamine (75 mg/kg) | Dexmedetomidine (0.5 mg/kg) + Ketamine (75 mg/kg) | Significance |
| Loss of Righting Reflex Time | No significant difference | No significant difference | Not Significant |
| Return of Righting Reflex Time | No significant difference | No significant difference | Not Significant |
| Pedal Withdrawal Reflex Abolished | More frequently | Less frequently | P = 0.021 |
| Respiratory Rate | Higher | Lower | P ≤ 0.0005 |
| Arterial Hemoglobin Saturation (SpO2) | Markedly low (83.8 ± 6.7%) | Markedly low (83.8 ± 6.7%) | Not Significant |
Data adapted from a study comparing medetomidine-ketamine and dexmedetomidine-ketamine in mice.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assessing the depth of anesthesia with medetomidine.
Protocol 1: Assessing Anesthetic Depth in Rats using Tail-Pinch Reflex and Heart Rate
Objective: To determine the depth of anesthesia induced by medetomidine infusion in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution
-
Infusion pump
-
Toothed surgical forceps
-
Heart rate monitor
Procedure:
-
Induce initial anesthesia with isoflurane.
-
Perform a surgical cut-down to catheterize the femoral vein for drug infusion.
-
Discontinue isoflurane and immediately begin a continuous intravenous infusion of medetomidine at the desired rate (e.g., 100 µg/kg/hr or 300 µg/kg/hr).[5]
-
At 10-minute intervals, assess the depth of anesthesia by:
-
Tail-Pinch Reflex: Firmly pinch the tail 2 cm from the tip with toothed forceps. A positive response (withdrawal of the tail, vocalization, or significant movement) indicates a lighter plane of anesthesia.[5]
-
Heart Rate: Record the heart rate from the monitor. A stable or decreasing heart rate is indicative of an adequate anesthetic depth, while a sudden increase may suggest a lightening of anesthesia.[5]
-
-
Continue monitoring for the duration of the experiment. For prolonged procedures, a stepped infusion protocol (e.g., starting at 100 µg/kg/hr and increasing to 300 µg/kg/hr after a set time) can be employed to maintain a stable level of anesthesia.[5]
Caption: Workflow for assessing anesthetic depth in rats.
Protocol 2: Comparative Anesthesia Study in Rabbits using Reflexes and Cardiopulmonary Monitoring
Objective: To compare the anesthetic effects of medetomidine and xylazine in combination with ketamine and buprenorphine in rabbits.
Materials:
-
New Zealand White rabbits
-
Ketamine, Medetomidine, Xylazine, Buprenorphine
-
Isoflurane and vaporizer
-
Endotracheal tubes
-
Mechanical ventilator
-
Cardiopulmonary monitor (for blood pressure, heart rate, respiratory rate)
Procedure:
-
Administer one of the following drug combinations intramuscularly:
-
Once sedated, intubate the rabbit and maintain on 0.75% isoflurane in oxygen.[6]
-
Monitor and record the following parameters at 1-minute intervals for the first 10 minutes, and then every 5 minutes thereafter:
-
Palpebral Reflex: Gently touch the medial canthus of the eye. A blink indicates a lighter plane of anesthesia.[6]
-
Pedal Reflex: Pinch a toe. A withdrawal of the limb indicates a lighter plane of anesthesia.[6]
-
Righting Reflex: Place the animal on its back. The inability to right itself indicates an adequate depth of anesthesia.[6]
-
Cardiopulmonary Parameters: Record systolic, mean, and diastolic blood pressure, heart rate, and respiratory rate.[6]
-
-
After an initial period of spontaneous ventilation, initiate intermittent positive pressure ventilation for a set duration.[6]
-
Discontinue isoflurane and mechanical ventilation and monitor the time to return of reflexes and extubation.[6]
Conclusion
The assessment of anesthetic depth with this compound requires a multi-parameter approach, combining physiological monitoring with reflex-based assessments. When compared to its active enantiomer, dexmedetomidine, medetomidine shows similar sedative and analgesic efficacy at equipotent doses, though dexmedetomidine may offer a faster recovery profile. In comparison to xylazine, medetomidine is more potent and provides a longer duration of anesthesia, though it may be associated with more pronounced cardiovascular effects that require careful monitoring and management. The choice of anesthetic agent and monitoring protocol should be tailored to the specific needs of the research study, considering the species, the nature and duration of the procedure, and the physiological parameters of interest. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in designing and executing well-controlled and reproducible experiments involving medetomidine-induced anesthesia.
References
- 1. Comparisons of α2-Adrenergic Agents, Medetomidine and Xylazine, with Pentobarbital for Anesthesia: Important Pitfalls in Diabetic and Nondiabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Randomized Comparison of Medetomidine and Xylazine for Isoflurane Balanced Anesthesia in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of xylazine and medetomidine in an anesthetic combination in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Medetomidine and Dexmedetomidine for fMRI Stability
In the pursuit of stable and reliable functional magnetic resonance imaging (fMRI) data in preclinical research, the choice of anesthetic agent is paramount. Among the most widely used sedatives are medetomidine and its active enantiomer, dexmedetomidine. Both are potent alpha-2 adrenergic receptor agonists known for inducing a state of sedation and analgesia that closely resembles natural sleep, thereby preserving neurovascular coupling. This guide provides an objective comparison of medetomidine and dexmedetomidine, focusing on their performance in maintaining fMRI stability, supported by experimental data and detailed protocols.
At a Glance: Medetomidine vs. Dexmedetomidine
| Feature | Medetomidine | Dexmedetomidine |
| Chemical Nature | Racemic mixture of dexmedetomidine and levomedetomidine | The pharmacologically active S-enantiomer of medetomidine |
| Potency | Standard | Approximately twice as potent as medetomidine |
| Typical Dosage | Higher dosage required due to the presence of the inactive enantiomer | Typically administered at half the dose of medetomidine |
| Receptor Specificity | Highly selective for α2-adrenergic receptors | More specific for α2-adrenergic receptors than medetomidine |
| fMRI Stability | Can provide stable fMRI signals when administered appropriately (bolus plus continuous infusion)[1][2][3][4] | Can provide stable fMRI signals with appropriate administration[5][6][7][8] |
Quantitative Data on fMRI Stability and Physiological Parameters
While direct head-to-head studies quantitatively comparing the BOLD signal stability of medetomidine and dexmedetomidine are limited, the existing literature provides insights into the stability achievable with each agent individually. The key to stable fMRI readouts with both compounds lies in the administration protocol, with a bolus injection followed by a continuous infusion being critical to avoid fluctuations in plasma concentration.[1][2][3][4]
Table 1: BOLD Signal and Physiological Stability with Medetomidine Anesthesia in Rodents
| Parameter | Value | Species | Study Findings |
| Temporal Signal-to-Noise Ratio (tSNR) | Study dependent; nuisance regression can increase tSNR[1] | Rat | Stable measures of stimulus-evoked activity and functional connectivity are achievable with a bolus followed by continuous intravenous infusion.[1][2][3][4] Deviations from this protocol compromise stability.[1][2][3][4] |
| Heart Rate | ~250-350 bpm (variable with protocol)[2] | Rat | Stable heart rate can be maintained over several hours with a continuous infusion protocol.[2] |
| Respiratory Rate | ~60-80 breaths/min (variable with protocol)[2] | Rat | Stable respiratory rate can be maintained over several hours with a continuous infusion protocol.[2] |
Table 2: BOLD Signal and Physiological Stability with Dexmedetomidine Anesthesia in Rodents
| Parameter | Value | Species | Study Findings |
| BOLD Response Stability | Stable BOLD responses observed over 8 hours in mice (when combined with isoflurane)[6][7] | Mouse | Dexmedetomidine/isoflurane resulted in a fast, boxcar-like BOLD response with consistent hemodynamic shapes.[6][7] |
| Heart Rate | Depressed but stable[6][7] | Mouse | Stable heart rate maintained throughout an 8-hour experiment.[6][7] |
| Respiratory Rate | Depressed but stable[6][7] | Mouse | Stable respiratory rate maintained throughout an 8-hour experiment.[6][7] |
Experimental Protocols
Achieving stable fMRI data is highly dependent on the experimental protocol. Below are detailed methodologies for the administration of medetomidine and dexmedetomidine in rodent fMRI studies.
Medetomidine Anesthesia Protocol for Rats
This protocol is adapted from studies demonstrating long-term fMRI stability.[1][2][3][4]
-
Induction: Anesthesia is induced with 2-3% isoflurane in a mixture of O2 and air.
-
Animal Preparation: The animal is endotracheally intubated for mechanical ventilation and catheterized (femoral artery and vein) for drug infusion and physiological monitoring. Body temperature is maintained at 37°C using a heating pad.
-
Medetomidine Administration:
-
An initial bolus of medetomidine (e.g., 0.05 mg/kg) is administered intravenously.
-
This is immediately followed by a continuous intravenous infusion of medetomidine (e.g., 0.1 mg/kg/h).
-
-
Transition to fMRI: Isoflurane is discontinued, and the animal is allowed to stabilize on medetomidine for at least 30-60 minutes before fMRI data acquisition begins.
-
Physiological Monitoring: Throughout the experiment, monitor and record vital signs, including heart rate, respiratory rate, blood pressure, and body temperature, to ensure physiological stability.
Dexmedetomidine Anesthesia Protocol for Mice
This protocol is based on studies achieving stable, long-duration fMRI in mice.[6][7]
-
Induction: Anesthesia is induced with 2-3% isoflurane in O2-enriched air.
-
Animal Preparation: A catheter is placed for intravenous infusion. The animal is positioned in an MRI-compatible stereotaxic frame, and its head is fixed. Body temperature is maintained at 37°C.
-
Dexmedetomidine Administration:
-
A bolus of dexmedetomidine (e.g., 0.025 mg/kg) is administered intravenously.
-
A continuous intravenous infusion of dexmedetomidine (e.g., 0.05 mg/kg/h) is started.
-
A low concentration of isoflurane (e.g., 0.5-0.7%) may be co-administered to enhance stability and prevent spontaneous movement.
-
-
Stabilization: The animal is allowed to stabilize for approximately 30-60 minutes before the start of the fMRI scans.
-
Physiological Monitoring: Continuous monitoring of heart rate, respiratory rate, and body temperature is crucial for maintaining a stable physiological state.
Signaling Pathway and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
Both medetomidine and dexmedetomidine exert their effects by acting as agonists at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP has downstream effects on neuronal firing, leading to sedation and analgesia.
Typical fMRI Experimental Workflow
The following diagram illustrates a typical workflow for an fMRI experiment in a rodent under anesthesia.
Conclusion
Both medetomidine and dexmedetomidine are effective anesthetic agents for achieving stable and long-duration fMRI in rodent models. The primary difference lies in their composition and resulting potency, with dexmedetomidine being the active enantiomer and therefore administered at a lower dose. The key to successful and reproducible fMRI studies with either agent is a meticulously planned and executed experimental protocol, particularly the administration of a bolus followed by a continuous infusion to maintain a steady level of anesthesia. While direct comparative data on BOLD signal stability is sparse, the available evidence suggests that both can yield high-quality fMRI data when used appropriately, making the choice between them often one of institutional preference and availability. Researchers should prioritize a stable physiological state and a consistent anesthetic depth, regardless of which of these two effective agents is chosen.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Temporal stability of fMRI in medetomidine-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of the α₂-adrenergic receptor agonist dexmedetomidine on neural, vascular and BOLD fMRI responses in the somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of brain-wide somatosensory BOLD fMRI in mice under dexmedetomidine/isoflurane and ketamine/xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of brain-wide somatosensory BOLD fMRI in mice under dexmedetomidine/isoflurane and ketamine/xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacodynamic Comparison of Medetomidine and Clonidine for Researchers
An objective guide for scientists and drug development professionals on the comparative pharmacodynamics of two prominent alpha-2 adrenergic agonists, supported by experimental data.
Medetomidine and clonidine are both alpha-2 adrenergic receptor agonists widely utilized in research and clinical settings for their sedative, analgesic, and sympatholytic properties. While they share a common mechanism of action, significant differences in their pharmacodynamic profiles dictate their respective applications. This guide provides a detailed comparison of their receptor binding, functional efficacy, and in vivo effects, supported by experimental data to aid researchers in selecting the appropriate agent for their studies.
Key Pharmacodynamic Differences at a Glance
| Pharmacodynamic Parameter | Medetomidine | Clonidine | Reference |
| α2/α1 Receptor Selectivity Ratio | ~1620:1 | ~220:1 | [1][2][3] |
| α2-Adrenoceptor Agonist Activity | Full Agonist | Partial Agonist | [2][4] |
| In Vivo Potency (Sedation & Analgesia) | High | Moderate | [5] |
Receptor Binding Affinity and Selectivity
The primary determinant of the distinct pharmacological profiles of medetomidine and clonidine lies in their differential affinity and selectivity for adrenergic receptor subtypes.
Alpha-2 vs. Alpha-1 Adrenoceptor Selectivity:
Medetomidine exhibits a significantly higher selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors compared to clonidine.[1][2][3] The selectivity ratio for medetomidine is approximately 1620:1, whereas for clonidine it is about 220:1.[1][2][3] This greater selectivity of medetomidine contributes to a more targeted alpha-2 mediated effect with a reduced incidence of alpha-1 related side effects, such as peripheral vasoconstriction, especially at therapeutic doses. Dexmedetomidine, the pharmacologically active d-isomer of medetomidine, is reported to be approximately seven to eight times more selective for the α2-adrenoceptor than clonidine.[6]
Alpha-2 Adrenoceptor Subtype Affinity:
Both medetomidine and clonidine bind to all three subtypes of the alpha-2 adrenoceptor (α2A, α2B, and α2C). Current research suggests that neither agonist displays significant selectivity for any single alpha-2 receptor subtype.[7] The sedative and analgesic effects of alpha-2 agonists are primarily mediated by the α2A subtype, while the α2B subtype is involved in vasoconstriction.[6]
Signaling Pathways and Functional Efficacy
Activation of alpha-2 adrenoceptors by agonists like medetomidine and clonidine initiates a G-protein mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, resulting in the observed physiological effects.
Alpha-2 Adrenoceptor Signaling Pathway
Functional Potency:
Medetomidine is a full agonist at alpha-2 adrenoceptors, whereas clonidine is considered a partial agonist.[2][4] This means that medetomidine can elicit a maximal response from the receptor, while clonidine produces a submaximal response even at saturating concentrations. This difference in intrinsic activity contributes to the higher potency of medetomidine. In vivo studies have shown that medetomidine is more potent than clonidine in producing central and peripheral alpha-2 adrenoceptor-mediated effects.[5] For example, in pithed rats, medetomidine induced vasopressor and sympatho-inhibitory actions at lower doses than clonidine.[5]
In Vivo Pharmacodynamic Effects: Sedation and Analgesia
The most prominent in vivo effects of medetomidine and clonidine are sedation and analgesia.
Sedation:
Both drugs induce a state of arousable sedation.[8] However, medetomidine is a more potent sedative agent. Clinical studies comparing dexmedetomidine and clonidine for sedation in intensive care unit patients have shown that dexmedetomidine achieves target sedation levels more effectively and with less need for rescue sedatives.[9] In a study on dogs, higher doses of medetomidine resulted in deep sedation.[10]
Analgesia:
Medetomidine and clonidine both possess analgesic properties, which are mediated by the activation of alpha-2 adrenoceptors in the spinal cord and supraspinal sites.[11] Comparative studies have consistently demonstrated that medetomidine and its enantiomer dexmedetomidine provide more profound and longer-lasting analgesia than clonidine.[4] When used as adjuvants to local anesthetics in regional anesthesia, dexmedetomidine has been shown to have a faster onset and longer duration of both sensory and motor blockade compared to clonidine.[4][12]
Experimental Protocols
Radioligand Competition Binding Assay:
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Experimental Workflow for a Radioligand Binding Assay
-
Materials: Cell membranes expressing the alpha-2 adrenoceptor, radioligand (e.g., [³H]-Rauwolscine), unlabeled test compounds (medetomidine, clonidine), binding buffer, filtration apparatus, and a scintillation counter.
-
Method:
-
Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay:
This assay measures the ability of an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Experimental Workflow for a cAMP Functional Assay
-
Materials: Cells expressing the alpha-2 adrenoceptor, test agonists (medetomidine, clonidine), a phosphodiesterase inhibitor (e.g., IBMX), cell lysis buffer, and a cAMP detection kit (e.g., HTRF, ELISA).
-
Method:
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Cells are then stimulated with varying concentrations of the agonist.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method.
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.
Conclusion
Medetomidine and clonidine, while both acting as alpha-2 adrenoceptor agonists, exhibit distinct pharmacodynamic profiles. Medetomidine is a highly selective, potent, full agonist, resulting in more profound and reliable sedation and analgesia compared to clonidine, which is a less selective partial agonist. These differences are critical for researchers to consider when designing studies that require alpha-2 adrenoceptor modulation. The higher selectivity of medetomidine may offer a more refined tool for investigating alpha-2 adrenoceptor-mediated phenomena with fewer confounding effects from alpha-1 adrenoceptor activation. Conversely, the partial agonism and lower potency of clonidine may be advantageous in situations where a less profound and more easily titratable effect is desired. The choice between these two agents should be guided by the specific aims of the research and the desired pharmacodynamic outcome.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. Comparison of clonidine and dexmedetomidine as adjuncts to intravenous regional anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for medetomidine as a selective and potent agonist at alpha 2-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zoetis.com.br [zoetis.com.br]
- 11. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of dexmedetomidine and clonidine (α2 agonist drugs) as an adjuvant to local anaesthesia in supraclavicular brachial plexus block: A randomised double-blind prospective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Medetomidine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Medetomidine Hydrochloride in a laboratory setting. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection. Disposal procedures must always comply with local, regional, and national regulations.[1][2]
Hazard Identification and Safety
This compound is a potent pharmaceutical compound that requires careful handling. It is classified as hazardous, with acute toxicity if swallowed, and can cause significant skin and eye irritation.[3] Some classifications also indicate it can be fatal if swallowed and toxic in contact with skin or if inhaled.[4] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[4] Improper disposal can pose a substantial risk to both human health and the environment.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 2 / Category 4 | Fatal if swallowed / Harmful if swallowed[3][4][5] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[3] |
| Aquatic Hazard, Acute | Category 1 | Very toxic to aquatic life[4] |
| Aquatic Hazard, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects[4] |
Personal Protective Equipment (PPE) for Disposal
Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn.
-
Gloves : Chemical-resistant gloves are mandatory.
-
Eye Protection : Safety glasses or goggles to prevent eye contact.[3]
-
Lab Coat : A lab coat or other protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection : If handling powder or creating aerosols, use respiratory protection in a well-ventilated area.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for disposing of this compound is through a licensed chemical waste disposal service.[6][7] Do not dispose of this chemical via standard trash or sanitary sewer systems.[5][6][8]
Disposal of Unused or Expired this compound
For Small Quantities (Research Scale):
-
Consult Regulations : Always begin by consulting your institution's Environmental Health and Safety (EHS) office and local regulations.[9]
-
Inertization : Mix the this compound (do not crush tablets or capsules) with an inert and unappealing substance such as cat litter, dirt, or used coffee grounds.[10][11] This step renders the drug less appealing and harder to extract for misuse.
-
Containment : Place the mixture into a durable, sealable container, such as a plastic bag or bottle.[10]
-
Labeling : Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution.
-
Collection : Arrange for pickup by your institution's hazardous waste contractor.[9] Store the sealed container in a designated, secure hazardous waste accumulation area while awaiting pickup.
For Large Quantities (Bulk Material):
-
Professional Disposal : The disposal of bulk quantities must be handled by a licensed hazardous waste disposal company.[7][11]
-
Packaging : Keep the chemical in its original, properly labeled container if possible. Ensure the container is sealed and not leaking.
-
Storage : Store the container in a secure, designated hazardous waste area away from incompatible materials.[9]
-
Documentation : Maintain a clear record of the waste for regulatory compliance.
-
Arrange Pickup : Contact your EHS department to schedule a pickup from a certified waste disposal vendor.
Disposal of Contaminated Labware and Debris
-
Segregation : Separate contaminated materials (e.g., gloves, absorbent pads, plasticware) from non-hazardous waste.
-
Spill Cleanup Debris : For materials used to clean up spills, absorb the substance with an inert material like diatomite or a universal binder.[3] Sweep solids into a container, avoiding dust creation.[1][2]
-
Packaging : Place all contaminated solid waste into a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling : Label the container clearly as "Hazardous Waste" with the chemical name.
-
Disposal : Dispose of the container through your institution's chemical waste program.
Disposal of Empty Containers
-
Triple Rinse : Thoroughly rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.[6][9]
-
Collect Rinsate : The first rinse solution must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label : Obliterate or remove the original label from the container to prevent misuse.[9][10]
-
Final Disposal : After rinsing and defacing the label, the container can typically be disposed of with regular laboratory glass or plastic waste, or recycled according to institutional policy.[9][10] Do not reuse the container for other purposes.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. fda.gov [fda.gov]
- 11. dvm360.com [dvm360.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Medetomidine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Medetomidine Hydrochloride in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring the safety of all personnel.
This compound is a potent alpha-2 adrenergic agonist that necessitates careful handling due to its pharmacological effects and potential for occupational exposure.[1][2] It is classified as fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1][3] It can cause serious eye and skin irritation and may lead to drowsiness or dizziness.[1][2] This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices and mitigate risks associated with the use of this compound.
Quantitative Exposure Limits
No established Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH are available for this compound.[1][2][4] The absence of a defined OEL underscores the need for stringent adherence to the handling protocols outlined below to minimize any potential exposure.
| Substance | Regulatory Body | Exposure Limit |
| This compound | OSHA PEL | Not Available |
| This compound | NIOSH REL | Not Available |
| This compound | ACGIH TLV | Not Available |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when the compound is in use.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. Double gloving is recommended if there is a potential for leaking or splashing.[5] | Prevents dermal absorption, which can be toxic.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[2][6] | Protects against accidental splashes and aerosol exposure to the eyes. |
| Body Protection | A laboratory coat or an impervious gown.[2][7] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be worn if there is a risk of inhalation, such as when handling powders outside of a containment system.[3][6] | Prevents respiratory exposure, which can be toxic.[1] |
Step-by-Step Operational Plan
A systematic workflow is crucial to maintaining a safe laboratory environment. The following step-by-step plan details the handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, especially of the powdered form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Spill Kit: A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags must be available in the immediate vicinity.[8]
2. Handling the Compound:
-
Personal Hygiene: Wash hands thoroughly with soap and water before donning PPE and after handling the compound.[2] Avoid eating, drinking, or smoking in the laboratory.[2]
-
Weighing: When weighing the powdered form, do so within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Aerosolization: Take care to avoid creating dust or aerosols during handling.[2][3]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.[9]
-
Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all hazardous waste.[7][9]
-
Disposal Method: Dispose of hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in the regular trash.[3]
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
